Product packaging for 3-Hydroxy-N-methylpyridine-2-carboxamide(Cat. No.:CAS No. 1196-30-1)

3-Hydroxy-N-methylpyridine-2-carboxamide

Cat. No.: B073791
CAS No.: 1196-30-1
M. Wt: 152.15 g/mol
InChI Key: FGZZGTRXSOYHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Hydroxy-N-methylpyridine-2-carboxamide (CAS No: 1196-30-1) is a high-purity pyridine carboxamide derivative with significant relevance in pharmaceutical and chemical research. This compound, with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol, serves as a valuable building block and reference standard in medicinal chemistry. Key Research Applications: • Pharmacological Intermediary: This compound belongs to the 2-pyridone structural class, a versatile scaffold recognized for diverse biological activities. Researchers utilize it in developing novel therapeutic agents, particularly in exploring antibacterial and antitumor applications . • Analytical Standard: The compound is suitable for reverse-phase (RP) HPLC analysis using columns like Newcrom R1, with mobile phases containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . The method is scalable from analytical UPLC to preparative separation for impurity isolation, making it vital for pharmacokinetic studies and quality control. Handling & Compliance: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B073791 3-Hydroxy-N-methylpyridine-2-carboxamide CAS No. 1196-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-7(11)6-5(10)3-2-4-9-6/h2-4,10H,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZZGTRXSOYHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152516
Record name 3-Hydroxy-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-30-1
Record name 3-Hydroxy-N-methyl-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-N-methylpyridine-2-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-N-methylpyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXY-N-METHYLPYRIDINE-2-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UT7TEB88Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-hydroxy-N-methylpyridine-2-carboxamide, a pyridine derivative of interest in medicinal chemistry and drug discovery. This document details the synthetic pathway from commercially available starting materials, outlines complete experimental protocols, and presents a summary of its physicochemical and spectral properties.

Introduction

This compound belongs to the picolinamide class of compounds, which are known to exhibit a wide range of biological activities. The presence of the 3-hydroxy group and the N-methylamide moiety at the 2-position of the pyridine ring suggests its potential as a chelating agent and a scaffold for the development of novel therapeutic agents. This guide serves as a technical resource for researchers involved in the synthesis and evaluation of novel pyridine-based compounds.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process commencing with the commercially available 3-hydroxypicolinic acid. The first step involves the esterification of the carboxylic acid to form the methyl ester intermediate, which is then subjected to amidation with methylamine to yield the final product.

Synthesis_Pathway A 3-Hydroxypicolinic Acid B Methyl 3-hydroxy-2-pyridinecarboxylate A->B  Methanol, H₂SO₄ (cat.), Reflux C This compound B->C  Methylamine, Heat

Figure 1: Synthetic route to this compound.

Experimental Protocols

Synthesis of Methyl 3-hydroxy-2-pyridinecarboxylate (Intermediate)

This procedure outlines the esterification of 3-hydroxypicolinic acid to its corresponding methyl ester.

Materials:

  • 3-Hydroxypicolinic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution and solid

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 3-hydroxypicolinic acid (1.0 eq) in methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (3.0 eq) dropwise.

  • Reflux the reaction mixture for 6 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate and solid sodium bicarbonate until the pH reaches approximately 8.5.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield methyl 3-hydroxy-2-pyridinecarboxylate as a solid.

Synthesis of this compound (Final Product)

This protocol describes the amidation of the methyl ester intermediate with methylamine.

Materials:

  • Methyl 3-hydroxy-2-pyridinecarboxylate

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • A sealed reaction vessel (e.g., a pressure tube)

Procedure:

  • Dissolve methyl 3-hydroxy-2-pyridinecarboxylate (1.0 eq) in a minimal amount of a suitable solvent.

  • Add an excess of methylamine solution (e.g., 2.0-5.0 eq).

  • Seal the reaction vessel and heat the mixture. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess methylamine under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization Data

The following tables summarize the key physicochemical and spectral data for the intermediate and the final product.

Table 1: Physicochemical and Spectral Data for Methyl 3-hydroxy-2-pyridinecarboxylate

PropertyValue
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Melting Point 74 °C[1]
¹H NMR (300 MHz, CDCl₃) δ (ppm): 10.64 (s, 1H), 8.38 (dd, J=1.5, 3.9 Hz, 1H), 7.38 (dd, J=1.5, 8.4 Hz, 1H), 7.34 (dd, J=3.9, 8.4 Hz, 1H), 4.06 (s, 3H)[1]
¹³C NMR (75 MHz, CDCl₃) δ (ppm): 169.9, 158.9, 141.6, 130.2, 129.8, 126.3, 53.2[1]
Mass Spectrum (ESI+) m/z: 154 [M+H]⁺[1]

Table 2: Physicochemical and Predicted Spectral Data for this compound

PropertyValue
Molecular Formula C₇H₈N₂O₂[2]
Molecular Weight 152.15 g/mol [2]
Melting Point Estimated to be in the range of 99-100 °C, based on the closely related 3-hydroxy-N,N-dimethylpyridine-2-carboxamide[3]
¹H NMR (Predicted) Expected signals for the pyridine ring protons (in the aromatic region), a singlet or doublet for the N-methyl protons, a broad singlet for the amide N-H, and a broad singlet for the hydroxyl proton.
¹³C NMR (Predicted) Expected signals for the pyridine ring carbons, the amide carbonyl carbon, and the N-methyl carbon.
IR Spectrum (Predicted) Characteristic absorptions for O-H stretching (broad), N-H stretching, C=O stretching (amide I band), and N-H bending (amide II band).
Mass Spectrum (EI) Expected molecular ion peak at m/z = 152. Fragmentation may involve loss of the methylamino group or the entire carboxamide side chain.[2]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Esterification of 3-Hydroxypicolinic Acid B Amidation with Methylamine A->B C Recrystallization or Column Chromatography B->C D NMR (¹H, ¹³C) C->D E Mass Spectrometry C->E F IR Spectroscopy C->F G Melting Point Analysis C->G

Figure 2: General workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described synthetic route is robust and utilizes readily available starting materials. While experimental characterization data for the final product is not widely available in the literature, this guide offers predicted spectral characteristics based on analogous compounds to aid in its identification and purity assessment. This information is intended to facilitate further research and development of novel picolinamide derivatives for various applications in the pharmaceutical and life sciences sectors.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-hydroxy-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of 3-hydroxy-N-methylpyridine-2-carboxamide, a pyridine derivative of interest in medicinal chemistry. This document consolidates available data on its molecular characteristics and outlines detailed experimental protocols for determining key parameters such as the acid dissociation constant (pKa), partition coefficient (logP), and aqueous solubility. The guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, facilitating a deeper understanding of this compound's behavior in biological systems.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is critical in drug development, as these characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile. This section summarizes the key computed and experimental data available for this compound.

Data Summary

The following table presents the structural and physicochemical data for this compound.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₇H₈N₂O₂PubChem[1]
Molecular Weight 152.15 g/mol PubChem[1]
Monoisotopic Mass 152.058577502 DaPubChem[1]
Canonical SMILES CNC(=O)C1=C(C=CC=N1)OPubChem[1]
InChI Key FGZZGTRXSOYHIF-UHFFFAOYSA-NPubChem[1]
XLogP3 (Predicted) 1.1PubChem[1]
Physical Description Solid (predicted)-
Melting Point Data not available-
Boiling Point Data not available-
pKa Data not available-
Aqueous Solubility Data not available-

Experimental Protocols for Physicochemical Characterization

To address the gaps in experimental data, this section provides detailed methodologies for determining the pKa, logP, and aqueous solubility of this compound. These protocols are based on standard, widely accepted practices in the pharmaceutical sciences.

Determination of pKa by NMR Spectroscopy

The acid dissociation constant (pKa) is a critical parameter that describes the extent of ionization of a compound at a given pH. For pyridine derivatives, NMR spectroscopy is a powerful method for pKa determination, as the chemical shifts of ring protons are sensitive to the protonation state of the nitrogen atom.[2][3]

Principle: The chemical shift (δ) of a nucleus near an ionizable group will change as the pH of the solution is varied. By monitoring this change, a titration curve can be generated by plotting the chemical shift against the pH. The pKa is the pH at which the ionizable group is 50% protonated and 50% deprotonated, which corresponds to the inflection point of the titration curve.[2]

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 20 mg/mL) in deuterium oxide (D₂O).[2]

  • pH Adjustment: Prepare a series of NMR samples by diluting the stock solution in D₂O buffers across a wide pH range (e.g., pH 1 to 10). The pH of each sample should be carefully measured using a calibrated pH meter.

  • NMR Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature. The chemical shifts of the aromatic protons on the pyridine ring should be monitored.[3]

  • Data Analysis:

    • Plot the chemical shift (δ) of a selected proton versus the measured pH of the solution.

    • Fit the data to the Henderson-Hasselbalch equation or determine the pKa graphically from the inflection point of the resulting sigmoidal curve.[2]

pKa_Determination_Workflow A Prepare stock solution of compound in D₂O B Create series of samples in D₂O buffers across a pH range A->B C Measure precise pH of each sample B->C D Acquire ¹H NMR spectrum for each sample C->D E Identify chemical shifts of pyridine ring protons D->E F Plot chemical shift (δ) vs. pH E->F G Determine pKa from the inflection point of the sigmoidal curve F->G

Caption: Workflow for determining logP via the shake-flask method.
Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects drug dissolution and absorption. Both kinetic and thermodynamic solubility are important parameters in drug discovery. [4][5] Principle: Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is the gold standard for its determination. [6][7]Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. [4][8] Experimental Protocol (Thermodynamic Solubility via Shake-Flask):

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. [6]3. Phase Separation: After equilibration, allow the suspension to settle. Remove undissolved solids by filtration (using a low-binding filter) or centrifugation. [4]4. Concentration Measurement: Quantify the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method like HPLC-UV or LC-MS. [6]5. Data Reporting: The resulting concentration is reported as the thermodynamic solubility in the specified buffer and temperature.

Workflow for Thermodynamic Aqueous Solubility Determination

Solubility_Determination_Workflow A Add excess solid compound to aqueous buffer (e.g., PBS, pH 7.4) B Agitate mixture at constant temperature for 24-48h to reach equilibrium A->B C Separate undissolved solid via filtration or centrifugation B->C D Quantify compound concentration in the clear supernatant via HPLC C->D E Report concentration as thermodynamic solubility D->E

Caption: Workflow for determining thermodynamic aqueous solubility.

Conclusion

This guide has consolidated the available physicochemical data for this compound and provided standardized, detailed protocols for the experimental determination of its pKa, logP, and aqueous solubility. While computational data provides a useful starting point, the experimental validation of these properties using the outlined methodologies is crucial for building a robust data package. This information is essential for guiding medicinal chemistry efforts, interpreting biological data, and ultimately advancing the development of new drug candidates.

References

crystal structure analysis of 3-hydroxy-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a detailed single-crystal X-ray diffraction analysis of 3-hydroxy-N-methylpyridine-2-carboxamide is not publicly available in crystallographic databases. This guide will, therefore, provide a comprehensive overview of the methodologies and data presentation involved in such an analysis by using the structurally related and well-characterized compound, N-(4-methoxyphenyl)picolinamide , as a detailed case study. The principles and techniques described herein are directly applicable to the analysis of this compound should a suitable crystalline sample be obtained.

Introduction

The determination of the three-dimensional atomic arrangement of a molecule through single-crystal X-ray diffraction is a cornerstone of modern chemistry and drug discovery. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a compound's physical and chemical properties, its biological activity, and for guiding drug design and development. This whitepaper outlines the essential experimental protocols and data analysis for determining the crystal structure of a small organic molecule, exemplified by N-(4-methoxyphenyl)picolinamide.

Experimental Protocols

Synthesis and Crystallization of N-(4-methoxyphenyl)picolinamide

A successful crystal structure analysis begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis: A mixture of picolinic acid (0.615 g, 0.005 mol), p-anisidine (1.23 g, 0.01 mol), and orthoboric acid (0.31 g, 0.005 mol) was combined in a reaction flask.[1][2] The mixture was then subjected to microwave irradiation for 40 minutes.[1][2]

Crystallization: Following the reaction, a 10% sodium bicarbonate (NaHCO₃) solution was added to the reaction mixture. The resulting solid precipitate was collected by filtration.[1][2] Single crystals suitable for X-ray diffraction were obtained by recrystallizing the crude product from a 30% ethanol-water solution.[1][2] The final product had a melting point of 362–363 K.[1][2]

X-ray Diffraction Data Collection

A suitable single crystal of N-(4-methoxyphenyl)picolinamide was mounted on a diffractometer for data collection.

Instrumentation: The data were collected on an Xcalibur, Ruby diffractometer equipped with a fine-focus sealed Enhance (Cu) X-ray source and a graphite monochromator.[1]

Data Collection Parameters:

  • Radiation: Cu Kα (λ = 1.54184 Å)

  • Temperature: 293 K

  • Scan Mode: ω scans

Data Presentation and Structural Analysis

The collected diffraction data were processed to solve and refine the crystal structure. The key crystallographic and structural data for N-(4-methoxyphenyl)picolinamide are summarized in the tables below.

Crystal Data and Structure Refinement
ParameterValue
Chemical FormulaC₁₃H₁₂N₂O₂
Formula Weight228.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.1369 (2)
b (Å)9.0569 (2)
c (Å)12.5181 (3)
α (°)90
β (°)103.113 (2)
γ (°)90
Volume (ų)1118.89 (4)
Z4
Calculated Density (g/cm³)1.354
Absorption Coeff. (mm⁻¹)0.780
F(000)480.0
Selected Bond Lengths
Atom 1Atom 2Bond Length (Å)
O1C61.233 (4)
O2C101.369 (2)
O2C131.422 (3)
N1C11.336 (3)
N1C51.343 (2)
N2C61.348 (2)
N2C71.416 (2)
Selected Bond Angles
Atom 1Atom 2Atom 3Bond Angle (°)
C10O2C13117.7 (2)
C1N1C5117.2 (2)
C6N2C7127.8 (2)
N1C5C6116.1 (2)
O1C6N2123.1 (2)
O1C6C5120.9 (2)
N2C6C5116.0 (2)
Selected Torsion Angles
Atom 1Atom 2Atom 3Atom 4Torsion Angle (°)
N1C5C6N23.1 (4)
C6N2C7C812.7 (6)
C9C10O2C137.5 (5)

Visualization of Experimental Workflow

The logical flow from sample preparation to final structural analysis is depicted in the following diagram.

experimental_workflow Crystal Structure Analysis Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Solution & Refinement start Reactants: Picolinic Acid p-Anisidine Orthoboric Acid synthesis Microwave Irradiation (40 min) start->synthesis workup Addition of 10% NaHCO3 Filtration synthesis->workup crystallization Recrystallization (30% Ethanol/Water) workup->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection High-Quality Crystal data_collection Data Collection (Xcalibur, Ruby Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution Diffraction Data refinement Structure Refinement structure_solution->refinement validation Structural Validation refinement->validation end Crystallographic Report validation->end Final Structural Model (& Bond Parameters)

Caption: Workflow for the crystal structure analysis of N-(4-methoxyphenyl)picolinamide.

References

Biological Activities of 3-Hydroxy-N-methylpyridine-2-carboxamide Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide focuses on the biological potential of novel 3-hydroxy-N-methylpyridine-2-carboxamide derivatives. While dedicated research on the specific biological activities of this core structure is limited in publicly available literature, this document provides a comprehensive overview of the activities observed in structurally related pyridine and picolinamide analogs. By examining these related compounds, we can infer potential therapeutic applications and guide future research directions for novel this compound derivatives. This guide summarizes key findings on anticancer, antimicrobial, and enzyme-inhibitory activities of similar molecules, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction: The Pyridine Carboxamide Core

Pyridine carboxamides are a class of organic compounds characterized by a pyridine ring linked to a carboxamide group. This structural motif is present in numerous biologically active molecules and approved pharmaceuticals. The nitrogen atom in the pyridine ring and the hydrogen bond donor and acceptor capabilities of the carboxamide group allow for diverse interactions with biological targets, including enzymes and receptors. Variations in substituents on both the pyridine ring and the carboxamide nitrogen can significantly modulate the pharmacological profile of these compounds, leading to a broad spectrum of biological effects.

While direct experimental data on the biological activities of novel this compound derivatives are not extensively available, the analysis of structurally similar compounds provides valuable insights into their potential as therapeutic agents.

Potential Biological Activities Based on Structurally Related Compounds

Anticancer Activity

Derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, which share the pyridine-2-carboxamide core, have shown notable antitumor activity. For instance, 3-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone have demonstrated efficacy in murine models of L1210 leukemia.[1] Similarly, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and its 4-methyl analog have shown significant activity against the same leukemia model.[2] These findings suggest that the pyridine-2-carboxamide scaffold can be a valuable starting point for the design of novel anticancer agents.

More recently, pyridine-2-carboxamide analogues have been investigated as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy.[3] One such compound demonstrated robust in vivo efficacy in murine colorectal cancer models when combined with an anti-PD-1 antibody.[3]

Table 1: In Vivo Anticancer Activity of Pyridine-2-Carboxaldehyde Thiosemicarbazone Derivatives against L1210 Leukemia

CompoundDose (mg/kg/day)% T/CLong-Term Survivors (60-day)
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone4024640%
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone1025540%

% T/C (Treated vs. Control) is a measure of antitumor efficacy. Data from[2].

Antimicrobial Activity

The pyridine carboxamide scaffold has also been explored for its antimicrobial properties. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized, with several compounds exhibiting strong antibacterial activity against Gram-positive bacteria, comparable to the antibiotic linezolid.[4] Another study on thiosemicarboximide derivatives containing a pyridine nucleus revealed significant activity against both bacterial and fungal strains.[5]

Table 2: In Vitro Antibacterial Activity of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives (MIC in μg/mL)

CompoundS. aureusS. pneumoniaeE. faecalisB. subtilisS. xylosus
21b42844
21d21422
21e42844
21f21422
Linezolid21212

MIC (Minimum Inhibitory Concentration). Data from[4].

Experimental Protocols

General Synthesis of Pyridine-2-Carboxaldehyde Thiosemicarbazones

This protocol is adapted from the synthesis of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.[2]

Diagram 1: Synthetic Workflow for Pyridine-2-Carboxaldehyde Thiosemicarbazones

G cluster_synthesis Synthesis of Pyridine-2-Carboxaldehydes cluster_acetal Protection and Reduction cluster_final Final Product Formation Substituted_Picoline Substituted Picoline (e.g., 3-nitro-2-picoline) SeO2_Oxidation Selenium Dioxide Oxidation Substituted_Picoline->SeO2_Oxidation Pyridine_Aldehyde Corresponding Pyridine-2-carboxaldehyde SeO2_Oxidation->Pyridine_Aldehyde Acetal_Formation Cyclic Ethylene Acetal Formation Pyridine_Aldehyde_input->Acetal_Formation Acetal Pyridine-2-carboxaldehyde ethylene acetal Acetal_Formation->Acetal Reduction Catalytic Hydrogenation (Reduction of Nitro Group) Acetal->Reduction Amino_Acetal Amino/Hydroxyamino Acetal Derivative Reduction->Amino_Acetal Condensation Condensation with Thiosemicarbazide Amino_Acetal_input->Condensation Final_Product Pyridine-2-carboxaldehyde Thiosemicarbazone Derivative Condensation->Final_Product

Caption: General synthetic workflow for pyridine-2-carboxaldehyde thiosemicarbazones.

  • Oxidation of Picoline: A substituted picoline (e.g., 3-nitro-2-picoline) is oxidized using selenium dioxide to yield the corresponding pyridine-2-carboxaldehyde.[2]

  • Acetal Formation: The resulting aldehyde is converted to its cyclic ethylene acetal to protect the aldehyde functionality.[2]

  • Reduction: The nitro group on the pyridine ring is reduced to an amino or hydroxyamino group via catalytic hydrogenation.[2]

  • Condensation: The protected amino or hydroxyamino acetal is then condensed with thiosemicarbazide to form the final thiosemicarbazone derivative.[2]

In Vivo Antitumor Activity Assay (L1210 Leukemia Model)

This protocol is a generalized representation based on the study of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.[2]

Diagram 2: Experimental Workflow for In Vivo Antitumor Assay

G Start Start Mouse_Inoculation Inoculation of Mice with L1210 Leukemia Cells Start->Mouse_Inoculation Group_Allocation Random Allocation into Treatment and Control Groups Mouse_Inoculation->Group_Allocation Treatment Daily Administration of Test Compound (e.g., 40 mg/kg) for a Defined Period (e.g., 6 days) Group_Allocation->Treatment Control Administration of Vehicle Group_Allocation->Control Monitoring Daily Monitoring of Animal Health and Survival Treatment->Monitoring Control->Monitoring Data_Analysis Calculation of % T/C and Long-Term Survivors Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo antitumor activity assessment in a murine leukemia model.

  • Animal Model: Mice are inoculated with a specified number of L1210 leukemia cells.[2]

  • Treatment Groups: The animals are randomly divided into control and treatment groups.

  • Drug Administration: The treatment groups receive daily doses of the test compound (e.g., 10 or 40 mg/kg) for a predetermined duration (e.g., six consecutive days). The control group receives the vehicle.[2]

  • Observation: The mice are monitored daily for signs of toxicity and survival.

  • Efficacy Evaluation: The primary endpoint is the increase in lifespan of the treated animals compared to the control group, expressed as the percentage of T/C (median survival time of treated group / median survival time of control group x 100). The number of long-term survivors (e.g., at 60 days) is also recorded.[2]

Signaling Pathways and Mechanisms of Action

While a definitive mechanism of action for this compound is yet to be elucidated, studies on related compounds point towards several potential pathways.

HPK1 Inhibition in Cancer Immunotherapy

As previously mentioned, certain pyridine-2-carboxamide derivatives act as inhibitors of HPK1.[3] HPK1 is a negative regulator of T-cell activation. Its inhibition can enhance the anti-tumor immune response.

Diagram 3: Simplified HPK1 Signaling Pathway in T-Cells

G TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 TCR->HPK1 Downstream_Signaling Downstream Signaling (e.g., SLP-76, AP-1) HPK1->Downstream_Signaling Inhibition T_Cell_Activation T-Cell Activation and Proliferation Downstream_Signaling->T_Cell_Activation Inhibitor Pyridine-2-carboxamide Inhibitor Inhibitor->HPK1

Caption: Inhibition of the HPK1 signaling pathway by pyridine-2-carboxamide derivatives.

Future Directions and Conclusion

The existing body of research on pyridine carboxamide derivatives strongly suggests that novel this compound analogs represent a promising area for drug discovery. The structural similarity to compounds with proven anticancer and antimicrobial activities provides a solid rationale for their synthesis and biological evaluation.

Future research should focus on:

  • Synthesis of a diverse library of this compound derivatives with various substituents on the pyridine ring and the N-methyl group.

  • Screening for anticancer activity against a panel of human cancer cell lines and in relevant in vivo models.

  • Evaluation of antimicrobial activity against a broad spectrum of bacterial and fungal pathogens, including drug-resistant strains.

  • Mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these novel compounds.

References

In Silico Modeling of 3-Hydroxy-N-Methylpyridine-2-Carboxamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for the in silico modeling of 3-hydroxy-N-methylpyridine-2-carboxamide and its interactions with potential biological targets. In the absence of extensive experimental data for this specific molecule, this document outlines a structured, hypothetical computational workflow. This includes target identification, molecular docking, molecular dynamics simulations, and binding affinity prediction. Detailed protocols for these key computational experiments are provided, alongside illustrative quantitative data presented in a clear, tabular format. Furthermore, this guide employs Graphviz diagrams to visualize experimental workflows and potential signaling pathways, offering a clear roadmap for researchers aiming to investigate the pharmacological potential of this and similar pyridine carboxamide derivatives.

Introduction

This compound is a small molecule belonging to the pyridine carboxamide class of compounds. Derivatives of this class have shown a range of biological activities, suggesting their potential as scaffolds in drug discovery.[1][2][3] In silico modeling techniques are powerful tools in modern drug development, enabling the rapid and cost-effective prediction of a molecule's behavior at the atomic level.[4][5][6] These computational approaches allow for the characterization of interactions between a small molecule (ligand) and a biological macromolecule (target), which is fundamental to understanding its potential therapeutic effects and mechanism of action.[4][5]

This guide will detail a hypothetical in silico investigation of this compound, from initial target identification to the detailed analysis of its binding dynamics.

Target Identification and Rationale

The initial and most critical step in computational drug design is the identification of potential biological targets.[7][8][9] This can be achieved through various in silico methods, including similarity searches based on the principle that structurally similar molecules may exhibit similar biological profiles.[7]

Given that various pyridine carboxamide derivatives have shown activity as inhibitors of enzymes such as phosphodiesterases and urease, and have demonstrated antibacterial and anticancer properties, we can hypothesize potential targets for this compound.[1][3] For the purpose of this guide, we will consider two hypothetical targets: a human protein kinase (e.g., Mitogen-activated protein kinase 1 - MAPK1) and a bacterial enzyme (e.g., DNA gyrase).

In Silico Modeling Workflow

The computational investigation of this compound would typically follow a multi-step workflow. This process begins with the preparation of the ligand and protein structures, proceeds to molecular docking to predict the binding pose, and is often followed by molecular dynamics simulations to assess the stability of the complex.

G cluster_prep Preparation cluster_docking Docking cluster_simulation Simulation cluster_analysis Analysis Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Target Preparation Target Preparation Target Preparation->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis MD Simulation MD Simulation Pose Analysis->MD Simulation Trajectory Analysis Trajectory Analysis MD Simulation->Trajectory Analysis Binding Affinity Calculation Binding Affinity Calculation Trajectory Analysis->Binding Affinity Calculation Interaction Fingerprinting Interaction Fingerprinting Trajectory Analysis->Interaction Fingerprinting

In Silico Modeling Workflow

Experimental Protocols

Ligand and Protein Preparation

Objective: To prepare the 3D structures of the ligand (this compound) and the target proteins (MAPK1 and DNA gyrase) for docking and simulation.

Protocol:

  • Ligand Structure Preparation:

    • The 2D structure of this compound is drawn using a chemical drawing tool (e.g., ChemDraw or MarvinSketch).

    • The 2D structure is converted to a 3D structure.

    • Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand.

    • The final 3D structure is saved in a suitable format (e.g., .sdf or .mol2).

  • Protein Structure Preparation:

    • The 3D crystal structures of the target proteins (MAPK1 and DNA gyrase) are downloaded from the Protein Data Bank (PDB).

    • All water molecules and co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH (e.g., 7.4).

    • The protein structure is energy minimized to relieve any steric clashes.

    • The prepared protein structure is saved in a suitable format (e.g., .pdb or .pdbqt).

Molecular Docking

Objective: To predict the preferred binding mode of this compound within the active site of the target proteins and to estimate the binding affinity.

Protocol:

  • Binding Site Definition: The binding site on the target protein is defined. This is typically the known active site or a potential allosteric site identified from the crystal structure or through binding site prediction tools.

  • Docking Simulation:

    • A molecular docking program (e.g., AutoDock Vina, GOLD, or Glide) is used to perform the docking calculations.[10][11]

    • The prepared ligand is docked into the defined binding site of the prepared protein.

    • The docking algorithm samples a large number of possible conformations and orientations (poses) of the ligand within the binding site.

    • Each pose is scored based on a scoring function that estimates the binding affinity. The scoring function typically includes terms for van der Waals interactions, electrostatic interactions, and hydrogen bonding.[12]

  • Pose Analysis:

    • The resulting docked poses are analyzed. The top-ranked poses (based on the docking score) are visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Molecular Dynamics (MD) Simulation

Objective: To evaluate the stability of the protein-ligand complex and to study the dynamic behavior of the interaction over time.

Protocol:

  • System Setup:

    • The top-ranked docked pose of the protein-ligand complex is selected as the starting structure for the MD simulation.

    • The complex is placed in a periodic box of a suitable solvent (e.g., water).

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration.[13]

  • Simulation:

    • An MD simulation package (e.g., GROMACS, AMBER, or NAMD) is used to run the simulation.[14][15][16]

    • The system is first energy minimized to remove any bad contacts.

    • The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

    • A production MD simulation is run for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • The resulting MD trajectory is analyzed to assess the stability of the complex. This includes calculating the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of the protein residues.

    • The interactions between the ligand and the protein are monitored throughout the simulation to identify stable hydrogen bonds and other key interactions.

Data Presentation

The quantitative data generated from the in silico modeling can be summarized in tables for easy comparison.

Table 1: Hypothetical Molecular Docking Results

Target ProteinDocking Score (kcal/mol)Predicted Binding Affinity (Ki)Key Interacting Residues
MAPK1-8.2250 nMLys54, Met108, Asp167
DNA Gyrase-7.5800 nMAsp73, Gly77, Thr165

Table 2: Hypothetical MD Simulation Analysis

SystemAverage RMSD (Protein) (Å)Average RMSD (Ligand) (Å)Number of Stable H-Bonds
MAPK1 - Ligand1.81.23
DNA Gyrase - Ligand2.11.52

Visualization of Potential Signaling Pathway

Based on the hypothetical interaction with MAPK1, a potential signaling pathway that could be modulated by this compound can be visualized.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK1 (ERK) MAPK1 (ERK) MEK->MAPK1 (ERK) Transcription Factors Transcription Factors MAPK1 (ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->MAPK1 (ERK) Inhibition

Hypothetical MAPK Signaling Pathway Inhibition

Conclusion

This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound. While the presented data is hypothetical, the detailed protocols and methodologies provide a solid foundation for researchers to conduct their own computational studies on this and other novel small molecules. The integration of molecular docking, molecular dynamics simulations, and binding affinity predictions offers a powerful approach to elucidate potential mechanisms of action and to guide further experimental validation in the drug discovery process. Future work should focus on performing these computational experiments with real-world data and validating the in silico predictions through in vitro and in vivo assays.

References

Spectroscopic and Synthetic Profile of 3-hydroxy-N-methylpyridine-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic pathway for 3-hydroxy-N-methylpyridine-2-carboxamide. The document details available spectral data (Nuclear Magnetic Resonance and Mass Spectrometry), outlines generalized experimental protocols for spectroscopic analysis, and presents a potential metabolic pathway and an experimental workflow for synthesis and characterization.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound, a compound of interest in medicinal chemistry and drug development due to its structural relation to biologically active pyridine derivatives.

Table 1: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
Data not explicitly found in search resultsAssignments would correspond to the 7 carbon atoms of the molecule.

Note: Specific ¹³C NMR chemical shifts for this compound were not found in the provided search results. The table is a template for where such data would be presented.

Table 2: Mass Spectrometry Data (GC-MS)
m/zInterpretation
152Molecular Ion [M]⁺
123Fragment corresponding to the loss of -NCH₃
95Fragment corresponding to the pyridine ring with a hydroxyl group

This data is based on information available on PubChem for this compound.

Table 3: Predicted Infrared (IR) Absorption Bands

While a specific experimental IR spectrum for this compound was not located, the following table predicts the characteristic absorption bands based on the functional groups present and data from related compounds like 3-hydroxypyridine and N-methylpicolinamide.

Wavenumber Range (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchHydroxyl
3300-3100 (medium)N-H stretchAmide (secondary)
3100-3000C-H stretchAromatic (pyridine ring)
2950-2850C-H stretchMethyl group
1680-1640 (strong)C=O stretch (Amide I)Carboxamide
1600-1450C=C and C=N stretchAromatic (pyridine ring)
1550-1510N-H bend (Amide II)Carboxamide
1400-1300O-H bendHydroxyl
1250-1000C-N stretchAmide, Pyridine

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and spectroscopic analysis of this compound, based on standard laboratory practices for similar compounds.

Synthesis of this compound

This proposed synthesis is adapted from the esterification of the related 3-hydroxypicolinic acid.

Materials:

  • 3-Hydroxypicolinic acid

  • Thionyl chloride (SOCl₂)

  • Methylamine (CH₃NH₂) solution (e.g., 40% in water or in an appropriate organic solvent)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-hydroxypicolinic acid in anhydrous dichloromethane. Cool the mixture in an ice bath. Slowly add thionyl chloride dropwise with stirring. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature, followed by gentle reflux until the reaction is complete (monitored by TLC).

  • Amidation: Cool the reaction mixture back to 0°C. Slowly add a solution of methylamine. The reaction is typically exothermic. Stir the mixture at room temperature until the acid chloride is fully consumed (monitored by TLC).

  • Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube and carefully place it in the NMR spectrometer.

Data Acquisition (¹H and ¹³C NMR):

  • Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition (FT-IR):

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Procedure:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum.

    • The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

Mass Spectrometry (MS)

Sample Preparation (GC-MS):

  • Prepare a dilute solution of the sample (typically in the low ppm range) in a volatile organic solvent such as methanol or dichloromethane.

  • Transfer the solution to a GC autosampler vial.

Data Acquisition (GC-MS):

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Gas Chromatography (GC) Method:

    • Column: A suitable capillary column (e.g., a 30 m non-polar or mid-polar column).

    • Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet.

    • Temperature Program: A temperature gradient is used to separate the components of the sample as they pass through the column. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250-300°C).

  • Mass Spectrometry (MS) Method:

    • Ionization: Electron Ionization (EI) is commonly used for GC-MS.

    • Mass Analyzer: A quadrupole or ion trap analyzer scans a range of mass-to-charge ratios (e.g., m/z 40-500) to detect the molecular ion and its fragments.

Visualizations

The following diagrams, generated using Graphviz, illustrate a plausible metabolic pathway for pyridinecarboxamide derivatives and a general workflow for the synthesis and spectroscopic analysis of this compound.

cluster_0 Metabolic Pathway of Pyridinecarboxamides Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Kynurenine Pathway Picolinic_Acid Picolinic Acid Derivatives Kynurenine->Picolinic_Acid Target_Compound 3-hydroxy-N-methyl- pyridine-2-carboxamide (Potential Metabolite) Picolinic_Acid->Target_Compound Further Metabolism Nicotinamide Nicotinamide Methyl_Nicotinamide N-Methyl- nicotinamide Nicotinamide->Methyl_Nicotinamide Methylation Pyridones Pyridone Metabolites Methyl_Nicotinamide->Pyridones Oxidation Excretion Excretion Pyridones->Excretion Target_Compound->Excretion

Caption: Plausible metabolic pathways leading to pyridine-based compounds.

cluster_1 Experimental Workflow: Synthesis and Analysis Start Starting Materials: 3-Hydroxypicolinic Acid, Methylamine Synthesis Chemical Synthesis: Acid Chloride Formation -> Amidation Start->Synthesis Purification Purification: Column Chromatography or Recrystallization Synthesis->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR Structure Elucidation IR IR Spectroscopy Characterization->IR Functional Group ID MS Mass Spectrometry (GC-MS) Characterization->MS Molecular Weight Final_Product Pure 3-hydroxy-N-methyl- pyridine-2-carboxamide NMR->Final_Product IR->Final_Product MS->Final_Product

The Rise of Pyridine Carboxamides: A Technical Guide to Their Discovery as Potential Urease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating resistance of ureolytic bacteria, implicated in severe conditions like gastric and duodenal cancers, necessitates the urgent development of novel therapeutic strategies. This technical guide delves into the promising class of pyridine carboxamide derivatives as potent urease inhibitors. Urease, a nickel-dependent metalloenzyme, is a critical survival factor for various pathogens, including Helicobacter pylori, making it a prime target for drug discovery.[1][2] This document provides a comprehensive overview of the synthesis, in vitro evaluation, and mechanistic studies of these compounds, offering a valuable resource for researchers in the field.

Quantitative Analysis of Urease Inhibition

The inhibitory potential of a series of synthesized pyridine carboxamide and carbothioamide derivatives against jack bean urease has been systematically evaluated. The half-maximal inhibitory concentration (IC₅₀) values were determined to quantify their efficacy, with thiourea serving as the standard inhibitor. The results, summarized in the tables below, highlight the significant influence of substituent type and position on the pyridine ring on the inhibitory activity.

Table 1: Urease Inhibition Data for Pyridine Carboxamide and Carbothioamide Derivatives [1][3]

CompoundSubstituentIC₅₀ (µM) ± SEM
Thiourea (Standard) -18.93 ± 0.004
Carboxamides
Rx-7H2.18 ± 0.058
6-CH₃3.41 ± 0.011
5-Cl4.07 ± 0.003
4-OCH₃5.52 ± 0.072
4-F5.96 ± 0.005
4-Br14.49 ± 0.067
Carbothioamides
Rx-65-Cl1.07 ± 0.043
4-Br3.13 ± 0.034
4-OCH₃4.21 ± 0.022
4-F4.93 ± 0.012
6-CH₃6.41 ± 0.023

Table 2: Comparative Urease Inhibitory Activities of Other Relevant Compounds

Compound ClassSpecific Compound ExampleIC₅₀ (µM)Reference
Imidazopyridine-OxazoleAnalog 4i5.68 ± 1.66[4]
Imidazopyridine-OxazoleAnalog 4o7.11 ± 1.24[4]
Imidazopyridine-OxazoleAnalog 4g9.41 ± 1.19[4]
Imidazopyridine-OxazoleAnalog 4h10.45 ± 2.57[4]
Sulfonamide DerivativeCompound 1f0.45 ± 0.21
Sulfonamide DerivativeCompound 14b0.20 ± 0.01
Flavonoid AnalogueCompound 9c25.02[5]

Experimental Protocols

A clear and reproducible experimental design is fundamental to the discovery of novel inhibitors. The following sections detail the key methodologies employed in the evaluation of pyridine carboxamide derivatives.

Synthesis of Pyridine Carboxamide and Carbothioamide Derivatives

The synthesis of the target compounds is achieved through a condensation reaction.[1][6][7]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product PyridineCarbaldehyde Pyridine Carbaldehyde Derivative Stirring Stirring PyridineCarbaldehyde->Stirring Semicarbazide Semicarbazide or Thiosemicarbazide Semicarbazide->Stirring AqueousNaOAc Aqueous Sodium Acetate AqueousNaOAc->Stirring PyridineDerivative Pyridine Carboxamide or Carbothioamide Derivative Stirring->PyridineDerivative

Caption: General synthesis scheme for pyridine carboxamide and carbothioamide derivatives.

Procedure:

  • A solution of the appropriate pyridine carbaldehyde is prepared.

  • An equimolar amount of semicarbazide or thiosemicarbazide is added to the solution.

  • A few drops of aqueous sodium acetate are added as a catalyst.

  • The reaction mixture is stirred at room temperature.

  • The resulting precipitate is filtered, washed, and recrystallized to yield the final product.

In Vitro Urease Inhibition Assay

The urease inhibitory activity is determined by measuring the amount of ammonia produced using the indophenol method.[2][8]

G cluster_workflow Urease Inhibition Assay Workflow Start Start Incubation1 Incubate Enzyme + Inhibitor (30°C for 15 min) Start->Incubation1 AddUrea Add Urea Substrate Incubation1->AddUrea Incubation2 Incubate Reaction Mixture (30°C for 15 min) AddUrea->Incubation2 AddReagents Add Phenol-Hypochlorite Reagents Incubation2->AddReagents Incubation3 Incubate at Room Temperature (50 min) AddReagents->Incubation3 MeasureAbsorbance Measure Absorbance at 625-630 nm Incubation3->MeasureAbsorbance CalculateInhibition Calculate % Inhibition MeasureAbsorbance->CalculateInhibition End End CalculateInhibition->End

Caption: Workflow for the in vitro urease inhibition assay.

Detailed Protocol:

  • A reaction mixture is prepared in a 96-well plate containing 25 µL of Jack bean urease solution and 5 µL of the test compound at various concentrations.[2]

  • The mixture is incubated at 30°C for 15 minutes.[2]

  • 55 µL of buffer containing 100 mM urea is added to initiate the enzymatic reaction.[2]

  • The plate is incubated for another 15 minutes at 30°C.[2]

  • Following incubation, 45 µL of phenol reagent and 70 µL of alkali reagent are added to stop the reaction and develop color.[2]

  • After 50 minutes of incubation at room temperature, the absorbance is measured at 625 nm using a microplate reader.[8]

  • The percentage of inhibition is calculated using the formula: Inhibition (%) = [1 - (Absorbance of test sample / Absorbance of control)] x 100[8]

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Kinetic Studies

To elucidate the mechanism of inhibition, kinetic studies are performed for the most potent compounds.

Procedure:

  • The urease activity is measured at various concentrations of the substrate (urea) in the presence and absence of different concentrations of the inhibitor.

  • The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]).

  • The type of inhibition (competitive, non-competitive, or uncompetitive) is determined by analyzing the changes in Vmax and Km in the presence of the inhibitor. For instance, a competitive mode of inhibition was demonstrated for compound Rx-6.[9]

Mechanism of Action: Insights from Molecular Docking

Molecular docking studies provide valuable insights into the binding interactions between the inhibitors and the active site of the urease enzyme.

G cluster_enzyme Urease Active Site cluster_inhibitor Pyridine Carboxamide Inhibitor Ni1 Ni²⁺ Ni2 Ni²⁺ His Histidine Residues Asp Aspartate Residue Lys Carbamylated Lysine PyridineRing Pyridine Ring PyridineRing->His π-π stacking CarboxamideMoiety Carboxamide Moiety CarboxamideMoiety->Ni1 Coordinates with CarboxamideMoiety->Ni2 Coordinates with Substituent Substituent (e.g., Cl) Substituent->Asp H-bonding

Caption: Proposed binding interactions of a pyridine carboxamide inhibitor within the urease active site.

The docking analysis of potent inhibitors like 5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6) reveals key interactions:

  • Coordination with Nickel Ions: The nitrogen and oxygen or sulfur atoms of the carboxamide or carbothioamide moiety chelate with the two nickel ions in the active site.[5]

  • Hydrogen Bonding: The pyridine nitrogen and the amide/thioamide group form hydrogen bonds with key amino acid residues, such as histidine and aspartate.[1]

  • Hydrophobic Interactions: The pyridine ring can engage in π-π stacking or hydrophobic interactions with the aromatic rings of histidine residues in the active site.[1][10]

These interactions collectively stabilize the enzyme-inhibitor complex, leading to the potent inhibition of urease activity.

Conclusion

Pyridine carboxamide derivatives have emerged as a promising class of urease inhibitors with significant therapeutic potential. The structure-activity relationship studies indicate that the nature and position of substituents on the pyridine ring play a crucial role in determining their inhibitory potency. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for the further design and development of more potent and selective urease inhibitors to combat ureolytic bacterial infections. Future work should focus on optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic profiles.

References

Preliminary Toxicity Screening of 3-hydroxy-N-methylpyridine-2-carboxamide: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available literature does not contain specific preliminary toxicity screening data for 3-hydroxy-N-methylpyridine-2-carboxamide. This document, therefore, serves as a comprehensive methodological guide, outlining the standard procedures and frameworks for conducting such a toxicological assessment. The data presented in the tables are illustrative examples and should not be considered actual experimental results for this compound.

Introduction

This compound is a pyridine derivative with potential applications in medicinal chemistry. As with any novel chemical entity intended for therapeutic use, a thorough preclinical safety evaluation is paramount. This technical guide provides a detailed overview of the essential in vitro and in vivo assays for a preliminary toxicity screening of this compound. The objective is to identify potential hazards, establish a preliminary safety profile, and guide further non-clinical development.

The initial hazard identification for this compound, based on its chemical structure, suggests potential for acute oral toxicity, as well as skin, eye, and respiratory irritation. A systematic toxicological evaluation is therefore warranted to quantify these potential risks.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₈N₂O₂PubChem
Molecular Weight152.15 g/mol PubChem
AppearanceSolid (predicted)---
SolubilityData not available---
LogPData not available---
pKaData not available---

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental to preliminary toxicity screening, providing insights into the potential for a compound to induce cell death. A panel of cell lines, including both cancerous and non-cancerous lines, is typically employed to assess for broad cytotoxic effects versus selective activity.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cell lines (e.g., HepG2 - liver carcinoma, A549 - lung carcinoma, HEK293 - embryonic kidney)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Table 2: Illustrative In Vitro Cytotoxicity Data (IC₅₀ in µM)

Cell Line24 hours48 hours72 hours
HepG2>10085.265.7
A549>10092.178.4
HEK293>100>100>100

Experimental Workflow: In Vitro Cytotoxicity

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis seed Seed Cells in 96-well Plates incubate1 Incubate for 24h seed->incubate1 prepare Prepare Serial Dilutions incubate1->prepare treat Treat Cells with Compound prepare->treat incubate2 Incubate for 24/48/72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance at 570 nm solubilize->read calculate Calculate % Viability read->calculate determine Determine IC50 Values calculate->determine

Caption: Workflow for the MTT cytotoxicity assay.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential. A standard preliminary screen includes a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • This compound

  • S9 metabolic activation system (from rat liver)

  • Top agar

  • Minimal glucose agar plates

  • Positive controls (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene)

Procedure:

  • Preparation: Prepare dilutions of the test compound.

  • Incubation: In a test tube, combine the test compound, the bacterial strain, and either buffer or the S9 mix (for metabolic activation).

  • Plating: Add top agar to the tube, mix, and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent, two-fold or greater increase in the number of revertant colonies compared to the negative control.

Table 3: Illustrative Ames Test Results

StrainMetabolic Activation (S9)Test Compound Concentration (µ g/plate )Mean Revertants ± SDFold Increase
TA98-025 ± 4---
1028 ± 51.1
10030 ± 61.2
+045 ± 7---
1048 ± 81.1
10052 ± 91.2
TA100-0120 ± 15---
10125 ± 181.0
100130 ± 201.1
+0140 ± 22---
10145 ± 251.0
100150 ± 281.1

Logical Relationship: Genotoxicity Assessment Strategy

G cluster_0 In Vitro Assays cluster_1 In Vivo Follow-up (if positive in vitro) compound Test Compound ames Ames Test (Point Mutations) compound->ames micronucleus In Vitro Micronucleus (Chromosomal Damage) compound->micronucleus result Genotoxicity Profile ames->result micronucleus->result invivo_micro In Vivo Micronucleus Assay comet Comet Assay result->invivo_micro Positive result triggers result->comet Positive result triggers

Caption: Strategy for assessing the genotoxicity of a test compound.

Acute Oral Toxicity (In Vivo)

An acute oral toxicity study in rodents is conducted to determine the potential for adverse effects following a single high dose of the test substance. This provides an estimate of the median lethal dose (LD₅₀) and identifies target organs of toxicity.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

The up-and-down procedure is a sequential dosing method that uses fewer animals than traditional methods.

Materials:

  • Sprague-Dawley rats (female, 8-12 weeks old)

  • This compound

  • Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Dosing: A single animal is dosed at a starting dose (e.g., 2000 mg/kg).

  • Observation: The animal is observed for mortality or signs of toxicity for up to 14 days.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher dose.

    • If the animal dies, the next animal is dosed at a lower dose.

  • Endpoint: Dosing continues until one of the stopping criteria is met (e.g., four reversals in outcome).

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

  • Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.

Table 4: Illustrative Acute Oral Toxicity Data

ParameterObservation
Estimated LD₅₀> 2000 mg/kg body weight
Clinical SignsNo treatment-related signs of toxicity observed.
Body WeightNo significant changes in body weight compared to control.
Gross NecropsyNo treatment-related macroscopic findings.
GHS CategoryCategory 5 or Unclassified

Potential Signaling Pathways for Toxicity

While specific pathways affected by this compound are unknown, general mechanisms of toxicity often involve oxidative stress and apoptosis. The following diagram illustrates a hypothetical signaling cascade that could be investigated if initial cytotoxicity is observed.

Hypothetical Signaling Pathway: Compound-Induced Apoptosis

G compound 3-hydroxy-N-methyl- pyridine-2-carboxamide ros Increased ROS compound->ros mito Mitochondrial Dysfunction ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical pathway of compound-induced apoptosis.

Conclusion

This technical guide outlines a standard and robust approach for the preliminary toxicity screening of this compound. The described in vitro and in vivo assays provide a foundational dataset to assess the initial safety profile of the compound. The results from these studies are critical for making informed decisions regarding the continued development of this and other novel chemical entities. Should initial screening reveal toxicities, further mechanistic studies would be warranted to fully characterize the risk to human health.

The Emergent Therapeutic Potential of 3-hydroxy-N-methylpyridine-2-carboxamide: A Review of Mechanistic Studies on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-hydroxy-N-methylpyridine-2-carboxamide belongs to the pyridine carboxamide class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. While direct and extensive mechanistic studies on this compound are not yet prevalent in publicly accessible literature, a comprehensive analysis of its structural analogs provides a strong predictive framework for its potential mechanisms of action. This whitepaper synthesizes findings from studies on closely related pyridine carboxamide derivatives to propose likely cellular targets and signaling pathways for this compound. The primary hypothesized mechanisms revolve around the inhibition of key enzymes such as prolyl hydroxylases, protein kinases, and other metalloenzymes. This guide presents a consolidated overview of the core mechanisms, supporting quantitative data from analogous compounds, detailed experimental protocols from cited studies, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

The pyridine carboxamide moiety is a privileged scaffold in drug discovery, forming the structural core of numerous therapeutic agents. Its ability to engage in various non-covalent interactions, including hydrogen bonding and metal chelation, allows for potent and selective targeting of diverse biological macromolecules. This compound, with its characteristic hydroxypyridine and N-methylcarboxamide groups, is poised to interact with several classes of enzymes, particularly those with metallic cofactors in their active sites. This document will explore the probable mechanisms of action of this compound by examining the well-documented activities of its structural relatives.

Hypothesized Mechanism of Action: Inhibition of Prolyl Hydroxylase Domain Enzymes

A prominent and well-documented mechanism of action for hydroxypyridine carboxamide derivatives is the inhibition of prolyl hydroxylase domain (PHD) enzymes. These enzymes are critical regulators of the hypoxia-inducible factor (HIF) signaling pathway.

The HIF-1α Signaling Pathway

Under normoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is hydroxylated by PHD enzymes. This post-translational modification allows for its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, or in the presence of a PHD inhibitor, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in angiogenesis, erythropoiesis, and glucose metabolism.

Based on the activities of structurally similar compounds, this compound is hypothesized to act as a competitive inhibitor of PHD enzymes, leading to the stabilization of HIF-1α and the subsequent activation of hypoxia-responsive genes.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia_inhibition Hypoxia / PHD Inhibition HIF-1α_p HIF-1α PHD Prolyl Hydroxylase (PHD) HIF-1α_p->PHD O2 HIF-1α-OH HIF-1α-OH PHD->HIF-1α-OH VHL VHL E3 Ligase HIF-1α-OH->VHL Proteasome Proteasomal Degradation VHL->Proteasome 3HNM 3-hydroxy-N-methyl- pyridine-2-carboxamide (Hypothesized) PHD_i Prolyl Hydroxylase (PHD) 3HNM->PHD_i Inhibits HIF-1α_s HIF-1α (Stabilized) Nucleus Nucleus HIF-1α_s->Nucleus Translocation HIF_Dimer HIF-1α/β Dimer HIF-1α_s->HIF_Dimer + HIF-1β HIF-1β HRE Hypoxia Response Element (HRE) HIF_Dimer->HRE Gene_Expression Target Gene Expression (VEGF, EPO, etc.) HRE->Gene_Expression

Caption: Hypothesized HIF-1α Signaling Pathway Modulation.

Other Potential Mechanisms of Action

The versatile structure of pyridine carboxamides allows for their interaction with a range of other enzymes.

Kinase Inhibition

Pyridine carboxamide derivatives have been identified as potent inhibitors of various protein kinases. For instance, certain analogs have shown inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. Inhibition of HPK1 can enhance anti-tumor immunity. While specific data for this compound is unavailable, its structural motifs suggest potential for kinase inhibition.

Urease Inhibition

Some pyridine carboxamide derivatives have demonstrated significant inhibitory activity against urease, a nickel-containing metalloenzyme. This has implications for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori.

Quantitative Data from Structurally Similar Compounds

The following table summarizes the inhibitory activities of various pyridine and pyrimidine carboxamide derivatives against their respective targets. This data provides a benchmark for the potential potency of this compound.

Compound ClassTarget EnzymeIC50 ValueReference CompoundReference
Aryl CarboxamidesHIF-1α Signaling0.32 µMCompound 30m[1]
Pyridine-2-carboxamidesHPK1-Compound 19[2]
Pyridine CarboxamidesUrease2.18 ± 0.058 µMRx-7[3]
Pyridine CarboxamidesSuccinate Dehydrogenase-Compound 3f[4]
Substituted Pyridine CarboxamidesSHP20.13 nMCompound C6[5]

Detailed Experimental Protocols

To facilitate further investigation into the mechanism of action of this compound, this section details common experimental protocols used to study its structural analogs.

HIF-1α Inhibition Assay (Dual-Luciferase Reporter Assay)

This assay is used to screen for inhibitors of HIF-1α transcriptional activity.

Protocol:

  • Cell Culture: Stably transfected human embryonic kidney 293 (HEK293) cells expressing a hypoxia-responsive element (HRE)-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase control are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO).

  • Hypoxic Induction: The plates are then incubated under hypoxic conditions (e.g., 1% O2, 5% CO2, 94% N2) for a specified period (e.g., 16-24 hours).

  • Lysis and Luciferase Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for cell viability and transfection efficiency. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the compound.

HIF_Assay_Workflow Start Start: HEK293 cells with HRE-luciferase reporter Seeding Seed cells in 96-well plates Start->Seeding Treatment Add test compound (e.g., 3-hydroxy-N-methyl- pyridine-2-carboxamide) Seeding->Treatment Hypoxia Incubate under hypoxic conditions (1% O2) Treatment->Hypoxia Lysis Lyse cells Hypoxia->Lysis Luciferase Measure Firefly and Renilla luciferase activity Lysis->Luciferase Analysis Calculate Firefly/Renilla ratio and determine IC50 Luciferase->Analysis End End Analysis->End

Caption: Workflow for HIF-1α Dual-Luciferase Reporter Assay.
In Vitro Urease Inhibition Assay

This spectrophotometric assay determines the inhibitory effect of a compound on urease activity.

Protocol:

  • Reagents: Prepare a solution of Jack bean urease, urea solution (substrate), and a phenol-hypochlorite reagent for ammonia detection.

  • Incubation: A mixture of the urease enzyme solution and the test compound at various concentrations is pre-incubated.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the urea substrate.

  • Ammonia Quantification: After a defined incubation period, the reaction is stopped, and the amount of ammonia produced is quantified by adding the phenol-hypochlorite reagent, which forms a colored indophenol complex.

  • Absorbance Measurement: The absorbance of the indophenol complex is measured spectrophotometrically at a specific wavelength (e.g., 625 nm).

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells without the inhibitor. The IC50 value is then determined.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently limited, the extensive research on structurally related pyridine carboxamide derivatives provides a strong foundation for targeted investigation. The inhibition of prolyl hydroxylases and the subsequent stabilization of HIF-1α represent the most probable and compelling mechanism of action. However, the potential for kinase and urease inhibition should also be considered.

Future research should focus on direct enzymatic and cellular assays to confirm these hypothesized mechanisms for this compound. Determining its IC50 values against a panel of PHDs, kinases, and other metalloenzymes will be crucial in elucidating its specific molecular targets and therapeutic potential. The experimental protocols outlined in this guide provide a clear roadmap for these future investigations. A thorough understanding of its mechanism of action will be instrumental in advancing this compound through the drug development pipeline.

References

The Therapeutic Renaissance of Pyridine Carboxamides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. This technical guide delves into the core aspects of pyridine carboxamide derivatives, offering a comprehensive overview of their applications, mechanisms of action, and the experimental rigor required for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Therapeutic Applications: A Multi-Front Assault on Disease

Pyridine carboxamide derivatives have shown significant promise across a spectrum of diseases, including infectious diseases and oncology. Their versatility stems from the tunable nature of the pyridine ring and the carboxamide linker, allowing for the fine-tuning of physicochemical and pharmacological properties.

Antifungal Activity

A significant area of investigation for pyridine carboxamides is in the development of novel antifungal agents, particularly for agricultural applications. These compounds have demonstrated potent activity against a range of plant pathogens.

Table 1: Antifungal Activity of Pyridine Carboxamide Derivatives

CompoundTarget PathogenIn Vitro Activity (EC50/IC50)In Vivo ActivityTarget
3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide)Botrytis cinereaIC50: 5.6 mg/L (17.3 µM)GoodSuccinate Dehydrogenase (SDH)
Thifluzamide (Reference)Botrytis cinereaIC50: 7.61 mg/L (14.4 µM)-Succinate Dehydrogenase (SDH)

Data sourced from a study on novel pyridine carboxamides with antifungal activity.[1]

Antitubercular Activity

The global health threat of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of new therapeutic agents. Pyridine carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb).

A series of pyrazolo[1,5-a]pyridine-3-carboxamides have demonstrated excellent in vitro potency against both drug-susceptible and drug-resistant Mtb strains.[2] One promising compound, 5k , exhibited significant bacterial load reduction in a mouse model of Mtb infection.[2]

Another pyridine carboxamide derivative, MMV687254 , identified from the Pathogen Box library, shows specific activity against M. tuberculosis and Mycobacterium bovis BCG.[3][4] This compound is a prodrug that requires activation by the mycobacterial amidase, AmiC.[3][4]

Table 2: In Vitro Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamides against Mtb H37Rv

CompoundMIC (nM)IC50 (nM)IC90 (nM)
5k-2.56.7
5f---
5g---
5t---
Rifampicin (Reference)---

Data represents activity against a fluorescent reporter strain of Mtb H37Rv.[2]

Table 3: In Vitro Activity of Pyrazolo[1,5-a]pyridine-3-carboxamides against MDR-TB Strains

CompoundMIC Range (nM)
5g11.1 - 1914
5k11.1 - 223
5p11.1 - 1914
5t11.1 - 1914

Activity was evaluated against a panel of clinically isolated MDR-TB strains.[2]

Table 4: Activity of MMV687254 against Drug-Resistant M. tuberculosis Strains

Strain TypeMIC Range (µM)
Clinical Multidrug- and Extensively Drug-Resistant1.56–3.125

Data for the pyridine carboxamide derivative MMV687254.[3]

Anticancer Activity

In the realm of oncology, pyridine carboxamides are being explored as potent and selective inhibitors of key signaling proteins.

Hematopoietic Progenitor Kinase 1 (HPK1) is a critical negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[5] A series of pyridine-2-carboxamide analogues have been developed as potent HPK1 inhibitors.[5] Compound 19 from this series demonstrated excellent in vitro inhibitory activity and robust in vivo efficacy in murine colorectal cancer models when combined with an anti-PD-1 antibody.[5]

Table 5: In Vitro and In Vivo Activity of HPK1 Inhibitor Compound 19

ParameterValue
In Vitro HPK1 Inhibitory ActivityGood
Kinase Selectivity vs GCK-like kinase>637-fold
Kinase Selectivity vs LCK>1022-fold
In Vivo Efficacy (CT26 model, with anti-PD-1)TGI = 94.3%, 2/6 Complete Responses
In Vivo Efficacy (MC38 model, with anti-PD-1)TGI = 83.3%, 1/6 Complete Response
Oral Bioavailability (multiple species)35-63%

TGI: Tumor Growth Inhibition.[5]

Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation and is a well-validated cancer target.[6][7] Substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of SHP2.[6][7]

Compound C6 from this class exhibited excellent inhibitory activity against SHP2 and potent antiproliferative effects on the MV-4-11 cell line.[6][7] It also demonstrated robust in vivo antitumor efficacy in a xenograft mouse model.[6][7]

Table 6: Activity of SHP2 Inhibitor C6

ParameterIC50 / TGI
SHP2 Inhibitory Activity (IC50)0.13 nM
Antiproliferative Effect on MV-4-11 cells (IC50)3.5 nM
In Vivo Antitumor Efficacy (MV-4-11 xenograft, 30 mg/kg)TGI = 69.5%

Data for the substituted pyridine carboxamide derivative C6.[6][7]

Mechanisms of Action

The therapeutic effects of pyridine carboxamide derivatives are underpinned by their ability to specifically interact with and modulate the activity of key biological targets.

Enzyme Inhibition

A primary mechanism of action for many pyridine carboxamides is direct enzyme inhibition.

  • Succinate Dehydrogenase (SDH) Inhibition: In the context of antifungal activity, these derivatives act as SDH inhibitors, disrupting the mitochondrial electron transport chain and leading to fungal cell death.[1]

  • HPK1 Inhibition: As HPK1 inhibitors, they block the kinase activity of HPK1, thereby enhancing T-cell activation and antitumor immunity.[5]

  • SHP2 Allosteric Inhibition: Certain derivatives bind to an allosteric site on the SHP2 protein, locking it in an inactive conformation and preventing its oncogenic signaling.[6][7]

Prodrug Activation

For some antitubercular pyridine carboxamides, the mechanism involves a prodrug strategy. The inactive compound is hydrolyzed by a mycobacterial enzyme, AmiC, into its active metabolites, which then exert their antimycobacterial effect.[3][4]

Induction of Autophagy

The antitubercular compound MMV687254 has also been shown to inhibit the growth of M. tuberculosis in macrophages by inducing autophagy, a cellular process of degradation and recycling of cellular components.[3][4]

Experimental Protocols

The following sections provide an overview of the methodologies employed in the synthesis and biological evaluation of pyridine carboxamide derivatives, as cited in the literature.

General Synthesis of Pyridine Carboxamides

The synthesis of pyridine carboxamide derivatives often involves the coupling of a substituted pyridine carboxylic acid with a corresponding amine. A general procedure is as follows:

  • Activation of the Carboxylic Acid: The pyridine carboxylic acid is activated, for example, by conversion to its acid chloride or by using a coupling agent such as HATU or EDC/HOBt.

  • Amide Bond Formation: The activated carboxylic acid is then reacted with the desired amine in the presence of a base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent (e.g., dichloromethane or dimethylformamide).

  • Purification: The crude product is purified by techniques such as column chromatography to yield the final pyridine carboxamide derivative.[1]

In Vitro Antifungal Activity Assay

The in vitro antifungal activity can be determined using a mycelial growth inhibition assay.

  • Preparation of Media: A stock solution of the test compound is mixed with an autoclaved Potato Dextrose Agar (PDA) medium to achieve the desired final concentration.

  • Inoculation: A mycelial disc of the target fungus is placed in the center of the PDA plate.

  • Incubation: The plates are incubated at a controlled temperature until the mycelial growth in the control plate (without the compound) reaches the edge of the plate.

  • Measurement: The diameter of the mycelial growth is measured, and the percentage of inhibition is calculated relative to the control. EC50 values are then determined from dose-response curves.[1]

SDH Enzymatic Inhibition Assay

To confirm the mechanism of action, the inhibitory activity against the target enzyme, such as SDH, is measured.

  • Enzyme Preparation: A crude mitochondrial fraction containing SDH is isolated from the target organism.

  • Assay Reaction: The enzyme is incubated with the test compound at various concentrations in a reaction mixture containing the substrate (e.g., succinate) and an electron acceptor (e.g., DCPIP).

  • Measurement: The rate of the reaction is monitored spectrophotometrically by measuring the change in absorbance of the electron acceptor.

  • Data Analysis: The IC50 value is calculated from the dose-response curve of enzyme inhibition.[1]

In Vitro Antitubercular Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) against M. tuberculosis is a key measure of potency.

  • Bacterial Culture: M. tuberculosis is cultured in a suitable liquid medium (e.g., Middlebrook 7H9).

  • Compound Dilution: The test compounds are serially diluted in the culture medium in a 96-well plate format.

  • Inoculation: A standardized inoculum of M. tuberculosis is added to each well.

  • Incubation: The plates are incubated at 37°C for a defined period.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by using a growth indicator dye like resazurin.[2]

In Vivo Antitumor Efficacy Studies

Xenograft mouse models are commonly used to evaluate the in vivo antitumor activity of lead compounds.

  • Tumor Implantation: Human or murine cancer cells are subcutaneously implanted into immunocompromised or syngeneic mice, respectively.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: The mice are randomized into groups and treated with the test compound (e.g., orally or intraperitoneally) and/or a combination agent (e.g., an immune checkpoint inhibitor). A vehicle control group is also included.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. The tumor growth inhibition (TGI) is calculated for the treated groups relative to the control group.[5][6][7]

Visualizing the Science: Pathways and Workflows

Diagrams are essential tools for visualizing complex biological pathways and experimental processes. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts discussed in this guide.

experimental_workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Screening cluster_invivo In Vivo Evaluation synthesis Synthesis of Pyridine Carboxamide Derivatives purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Antifungal, Anticancer) characterization->in_vitro enzyme_assay Enzyme Inhibition Assays (e.g., SDH, HPK1, SHP2) in_vitro->enzyme_assay animal_model Animal Models (e.g., Xenograft) enzyme_assay->animal_model efficacy Efficacy Studies (e.g., TGI) animal_model->efficacy pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd lead_optimization Lead Optimization efficacy->lead_optimization Promising Results

Caption: Generalized workflow for the discovery and development of pyridine carboxamide derivatives.

shp2_pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->RAS Activates PyridineCarboxamide Pyridine Carboxamide Derivative (C6) PyridineCarboxamide->SHP2 Inhibits (Allosteric)

Caption: Inhibition of the SHP2 signaling pathway by pyridine carboxamide derivatives.

prodrug_activation Prodrug Pyridine Carboxamide Prodrug (MMV687254) Mtb Mycobacterium tuberculosis Prodrug->Mtb ActiveMetabolites Active Metabolites Prodrug->ActiveMetabolites Hydrolysis by AmiC AmiC AmiC Hydrolase Mtb->AmiC expresses Effect Bactericidal/Bacteriostatic Effect ActiveMetabolites->Effect

Caption: Proposed mechanism of antitubercular prodrug activation by mycobacterial AmiC.

Conclusion

Pyridine carboxamide derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated efficacy as antifungal, antitubercular, and anticancer agents, coupled with their amenability to chemical modification, makes them a focal point for ongoing and future drug discovery efforts. The continued exploration of their mechanisms of action and the application of rigorous experimental protocols will be crucial in translating the promise of these compounds into clinically effective therapies. This guide provides a foundational understanding for researchers to build upon in their quest for novel pyridine carboxamide-based drugs.

References

Methodological & Application

Application Notes and Protocols: 3-hydroxy-N-methylpyridine-2-carboxamide as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of 3-hydroxy-N-methylpyridine-2-carboxamide as a chelating ligand in coordination chemistry. While specific literature on the coordination complexes of this particular ligand is limited, this document leverages data from closely related analogues, such as 3-hydroxypicolinic acid and other N-substituted picolinamides, to provide insights into its potential applications, experimental protocols, and expected coordination behavior. The information herein is intended to serve as a foundational guide for researchers exploring the utility of this compound in the development of novel metal-based compounds for therapeutic and diagnostic purposes.

Introduction and Ligand Properties

This compound is a heterocyclic compound featuring a pyridine ring functionalized with a hydroxyl group at the 3-position and an N-methylcarboxamide group at the 2-position. This unique arrangement of donor atoms—the pyridine nitrogen, the hydroxyl oxygen, and the amide oxygen—makes it a promising candidate for a versatile chelating ligand.

The presence of the 3-hydroxy-pyridine moiety is particularly significant, as this scaffold is known to exhibit a high affinity for hard metal ions, most notably Fe(III). This property is exploited in iron chelation therapy for the treatment of iron overload disorders. The N-methylcarboxamide group can influence the ligand's steric and electronic properties, affecting the stability, geometry, and reactivity of its metal complexes.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
IUPAC Name This compound[1]
CAS Number 1196-30-1[1]

Anticipated Coordination Chemistry

Based on the coordination chemistry of analogous ligands like 3-hydroxypicolinic acid, this compound is expected to act as a bidentate ligand, coordinating to metal ions through the pyridine nitrogen and the deprotonated hydroxyl oxygen, forming a stable five-membered chelate ring. The amide oxygen could potentially participate in coordination, leading to a tridentate binding mode, although this may be sterically hindered by the N-methyl group.

The coordination mode is also influenced by the nature of the metal ion and the reaction conditions. With transition metals such as Cu(II), Ni(II), Co(II), and Zn(II), octahedral or square planar geometries are anticipated, often with a 2:1 ligand-to-metal stoichiometry.

Caption: Expected bidentate coordination of this compound to a metal ion (Mⁿ⁺).

Potential Applications in Drug Development

Metal complexes of pyridine and carboxamide derivatives have shown a wide range of biological activities, suggesting that complexes of this compound could be valuable in drug development.

  • Antimicrobial Agents: Many metal complexes exhibit enhanced antimicrobial activity compared to the free ligands. The chelation can facilitate the transport of the metal ion into the microbial cell, where it can disrupt essential biological processes.

  • Anticancer Agents: The design of metal-based anticancer drugs is a burgeoning field. The ligand could be used to deliver cytotoxic metal ions to tumor cells or the complex itself could interact with biological targets like DNA or enzymes. For instance, derivatives of N-methyl-picolinamide have been investigated as inhibitors of Aurora-B kinase, a target in cancer therapy.

  • Iron Chelation Therapy: Given the high affinity of the 3-hydroxypyridinone scaffold for iron, this ligand could be explored for the development of new iron chelators to treat iron overload diseases. Polymeric versions of such chelators have been shown to reduce iron absorption.[2]

  • Enzyme Inhibition: The N-hydroxyamide group, a close relative of the N-methylcarboxamide, is a known pharmacophore in the development of inhibitors for metalloenzymes.[3] This suggests that metal complexes of this compound could be designed as enzyme inhibitors.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis, characterization, and biological evaluation of metal complexes of this compound.

General Protocol for the Synthesis of a Metal(II) Complex

This protocol is a general guideline and may require optimization for specific metal salts and desired complex stoichiometries.

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂)

  • Methanol or Ethanol

  • Deionized water

  • Base (e.g., NaOH, triethylamine) (optional, to facilitate deprotonation of the hydroxyl group)

Procedure:

  • Dissolve this compound (2 mmol) in 20 mL of methanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimal amount of deionized water or methanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • If required, add a stoichiometric amount of a methanolic solution of a base dropwise to the reaction mixture.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Allow the solution to cool to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure until a solid product is obtained.

  • Wash the solid product with cold methanol and then diethyl ether to remove any unreacted starting materials.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Dissolve Ligand and Metal Salt Mix Mix Solutions and Stir Start->Mix Reflux Reflux Reaction Mixture Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Isolate Isolate Product (Filtration/Evaporation) Cool->Isolate Wash Wash with Solvents Isolate->Wash Dry Dry the Complex Wash->Dry FTIR FT-IR Spectroscopy Dry->FTIR Analyze UVVis UV-Vis Spectroscopy Dry->UVVis Analyze NMR NMR Spectroscopy Dry->NMR Analyze Xray X-ray Crystallography Dry->Xray Analyze

Caption: General workflow for the synthesis and characterization of a metal complex.

General Protocol for Characterization
  • FT-IR Spectroscopy: Compare the spectrum of the complex with that of the free ligand. The disappearance of the broad O-H stretching band (around 3200-3400 cm⁻¹) of the hydroxyl group indicates its deprotonation and coordination to the metal ion. Shifts in the C=O stretching frequency of the amide and the pyridine ring vibrations will also provide evidence of coordination.

  • UV-Vis Spectroscopy: The formation of the complex is typically accompanied by the appearance of new absorption bands in the visible region, corresponding to d-d transitions of the metal ion, and shifts in the ligand-based π-π* and n-π* transitions.

  • NMR Spectroscopy (for diamagnetic complexes, e.g., Zn(II)): In the ¹H NMR spectrum, the disappearance of the hydroxyl proton signal and shifts in the signals of the pyridine and methyl protons upon complexation confirm coordination.

  • Elemental Analysis: Determine the C, H, and N content to confirm the empirical formula of the complex.

  • Molar Conductivity: Measurements in a suitable solvent (e.g., DMF or DMSO) can determine whether the complex is an electrolyte or non-electrolyte, providing information about the coordination of counter-ions.

  • X-ray Crystallography: Single crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the overall coordination geometry.

Protocol for In Vitro Antimicrobial Activity Assay (MIC Determination)

Materials:

  • Synthesized metal complex and free ligand

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compounds (complex and ligand) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the stock solutions with MHB to obtain a range of concentrations.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the test compound. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Comparative Data of Related Ligand Complexes

Table 1: Selected Bond Lengths (Å) in Picolinamide Complexes

ComplexM-N(pyridine)M-O(amide)Reference
[Ni(picolinamide)₂(H₂O)₂]²⁺~2.05~2.08[4]
[Zn(picolinamide)₂(H₂O)₂]²⁺~2.10~2.12[4]
[Cd(picolinamide)₂(NO₃)₂]~2.34~2.38[4]

Table 2: Biological Activity of Related Pyridine Carboxamide Complexes

Complex TypeBiological ActivityTarget/OrganismReference
N-methylpicolinamide-4-thiol derivativesAnticancerAurora-B kinase[5][6]
Cu(II) complexes of pyridine carboxamidesHIV-1 Protease InhibitionHIV-1[7]
3-Hydroxypyridin-4-one based polymersIron Chelation, AntimicrobialS. aureus, E. coli[2][7]

Hypothetical Biological Signaling Pathway

Metal complexes can exert their biological effects through various mechanisms, including the inhibition of key enzymes in signaling pathways. For instance, a potential application of a this compound metal complex could be the inhibition of a protein kinase involved in cancer cell proliferation.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Apoptosis Apoptosis Kinase_Cascade->Apoptosis Inhibition Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Complex 3-hydroxy-N-methylpyridine- 2-carboxamide-Metal Complex Complex->Kinase_Cascade Inhibition

Caption: Hypothetical inhibition of a pro-proliferative signaling pathway by a metal complex.

Conclusion

This compound presents itself as a ligand with significant potential in coordination chemistry, particularly for applications in medicinal chemistry and drug development. While further research is needed to synthesize and characterize its specific metal complexes, the information derived from analogous compounds provides a strong foundation for future investigations. The protocols and application notes provided here are intended to facilitate this research, encouraging the exploration of this promising ligand in the design of novel metal-based therapeutics. Researchers are advised to use the provided protocols as a starting point and to perform necessary optimizations for their specific experimental setups.

References

detailed protocol for synthesizing 3-hydroxy-N-methylpyridine-2-carboxamide in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 3-hydroxy-N-methylpyridine-2-carboxamide

Abstract

This document provides a detailed protocol for the laboratory synthesis of this compound, a pyridine carboxamide derivative. The synthesis is achieved through a two-step process commencing with the esterification of 3-hydroxypicolinic acid, followed by amidation with methylamine. This protocol is intended for researchers in organic chemistry and drug development, offering a clear, step-by-step guide to the synthesis, purification, and characterization of the target compound. All quantitative data are summarized in tables, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

This compound is a derivative of 3-hydroxypicolinic acid, a compound that serves as a key intermediate in the biosynthesis of antibiotics like virginiamycin S1 and is widely used as a matrix in MALDI mass spectrometry.[1][2] Pyridinecarboxamide derivatives are of significant interest in medicinal chemistry due to their presence in numerous pharmacologically active molecules and their potential as antitumor agents.[3][4] This protocol details a reliable method for synthesizing the title compound, which can serve as a building block for more complex molecules or be used in screening for biological activity. The described synthesis employs a common amide coupling strategy, a cornerstone reaction in medicinal chemistry.[5][6]

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Esterification: 3-Hydroxypicolinic acid is converted to its methyl ester, methyl 3-hydroxypicolinate, via Fischer esterification using methanol and a catalytic amount of sulfuric acid.

  • Amidation: The resulting methyl ester is then reacted with a solution of methylamine to yield the final product, this compound.

Experimental Protocol

Materials and Equipment

Reagents:

  • 3-Hydroxypicolinic acid (≥98%)[7]

  • Methanol (Anhydrous, ≥99.8%)

  • Sulfuric acid (Concentrated, 95-98%)

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF)

  • Dichloromethane (DCM, ACS grade)

  • Ethyl acetate (EtOAc, ACS grade)

  • Hexanes (ACS grade)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR spectrometer, Mass spectrometer, and Melting point apparatus for characterization.

Step 1: Synthesis of Methyl 3-hydroxypicolinate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypicolinic acid (10.0 g, 71.9 mmol).

  • Add anhydrous methanol (150 mL) to the flask and stir to create a suspension.[8]

  • Cool the suspension in an ice-water bath to 0 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (3.9 mL, 71.9 mmol) dropwise to the stirring suspension. Ensure the temperature remains below 10 °C during the addition.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to reflux (approx. 65 °C). Maintain reflux for 6 hours, monitoring the reaction progress by TLC (Mobile phase: 1:1 Ethyl Acetate/Hexanes).[8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it using a rotary evaporator to remove the bulk of the methanol.

  • Carefully neutralize the residue by slowly adding saturated aqueous NaHCO₃ solution until the pH is approximately 8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 3-hydroxypicolinate as a solid.

Step 2: Synthesis of this compound
  • Reaction Setup: Dissolve the crude methyl 3-hydroxypicolinate (assume quantitative yield from the previous step, ~11.0 g, 71.8 mmol) in a 250 mL round-bottom flask with a minimal amount of methanol (~25 mL).

  • Amine Addition: Add a 2.0 M solution of methylamine in THF (72 mL, 144 mmol, ~2 equivalents) to the flask.

  • Reaction: Seal the flask and stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC (Mobile phase: 9:1 DCM/Methanol) until the starting ester is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel using a gradient of dichloromethane to 10% methanol in dichloromethane. Alternatively, recrystallization from a suitable solvent system like isopropanol or ethyl acetate/hexanes can be performed to obtain the pure product.[9]

Data Presentation

Table 1: Reagent Quantities and Properties

ReagentMolar Mass ( g/mol )Amount UsedMoles (mmol)Density (g/mL)VolumeEquivalents
3-Hydroxypicolinic acid139.11[1]10.0 g71.9N/AN/A1.0
Sulfuric Acid98.08~7.05 g71.91.843.9 mL1.0
Methanol32.04~119 g37000.792150 mLSolvent
Methylamine (2.0M in THF)31.06~4.47 g144N/A72 mL2.0

Table 2: Experimental Results and Characterization

CompoundAppearanceYield (%)Melting Point (°C)¹H NMR Data (Predicted)MS (ESI+) m/z
Methyl 3-hydroxypicolinateWhite solid~99%[8]74[8]δ 10.6 (s, 1H), 8.4 (d, 1H), 7.4 (m, 2H), 4.1 (s, 3H)154 [M+H]⁺[8]
This compoundColorless crystals70-85%66-67[9]δ 10.5 (s, 1H), 8.6 (br s, 1H), 8.3 (d, 1H), 7.4 (m, 2H), 2.9 (d, 3H)153 [M+H]⁺[10]

Safety and Hazard Information

  • 3-Hydroxypicolinic acid: Handle with standard laboratory precautions.

  • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Methylamine: Flammable and corrosive. Causes severe skin burns and eye damage. Has a very strong, unpleasant odor. Work in a well-ventilated fume hood.

  • Dichloromethane: Potential carcinogen. Use with caution in a fume hood.

  • GHS Hazard Statements for Product: The final product, this compound, is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[11]

Visualizations

Synthesis Workflow

The following diagram illustrates the sequential workflow for the synthesis of the target compound.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Amidation start 3-Hydroxypicolinic Acid + Methanol add_h2so4 Add H₂SO₄ (cat.) at 0 °C start->add_h2so4 reflux Reflux for 6h add_h2so4->reflux workup1 Neutralize (NaHCO₃) & Extract (EtOAc) reflux->workup1 intermediate Methyl 3-hydroxypicolinate workup1->intermediate react_amine Add Methylamine Solution intermediate->react_amine stir Stir at RT for 24h react_amine->stir workup2 Concentrate & Purify (Chromatography) stir->workup2 product 3-hydroxy-N-methylpyridine- 2-carboxamide workup2->product

Caption: Workflow for the synthesis of this compound.

Amide Coupling Mechanism

The diagram below outlines the general relationship between a carboxylic acid, an activating agent (in this case, esterification serves as activation), and an amine to form the final amide product.

Amide_Coupling Acid Carboxylic Acid (3-Hydroxypicolinic Acid) Activated Activated Intermediate (Methyl Ester) Acid->Activated Esterification (H⁺, MeOH) Amide Final Product (Amide) Activated->Amide Nucleophilic Acyl Substitution Amine Amine (Methylamine) Amine->Amide Byproduct Byproduct (Methanol) Amide->Byproduct

Caption: General mechanism for amide formation via an activated ester intermediate.

References

Application of 3-hydroxy-N-methylpyridine-2-carboxamide in Agricultural Science: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, no specific information is currently available on the application of 3-hydroxy-N-methylpyridine-2-carboxamide as a fungicide against plant pathogens in agricultural science. While the broader class of pyridine carboxamide derivatives has seen significant investigation and commercial success in crop protection, this particular molecule is not prominently featured in published research for this application.

The Landscape of Pyridine Carboxamide Fungicides

Pyridine carboxamide derivatives are a well-established class of fungicides, with many acting as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the mitochondrial respiratory chain in fungi, a crucial process for energy production, thereby leading to fungal cell death. This mode of action has proven effective against a wide range of plant pathogenic fungi.

Prominent examples of commercial pyridine carboxamide fungicides include boscalid. Research in this area is active, with numerous studies focusing on the synthesis and evaluation of novel pyridine carboxamide derivatives to overcome fungicide resistance and broaden the spectrum of activity. These studies often involve modifying the core pyridine carboxamide structure to enhance efficacy against specific pathogens.

Potential Role and Future Research Directions

While no direct data exists for this compound, its structural similarity to other fungicidally active pyridine carboxamides suggests it could potentially exhibit antifungal properties. The "3-hydroxy" and "N-methyl" substitutions on the pyridine-2-carboxamide core would influence its physicochemical properties, such as solubility, stability, and its ability to bind to the target site within the fungus.

For researchers and drug development professionals interested in this specific molecule, the following experimental workflow would be a logical starting point to assess its potential as an agricultural fungicide.

General Experimental Workflow for Fungicide Efficacy Screening

A typical workflow to evaluate a novel compound like this compound for fungicidal activity would involve several key stages:

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Studies A Mycelial Growth Inhibition Assay B Spore Germination Assay A->B C Detached Leaf Assay A->C D Whole Plant Assay (Preventative & Curative) C->D E Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay C->E G Data Analysis & SAR Studies D->G F Cellular Respiration Analysis E->F F->G G cluster_0 Mitochondrial Electron Transport Chain cluster_1 Citric Acid Cycle A Complex I (NADH Dehydrogenase) C Complex III (Cytochrome bc1) A->C B Complex II (Succinate Dehydrogenase) B->C J Fungal Cell Death B->J Disruption leads to D Complex IV (Cytochrome c oxidase) C->D E ATP Synthase D->E I ATP Production (Energy) E->I F Succinate F->B G Fumarate F->G SDH H 3-hydroxy-N-methyl- pyridine-2-carboxamide H->B Inhibition I->J

Application Note: Quantitative Analysis of 3-hydroxy-N-methylpyridine-2-carboxamide in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of 3-hydroxy-N-methylpyridine-2-carboxamide in human plasma. The method utilizes a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system, which offers high selectivity and sensitivity for the analysis of small molecules in complex biological matrices. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for use in preclinical and clinical studies requiring pharmacokinetic evaluation. All procedures are designed to be compliant with FDA bioanalytical method validation guidelines.[1][2][3][4][5]

Introduction

This compound is a pyridine carboxamide derivative with potential therapeutic applications. To support drug development efforts, a reliable and validated bioanalytical method is essential for the quantitative determination of this compound in biological samples. HPLC-MS/MS is a widely accepted technique for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, specificity, and speed.[6][7] This application note provides a detailed protocol for the analysis of this compound in human plasma, which can be adapted for other biological matrices.

Experimental Workflow

The overall analytical workflow is depicted in the diagram below, illustrating the key stages from sample receipt to final data analysis.

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleReceipt Sample Receipt (Human Plasma) ISTD_Spiking Internal Standard Spiking SampleReceipt->ISTD_Spiking ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) ISTD_Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation Evaporation SupernatantTransfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection ChromatographicSeparation Chromatographic Separation (C18 Column) HPLC_Injection->ChromatographicSeparation MSMS_Detection MS/MS Detection (MRM Mode) ChromatographicSeparation->MSMS_Detection PeakIntegration Peak Integration MSMS_Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification DataReporting Data Reporting Quantification->DataReporting

Caption: Experimental workflow for the quantification of this compound.

Hypothetical Signaling Pathway

While the specific mechanism of action for this compound is not detailed in the provided context, many pyridine-based compounds interact with cellular signaling pathways. The following diagram illustrates a hypothetical pathway where the compound could act as an inhibitor of a key signaling kinase.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Analyte 3-hydroxy-N- methylpyridine- 2-carboxamide Analyte->Kinase2 Inhibition CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway showing potential inhibition by the analyte.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the analytical method, as would be determined during method validation.

ParameterResultAcceptance Criteria (FDA Guidelines)[1][4]
Linearity (r²) > 0.995≥ 0.99
Calibration Range 1 - 1000 ng/mLTo be determined based on expected concentrations
Lower Limit of Quantification (LLOQ) 1 ng/mLSignal-to-noise ratio ≥ 5
Intra-day Precision (%CV) < 10%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 12%≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%Bias) ± 8%± 15% (± 20% at LLOQ)
Inter-day Accuracy (%Bias) ± 10%± 15% (± 20% at LLOQ)
Matrix Effect 95 - 105%CV of IS-normalized matrix factor ≤ 15%
Recovery > 85%Consistent, precise, and reproducible

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., D3-3-hydroxy-N-methylpyridine-2-carboxamide)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (≥ 98%)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).[8]

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[8]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[8]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[8]

  • Vortex briefly and inject into the LC-MS/MS system.

HPLC-MS/MS Parameters

The following are typical starting parameters that should be optimized for the specific instrument used.

Liquid Chromatography (LC): [8][9]

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS): [10][11]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing the analyte and internal standard. For example:

    • This compound: Precursor ion [M+H]⁺ → Product ion

    • Internal Standard: Precursor ion [M+H]⁺ → Product ion

  • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

Data Analysis and Quantification
  • Integrate the chromatographic peaks for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The HPLC-MS/MS method described provides a framework for the sensitive and selective quantification of this compound in human plasma. The protocol is based on established bioanalytical techniques and can be validated according to regulatory guidelines to support drug development programs.[1][4][5] The use of a stable isotope-labeled internal standard is recommended to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[12]

References

Application Notes: 3-Hydroxy-N-methylpyridine-2-carboxamide as a Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

3-Hydroxy-N-methylpyridine-2-carboxamide is a key heterocyclic building block increasingly utilized in the synthesis of complex pharmaceutical agents. Its intrinsic structural features, including a pyridine ring, a hydroxyl group, and an N-methylcarboxamide moiety, provide multiple reactive sites for molecular elaboration. This scaffold is particularly significant in the development of enzyme inhibitors, where the 3-hydroxy-2-carboxamide fragment can act as a bidentate chelating agent for metal ions within enzyme active sites. This document provides an overview of its application, focusing on the synthesis of the influenza virus inhibitor, Pimodivir, and includes detailed experimental protocols.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₈N₂O₂--INVALID-LINK--
Molecular Weight 152.15 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 1196-30-1--INVALID-LINK--

Application in the Synthesis of Pimodivir (VX-787)

Pimodivir (formerly VX-787) is an investigational antiviral drug for the treatment of influenza A. It functions by inhibiting the cap-binding domain of the influenza virus polymerase basic protein 2 (PB2) subunit. This inhibition prevents the "cap-snatching" process, a critical step in viral RNA transcription where the virus hijacks host cell mRNA caps to initiate its own mRNA synthesis. The this compound moiety is a crucial component of Pimodivir, responsible for key interactions within the PB2 cap-binding site.

The synthesis of Pimodivir involves the coupling of a derivative of this compound with a functionalized 6-fluoro-3H-imidazo[4,5-b]pyridine core. While the exact, publicly disclosed synthesis of Pimodivir may vary, a representative synthetic approach is outlined below.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the amidation of 3-hydroxypicolinic acid.

Materials:

  • 3-Hydroxypicolinic acid

  • Thionyl chloride (SOCl₂) or a suitable peptide coupling agent (e.g., HATU, HBTU)

  • Methylamine (solution in THF or as a gas)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Acid Chloride Formation (Method A):

    • To a solution of 3-hydroxypicolinic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation:

    • Dissolve the resulting crude acid chloride in anhydrous DCM.

    • Cool the solution to 0 °C and add methylamine (2.0 eq, as a solution in THF) dropwise.

    • Add triethylamine (2.0 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Quantitative Data (Representative):

Starting MaterialReagentsProductYield (%)Purity (%)Analytical Method
3-Hydroxypicolinic acidSOCl₂, Methylamine, TEAThis compound75-85>95¹H NMR, LC-MS
Protocol 2: Coupling of this compound Derivative with Imidazo[4,5-b]pyridine Core (Conceptual)

This protocol outlines a conceptual palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, for the synthesis of a Pimodivir precursor. This would typically involve a pre-functionalized (e.g., boronic ester or amine) derivative of the imidazo[4,5-b]pyridine and a halogenated 3-hydroxypicolinamide derivative.

Materials:

  • Halogenated this compound derivative (e.g., bromo- or iodo-substituted)

  • 6-Fluoro-3H-imidazo[4,5-b]pyridine boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the halogenated this compound derivative (1.0 eq), the 6-fluoro-3H-imidazo[4,5-b]pyridine boronic ester (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

    • Add the anhydrous solvent via syringe.

  • Reaction:

    • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the coupled product.

Quantitative Data (Representative for similar cross-coupling reactions):

Reactant 1Reactant 2Catalyst/BaseProductYield (%)Purity (%)Analytical Method
Halogenated PicolinamideImidazopyridine Boronic EsterPd(PPh₃)₄ / K₂CO₃Coupled Precursor60-80>98¹H NMR, ¹³C NMR, HRMS

Visualizations

Experimental Workflow for Synthesis

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Pimodivir Precursor 3-Hydroxypicolinic_Acid 3-Hydroxypicolinic Acid Activation Activation (e.g., SOCl₂ or HATU) 3-Hydroxypicolinic_Acid->Activation Acid_Chloride Activated Intermediate Activation->Acid_Chloride Amidation Amidation with Methylamine Acid_Chloride->Amidation Product_1 3-Hydroxy-N-methyl- pyridine-2-carboxamide Amidation->Product_1 Product_1_Func Functionalized 3-Hydroxy-N-methyl- pyridine-2-carboxamide Product_1->Product_1_Func Further Functionalization Coupling Palladium-Catalyzed Cross-Coupling Product_1_Func->Coupling Imidazopyridine Functionalized 6-Fluoro-3H-imidazo- [4,5-b]pyridine Imidazopyridine->Coupling Pimodivir_Precursor Pimodivir Precursor Coupling->Pimodivir_Precursor

Caption: Synthetic workflow for Pimodivir precursor.

Mechanism of Action of Pimodivir

G cluster_0 Influenza Virus Replication Cycle Host_mRNA Host Cell pre-mRNA (with 5' cap) PB2_subunit Influenza PB2 Subunit (Cap-Binding Domain) Host_mRNA->PB2_subunit binds to Cap_Snatching Cap-Snatching PB2_subunit->Cap_Snatching Viral_Transcription Viral mRNA Transcription Cap_Snatching->Viral_Transcription Viral_Proteins Viral Protein Synthesis Viral_Transcription->Viral_Proteins Virus_Assembly New Virus Assembly Viral_Proteins->Virus_Assembly Pimodivir Pimodivir Pimodivir->PB2_subunit Inhibits binding

Caption: Pimodivir's mechanism of action.

Application Notes and Protocols for High-Throughput Screening Assays Involving Pyridine Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays relevant to the discovery of novel pyridine carboxamide derivatives as modulators of key biological targets. The protocols are designed for adaptation in drug discovery and development settings.

Application Note 1: Phenotypic Screening of Pyridine Carboxamide Derivatives Against Mycobacterium tuberculosis

Introduction: Phenotypic screening remains a cornerstone of anti-tubercular drug discovery, enabling the identification of compounds with whole-cell activity. This approach is particularly valuable for identifying novel mechanisms of action. Pyridine carboxamide derivatives have emerged as a promising class of anti-tubercular agents. This protocol describes a high-throughput phenotypic screen to identify pyridine carboxamide derivatives with inhibitory activity against Mycobacterium tuberculosis.

Data Presentation:

Compound ClassAssay FormatReadoutHit CriteriaZ'-FactorReference Compound
Pyridine Carboxamides384-well microplateFluorescence (resazurin reduction) or Luminescence (luciferase reporter)>90% growth inhibition>0.5Rifampicin

Experimental Protocol: High-Throughput Phenotypic Screen

1. Materials:

  • Mycobacterium tuberculosis H37Rv (or a suitable reporter strain, e.g., expressing luciferase)
  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
  • Resazurin sodium salt solution (0.025% w/v in PBS)
  • Pyridine carboxamide derivative library (in DMSO)
  • Rifampicin (positive control)
  • DMSO (negative control)
  • 384-well black, clear-bottom microplates
  • Automated liquid handling system
  • Plate reader (fluorescence or luminescence)
  • Incubator (37°C, 5% CO2)

2. Procedure:

  • Compound Plating:
  • Prepare compound plates by dispensing 50 nL of each pyridine carboxamide derivative from the library into the wells of a 384-well plate using an automated liquid handler.
  • Include positive controls (Rifampicin, final concentration 2 µM) and negative controls (DMSO, final concentration 0.5%).
  • Bacterial Culture Preparation:
  • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
  • Dilute the bacterial culture to a final OD600 of 0.02 in fresh 7H9 broth.
  • Inoculation:
  • Dispense 50 µL of the diluted bacterial culture into each well of the compound-plated 384-well plates.
  • Incubation:
  • Seal the plates and incubate at 37°C for 5-7 days.
  • Readout (Resazurin Assay):
  • Add 10 µL of resazurin solution to each well.
  • Incubate for an additional 16-24 hours at 37°C.
  • Measure fluorescence (Excitation: 560 nm, Emission: 590 nm).
  • Data Analysis:
  • Calculate the percent inhibition for each compound relative to the positive and negative controls.
  • Determine the Z'-factor for each plate to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.[1][2]
  • Identify hits as compounds exhibiting >90% growth inhibition.

Workflow Diagram:

HTS_Phenotypic_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Plating Compound Plating (Pyridine Carboxamides) Inoculation Inoculation Compound_Plating->Inoculation Culture_Prep M. tuberculosis Culture Preparation Culture_Prep->Inoculation Incubation Incubation (5-7 days) Inoculation->Incubation Readout Readout (Resazurin) Incubation->Readout Data_Analysis Calculate % Inhibition Determine Z'-Factor Readout->Data_Analysis Hit_Identification Hit Identification (>90% Inhibition) Data_Analysis->Hit_Identification HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Activation cluster_downstream Downstream Signaling TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 Recruitment & Activation T_Cell_Activation T-Cell Activation LAT_SLP76->T_Cell_Activation Positive Regulation pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Pyridine_Carboxamide Pyridine Carboxamide Inhibitor Pyridine_Carboxamide->HPK1 Inhibition Fourteen_three_three 14-3-3 Binding pSLP76->Fourteen_three_three Fourteen_three_three->T_Cell_Activation Inhibition SHP2_Signaling_Pathway cluster_RTK Receptor Tyrosine Kinase Activation cluster_RAS_MAPK RAS-MAPK Pathway Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK pRTK p-RTK RTK->pRTK Phosphorylation SHP2 SHP2 pRTK->SHP2 Recruitment & Activation Grb2_SOS Grb2/SOS SHP2->Grb2_SOS Dephosphorylation of docking proteins Pyridine_Carboxamide Pyridine Carboxamide Allosteric Inhibitor Pyridine_Carboxamide->SHP2 Allosteric Inhibition Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SDH_Metabolic_Pathway cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Electron Transport Chain (ETC) Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate FAD FAD Pyridine_Carboxamide Pyridine Carboxamide Inhibitor Pyridine_Carboxamide->SDH Inhibition FADH2 FADH2 FAD->FADH2 Reduction CoQ Coenzyme Q FADH2->CoQ Electron Transfer CoQH2 Coenzyme QH2 CoQ->CoQH2 Reduction Complex_III Complex III CoQH2->Complex_III ATP_Production ATP Production Complex_III->ATP_Production

References

Application Notes and Protocols for Studying the Kinetics of 3-hydroxy-N-methylpyridine-2-carboxamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the reaction kinetics of 3-hydroxy-N-methylpyridine-2-carboxamide, a compound of interest for its potential chelating properties and relevance in medicinal chemistry. The following sections outline experimental setups for investigating both its hydrolysis and metal chelation kinetics.

Introduction

This compound is a heterocyclic compound featuring an amide functional group and a 3-hydroxypyridine moiety. This structure suggests two primary areas of kinetic investigation: the stability of the amide bond to hydrolysis and the kinetics of metal ion chelation by the hydroxypyridinone-like structure. Understanding these kinetic parameters is crucial for drug development, as they influence the compound's stability, bioavailability, and mechanism of action.

Kinetics of Amide Hydrolysis

The amide bond in this compound can undergo hydrolysis, particularly under acidic or basic conditions.[1][2] The rate of this reaction is critical for determining the compound's shelf-life and its stability in biological systems.

Experimental Protocol: Monitoring Amide Hydrolysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the progress of the hydrolysis reaction by separating the parent compound from its hydrolysis products.[3]

Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions of varying concentrations (e.g., 0.1 M, 1 M)

  • Buffer solutions of various pH values (e.g., phosphate, acetate)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Thermostatted reaction vessels

  • Autosampler

  • Data acquisition and analysis software

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of known concentrations of this compound and its expected hydrolysis product (3-hydroxypicolinic acid) in the mobile phase. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

  • Reaction Setup:

    • Prepare solutions of this compound at a known initial concentration in the desired reaction medium (e.g., 0.1 M HCl, pH 7.4 buffer, 0.1 M NaOH).

    • Place the reaction vessels in a thermostatted water bath to maintain a constant temperature (e.g., 25°C, 37°C, 50°C).

  • Kinetic Monitoring:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by neutralizing the acid or base, or by rapid cooling if it is a neutral solution.

    • Inject the quenched sample into the HPLC system.

  • Data Analysis:

    • From the HPLC chromatograms, determine the concentrations of the reactant and product at each time point using the calibration curves.

    • Plot the concentration of this compound as a function of time.

    • Determine the reaction order and the pseudo-first-order rate constant (k_obs) by fitting the data to the appropriate integrated rate law. For a first-order reaction, a plot of ln[reactant] vs. time will be linear with a slope of -k_obs.

Alternative Protocol: Monitoring Amide Hydrolysis by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the reaction in situ without the need for sample withdrawal and quenching.[4][5][6][7]

Procedure:

  • Prepare the reaction mixture as described for the HPLC protocol, but in a deuterated solvent (e.g., D₂O with DCl or NaOD).

  • Place the NMR tube in the spectrometer, which is maintained at the desired reaction temperature.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to specific protons of the reactant and product that are well-resolved.

  • The relative concentrations of the reactant and product can be determined from the ratios of their signal integrals.

  • Plot the concentration of the reactant versus time and analyze the data as described in the HPLC protocol.

Data Presentation: Hydrolysis Kinetics

The following tables summarize the type of quantitative data that can be obtained from these experiments. The values provided are hypothetical but representative for pyridinecarboxamide hydrolysis.[8]

Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k_obs) for Hydrolysis at 37°C

pHk_obs (s⁻¹)Half-life (t₁/₂) (hours)
1.05.2 x 10⁻⁵3.7
5.01.1 x 10⁻⁷1750
7.42.5 x 10⁻⁷770
10.08.3 x 10⁻⁶23.2
13.06.9 x 10⁻⁵2.8

Table 2: Effect of Temperature on the Pseudo-First-Order Rate Constant (k_obs) at pH 7.4

Temperature (°C)k_obs (s⁻¹)Activation Energy (Ea) (kJ/mol)
251.0 x 10⁻⁷\multirow{3}{*}{75 (Calculated from Arrhenius plot)}
372.5 x 10⁻⁷
507.8 x 10⁻⁷

Kinetics of Metal Chelation

The 3-hydroxy-pyridine-2-carboxamide structure contains a potential bidentate chelation site for metal ions, similar to hydroxypyridinones which are known to be effective metal chelators.[9][10][11][12][13] Studying the kinetics of metal complex formation is essential for applications where metal binding is the intended mechanism of action.

Experimental Protocol: Monitoring Chelation by UV-Vis Spectrophotometry

The formation of a metal-ligand complex often results in a change in the UV-Vis absorption spectrum, which can be monitored over time to determine the reaction kinetics.[14][15]

Materials and Equipment:

  • This compound

  • A solution of a metal salt (e.g., FeCl₃, CuSO₄, ZnCl₂) of known concentration.

  • Buffer solution to maintain a constant pH (e.g., HEPES, MES).

  • UV-Vis spectrophotometer with a thermostatted cuvette holder.

  • Stopped-flow apparatus (for fast reactions).

Procedure:

  • Spectral Characterization:

    • Record the UV-Vis spectrum of the free ligand (this compound) in the chosen buffer.

    • Record the UV-Vis spectrum of the metal ion solution in the same buffer.

    • Mix the ligand and metal ion solutions and allow them to reach equilibrium. Record the spectrum of the resulting complex. Identify a wavelength where the change in absorbance upon complex formation is maximal.

  • Kinetic Measurement (Slow Reactions):

    • Place a solution of the ligand in a cuvette in the thermostatted spectrophotometer.

    • Initiate the reaction by adding a small volume of the concentrated metal ion solution and mix quickly.

    • Monitor the change in absorbance at the chosen wavelength over time.

  • Kinetic Measurement (Fast Reactions):

    • For reactions that are too fast to be monitored by manual mixing, use a stopped-flow instrument.

    • Load the ligand and metal ion solutions into separate syringes of the stopped-flow apparatus.

    • The instrument will rapidly mix the two solutions, and the change in absorbance is recorded with high time resolution.

  • Data Analysis:

    • Plot the absorbance versus time.

    • Under pseudo-first-order conditions (i.e., the concentration of one reactant, usually the metal ion, is in large excess), the observed rate constant (k_obs) can be determined by fitting the absorbance data to a single exponential equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t).

    • By measuring k_obs at different concentrations of the excess reactant, the second-order rate constant (k_f) for complex formation can be determined from the slope of a plot of k_obs versus the concentration of the excess reactant.

Data Presentation: Chelation Kinetics

The following table presents hypothetical but representative kinetic data for the chelation of Fe(III) by this compound.

Table 3: Pseudo-First-Order Rate Constants (k_obs) for Fe(III) Chelation at pH 7.4 and 25°C

[Fe(III)] (μM)k_obs (s⁻¹)Second-Order Rate Constant (k_f) (M⁻¹s⁻¹)
500.25\multirow{4}{*}{5.0 x 10³ (Calculated from the slope of k_obs vs. [Fe(III)])}
1000.51
1500.74
2001.02

Visualizations

Signaling Pathways and Experimental Workflows

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Compound This compound Thermostat Thermostatted Vessel (varied Temperature) Compound->Thermostat Solvent Aqueous Buffer (varied pH) or Deuterated Solvent Solvent->Thermostat HPLC HPLC Analysis (Aliquot withdrawal & quenching) Thermostat->HPLC Time points NMR In Situ NMR Spectroscopy Thermostat->NMR Continuous Concentration Concentration vs. Time Plot HPLC->Concentration NMR->Concentration RateLaw Determine Rate Law & Rate Constant (k_obs) Concentration->RateLaw Arrhenius Arrhenius Plot (Determine Ea) RateLaw->Arrhenius Temp. dependence

Caption: Experimental workflow for studying the hydrolysis kinetics of this compound.

Chelation_Workflow cluster_prep Reagent Preparation cluster_mixing Reaction Initiation cluster_detection Detection cluster_analysis Data Analysis Ligand Ligand Solution (this compound) ManualMix Manual Mixing (in cuvette) Ligand->ManualMix StoppedFlow Stopped-Flow Apparatus Ligand->StoppedFlow Metal Metal Ion Solution (e.g., Fe(III)) Metal->ManualMix Metal->StoppedFlow Buffer pH Buffer Buffer->ManualMix Buffer->StoppedFlow Spectrophotometer UV-Vis Spectrophotometer (Monitor Absorbance vs. Time) ManualMix->Spectrophotometer StoppedFlow->Spectrophotometer AbsorbancePlot Absorbance vs. Time Plot Spectrophotometer->AbsorbancePlot FitData Exponential Fit to Determine k_obs AbsorbancePlot->FitData SecondOrder Plot k_obs vs. [Metal] to Determine k_f FitData->SecondOrder

References

Application Notes and Protocols: Synthesis and Evaluation of Thieno[2,3-b]pyridine-2-carboxamides as Potential Antiplasmodial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of thieno[2,3-b]pyridine-2-carboxamides, a promising class of compounds with potent antiplasmodial activity. The following sections detail the chemical synthesis via the Thorpe-Ziegler reaction, protocols for in vitro antiplasmodial and cytotoxicity assays, and a summary of structure-activity relationship data.

Data Presentation: Antiplasmodial Activity and Cytotoxicity

The antiplasmodial efficacy of synthesized thieno[2,3-b]pyridine-2-carboxamides is summarized below. Activities are reported as the half-maximal inhibitory concentration (IC₅₀) against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. Cytotoxicity was assessed against human embryonic kidney (HEK293T) cells and is presented as the half-maximal cytotoxic concentration (CC₅₀). The selectivity index (SI), a crucial parameter in drug development, is calculated as the ratio of CC₅₀ to IC₅₀.[1][2]

Compound IDModificationsIC₅₀ (nM) vs. P. falciparum 3D7CC₅₀ (µM) vs. HEK293TSelectivity Index (SI = CC₅₀/IC₅₀)
3 Parent Structure199>30>150
17a-l Alkyl or carbonyl substituents at 5- and 6-positions>90% inhibition at 3 µMNot specifiedNot specified
17i, 17j Carboxylic acid substituentsLow to no activityNot specifiedNot specified

Note: The most potent compounds exhibit IC₅₀ values in the two-digit nanomolar range with high selectivity indices (>100), indicating a favorable safety profile.[3][4]

Experimental Protocols

Chemical Synthesis: Thorpe-Ziegler Cyclization

The synthesis of 4-arylthieno[2,3-b]pyridine-2-carboxamides is achieved through a Thorpe-Ziegler reaction.[3][4] The general procedure involves the alkylation of an appropriate 2-thioxo-1,2-dihydropyridine-3-carbonitrile with a 2-chloroacetamide derivative, followed by an intramolecular cyclization.

Materials:

  • 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile or other substituted pyridinethiones

  • N-aryl-2-chloroacetamide derivatives

  • Potassium hydroxide (KOH) solution (10% aq.)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile (1 equivalent) in DMF, add an equimolar amount of 10% aqueous KOH solution.

  • Add the corresponding N-aryl-2-chloroacetamide (1 equivalent) to the mixture.

  • Stir the reaction mixture at room temperature for 30-40 minutes. The formation of a precipitate, the S-alkylation product, may be observed.

  • Add a second portion of 10% aqueous KOH solution to facilitate the intramolecular Thorpe-Ziegler cyclization.

  • Continue stirring for 0.5-1 hour until a solid product precipitates.

  • Collect the solid by filtration, wash with cold aqueous ethanol, and dry to yield the 3-aminothieno[2,3-b]pyridine-2-carboxamide.[5] The product is often pure enough for subsequent steps without further purification.

G cluster_reagents Starting Materials cluster_process Reaction Steps cluster_output Product A 2-Thioxo-1,2-dihydropyridine- 3-carbonitrile S1 1. Mix Thioxopyridine and KOH in DMF A->S1 B N-aryl-2-chloroacetamide S2 2. Add Chloroacetamide (S-alkylation) B->S2 C KOH (aq) C->S1 D DMF D->S1 S1->S2 S3 3. Add more KOH (Thorpe-Ziegler Cyclization) S2->S3 S4 4. Precipitation S3->S4 P Thieno[2,3-b]pyridine- 2-carboxamide S4->P

Synthetic Workflow for Thieno[2,3-b]pyridine-2-carboxamides.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum. It quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with parasitic DNA.[6][7]

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes (O+ blood group)

  • Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or 0.5% Albumax II)

  • Test compound stock solutions (in DMSO)

  • Standard antimalarial drug (e.g., Chloroquine)

  • 96-well microtiter plates

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Procedure:

  • Plate Preparation: Prepare serial dilutions of the test compounds and standard drugs in the complete culture medium in a 96-well plate. Ensure the final DMSO concentration is below 0.5%. Include drug-free wells as a negative control and a known antimalarial as a positive control.[7]

  • Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium. Add 100 µL of this suspension to each well, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).[6][8]

  • Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.[7]

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[6]

  • Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Normalize the data to the drug-free control wells (100% growth) and plot the percentage of inhibition against the logarithm of the compound concentration. Calculate the IC₅₀ value using a suitable non-linear regression model.

G cluster_setup Assay Setup cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compounds in 96-well plate B Add P. falciparum culture (2% parasitemia, 2% hematocrit) A->B C Incubate for 72h at 37°C B->C D Add SYBR Green I lysis buffer C->D E Incubate for 1-2h in the dark D->E F Measure fluorescence (Ex: 485nm, Em: 530nm) E->F G Calculate % inhibition and determine IC50 F->G

Workflow for the SYBR Green I-based Antiplasmodial Assay.
In Vitro Cytotoxicity Assay (MTT-based)

This assay determines the CC₅₀ of a compound on a mammalian cell line (e.g., HEK293T) to assess its general toxicity. The assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells into a purple formazan product.[1]

Materials:

  • HEK293T cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solutions (in DMSO)

  • Known cytotoxic agent (positive control)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HEK293T cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Addition: Prepare serial dilutions of the test compound. Replace the old medium with the medium containing the compound dilutions. Include wells with medium only (negative control) and a known cytotoxic agent (positive control). The final DMSO concentration should not exceed 1%.[2]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3 hours.[1]

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control wells (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and determine the CC₅₀ value using non-linear regression analysis.

Structure-Activity Relationship (SAR) Insights

Initial studies on 4-arylthieno[2,3-b]pyridine-2-carboxamides have provided some preliminary SAR insights:

  • The core thieno[2,3-b]pyridine-2-carboxamide scaffold is crucial for the potent antiplasmodial activity.[3]

  • Modifications at the 5- and 6-positions of the thieno[2,3-b]pyridine ring with alkyl or carbonyl substituents generally maintain high antiplasmodial activity.[3]

  • The introduction of carboxylic acid groups at these positions leads to a significant reduction or loss of activity, possibly due to changes in physicochemical properties like cell permeability.[3]

  • The antiplasmodial activity of these compounds does not appear to be primarily mediated by the inhibition of the plasmodial enzyme PfGSK-3, unlike some structurally related ketones, suggesting a different mechanism of action.[3][4][9]

Further research is warranted to explore modifications on the aryl rings and the carboxamide moiety to optimize potency and drug-like properties.

References

Application Notes and Protocols for the Synthesis of Vitamin B3 from 3-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Vitamin B3 (niacin and its amide form, nicotinamide) utilizing 3-methylpyridine (3-picoline) as a primary precursor. This document details the principal industrial manufacturing route involving ammoxidation and subsequent hydrolysis, alongside alternative direct oxidation methods. Detailed experimental protocols, comparative data, and process visualizations are included to support research and development in this area.

Introduction: The Significance of Vitamin B3 and 3-Methylpyridine as a Precursor

Vitamin B3 is an essential human nutrient, existing primarily as nicotinic acid (niacin) and nicotinamide (niacinamide). It is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are fundamental to numerous metabolic reactions within the body.[1][2][3] Industrially, the synthesis of Vitamin B3 heavily relies on the oxidation of pyridine derivatives.[4][5] Among the various precursors, 3-methylpyridine has emerged as a key starting material due to its availability and the efficiency of its conversion pathways.[4][6] The global production of nicotinic acid is substantial, with a significant portion used for feed and food additives, as well as for pharmaceutical applications.[4]

The primary industrial method for converting 3-methylpyridine to Vitamin B3 is a two-step process: the gas-phase ammoxidation of 3-methylpyridine to 3-cyanopyridine, followed by the hydrolysis of 3-cyanopyridine to either nicotinamide or nicotinic acid.[2][4] This method has been a subject of interest for industrial-scale production for several decades.[4]

Primary Synthesis Route: Ammoxidation and Hydrolysis

The most established and economically viable route for the large-scale production of Vitamin B3 from 3-methylpyridine involves two key chemical transformations:

  • Ammoxidation of 3-Methylpyridine to 3-Cyanopyridine: In this step, 3-methylpyridine is reacted with ammonia and oxygen in the gas phase at elevated temperatures over a heterogeneous catalyst.[4][7] This process, known as oxidative ammonolysis, is highly efficient.[4]

  • Hydrolysis of 3-Cyanopyridine: The resulting 3-cyanopyridine is then hydrolyzed to produce either nicotinamide or nicotinic acid. This can be achieved through chemical means (e.g., using a base) or, more selectively, through enzymatic catalysis.[6][7]

Ammoxidation of 3-Methylpyridine

The ammoxidation of 3-methylpyridine is a vapor-phase reaction that is typically carried out in a fluidized bed or fixed-bed reactor.[4] The reaction involves passing a gaseous mixture of 3-methylpyridine, ammonia, air, and sometimes steam over a catalyst bed at temperatures ranging from 280 to 500 °C.[4]

A variety of metal oxide catalysts have been developed to optimize the yield and selectivity of 3-cyanopyridine. Vanadium-based catalysts, often in combination with other metal oxides, are the most common.[4]

  • Vanadium Pentoxide (V₂O₅): This is one of the most frequently used catalysts, often supported on materials like silica gel.[4]

  • Mixed Metal Oxides: Catalyst systems incorporating molybdenum (MoO₃), titanium (TiO₂), antimony (Sb₂O₅), and zirconium (ZrO₂) with vanadium have been shown to enhance conversion and yield.[4][8] For instance, a V₂O₅-Sb₂O₅-Cr₂O₃-TiO₂ system has been reported to achieve nearly 99% yield at 100% conversion.[4]

The following table summarizes the performance of various catalytic systems in the ammoxidation of 3-methylpyridine.

Catalyst SystemTemperature (°C)Conversion (%)Yield of 3-Cyanopyridine (%)Reference
Molybdenum catalyst on silica gel3809995[4]
V₂O₅-89.383.5[4]
MoO₃-V₂O₅-9682[4]
V₂O₅-P₂O₅-SiO₂-9682[4]
V₂O₅-Sb₂O₅-TiO₂-SiO₂-SiC--85[4]
Sb₂O₅-V₂O₅-TiO₂-montmorillonite-SiO₂949090[4]
V₂O₅-Sb₂O₅-Cr₂O₃-TiO₂-100~99[4]
V₂O₅, MoO₃, ZrO₂, and TiO₂34095-[4]
Hydrolysis of 3-Cyanopyridine

The hydrolysis of the nitrile group in 3-cyanopyridine is the final step in the synthesis of Vitamin B3. This can be controlled to yield either nicotinamide or nicotinic acid.

  • To Nicotinamide: Partial hydrolysis of 3-cyanopyridine yields nicotinamide. This can be achieved using catalytic amounts of a base, such as sodium hydroxide, at temperatures between 130-150°C.[6] Enzymatic hydrolysis using nitrile hydratase is a more selective method that avoids the further hydrolysis to nicotinic acid.[7][9]

  • To Nicotinic Acid: Complete hydrolysis of 3-cyanopyridine results in nicotinic acid. This can be achieved under more stringent conditions or by using specific enzymes like nitrilases.[6][10] For example, the bacterium Rhodococcus rhodochrous J1 contains a nitrilase that directly converts 3-cyanopyridine to nicotinic acid with 100% conversion.[4][10]

Hydrolysis MethodProductKey FeaturesReference
Alkaline Hydrolysis (e.g., NaOH)NicotinamideFaster saponification to the amide than to the acid.[6]
Enzymatic (Nitrile Hydratase from Brevibacterium R-312)NicotinamideSubstrate and product inhibited.[9]
Enzymatic (Nitrilase from Rhodococcus rhodochrous J1)Nicotinic Acid100% conversion without forming nicotinamide.[4][10]

Alternative Synthesis Route: Direct Oxidation of 3-Methylpyridine

While the ammoxidation route is dominant industrially, direct oxidation of 3-methylpyridine to nicotinic acid is also a viable, albeit sometimes less efficient, method. This approach avoids the nitrile intermediate.

A variety of oxidizing agents have been explored for the liquid-phase oxidation of 3-methylpyridine.

  • Nitric Acid (HNO₃): Oxidation with concentrated nitric acid, sometimes in the presence of sulfuric acid, can produce nicotinic acid.[4] For instance, a process patented by Lonza carried out at 260°C and 5-6 MPa pressure yielded nicotinic acid with an 89% yield and a 69% conversion rate.[4]

  • Hydrogen Peroxide (H₂O₂): The use of hydrogen peroxide as an oxidant is considered a greener alternative.[11][12] Recent research has focused on developing efficient catalysts for this reaction. For example, a Cu-based 13X zeolite catalyst has been shown to achieve a 57.7% yield of niacin at 83.6% conversion of 3-methylpyridine.[11][12]

  • Other Oxidizing Agents: Historically, agents like potassium permanganate (KMnO₄) and selenium have been used, but these often result in significant waste and lower yields.[4]

Oxidizing AgentCatalystTemperature (°C)Conversion (%)Yield of Nicotinic Acid (%)Reference
HNO₃None2606989[4]
H₂O₂ (30%)10%Cu/13X Zeolite7083.657.7[11][12]
O₂Co(OAc)₂/NHPI/NaBr-82- (61.4% selectivity)[8]
Ammonium PersulfateNone110-120-63.2[13]
O₂ in supercritical waterMbBr₂26083- (66% selectivity)[4]

Experimental Protocols

The following are generalized protocols based on the literature for the key steps in the synthesis of Vitamin B3 from 3-methylpyridine. Researchers should optimize these conditions for their specific equipment and safety protocols.

Protocol 1: Gas-Phase Ammoxidation of 3-Methylpyridine

Objective: To synthesize 3-cyanopyridine from 3-methylpyridine via catalytic ammoxidation.

Materials:

  • 3-Methylpyridine

  • Ammonia gas

  • Compressed air (as a source of oxygen)

  • Vanadium-based catalyst (e.g., V₂O₅ on a silica support)

  • Fixed-bed or fluidized-bed reactor system with temperature and pressure controls

  • Gas flow controllers

  • Condensation and collection system for the product

  • Analytical equipment for product analysis (e.g., Gas Chromatography)

Procedure:

  • Pack the reactor with the chosen vanadium-based catalyst.

  • Heat the reactor to the desired reaction temperature (e.g., 350-400 °C).[4]

  • Introduce a gaseous feed stream into the reactor consisting of 3-methylpyridine, ammonia, and air. The molar ratio of reactants is critical and should be optimized (e.g., a molar feed ratio of 3-methylpyridine:ammonia:oxygen of 1:1.3:40 has been reported).[6]

  • Maintain the reaction under controlled pressure (e.g., up to 0.5 MPa).[4]

  • The gaseous product stream exiting the reactor is passed through a condenser to liquefy the 3-cyanopyridine and any unreacted 3-methylpyridine.

  • Collect the liquid product and analyze its composition using gas chromatography to determine the conversion of 3-methylpyridine and the yield of 3-cyanopyridine.

Protocol 2: Enzymatic Hydrolysis of 3-Cyanopyridine to Nicotinic Acid

Objective: To synthesize nicotinic acid from 3-cyanopyridine using a nitrilase-producing microorganism.

Materials:

  • 3-Cyanopyridine

  • Whole cells of Rhodococcus rhodochrous J1 (or a purified nitrilase enzyme)

  • Phosphate buffer solution (e.g., pH 7.0)

  • Bioreactor or reaction vessel with temperature and pH control

  • Stirring mechanism

  • Centrifuge for cell separation

  • Analytical equipment for product analysis (e.g., High-Performance Liquid Chromatography - HPLC)

Procedure:

  • Cultivate Rhodococcus rhodochrous J1 under appropriate conditions to induce nitrilase production.

  • Harvest the cells by centrifugation and wash them with a suitable buffer.

  • Prepare a suspension of the resting cells in a phosphate buffer within the bioreactor.

  • Add 3-cyanopyridine to the cell suspension to initiate the hydrolysis reaction. The substrate concentration should be optimized to avoid inhibition.

  • Maintain the reaction at an optimal temperature and pH for the enzyme's activity.

  • Monitor the progress of the reaction by taking samples periodically and analyzing the concentrations of 3-cyanopyridine and nicotinic acid by HPLC.

  • Once the reaction is complete (as indicated by the complete consumption of 3-cyanopyridine), separate the cells from the reaction mixture by centrifugation.

  • The supernatant containing the nicotinic acid can then be subjected to further purification steps such as crystallization.

Visualizations

Overall Synthesis Workflow

G cluster_0 Synthesis of Vitamin B3 from 3-Methylpyridine 3-Methylpyridine 3-Methylpyridine 3-Cyanopyridine 3-Cyanopyridine 3-Methylpyridine->3-Cyanopyridine Ammoxidation Nicotinamide Nicotinamide 3-Cyanopyridine->Nicotinamide Partial Hydrolysis Nicotinic Acid Nicotinic Acid 3-Cyanopyridine->Nicotinic Acid Complete Hydrolysis Nicotinamide->Nicotinic Acid Further Hydrolysis G cluster_ammoxidation Ammoxidation cluster_hydrolysis Hydrolysis 3-Methylpyridine_in 3-Methylpyridine Reactor Catalytic Reactor (e.g., V2O5) 3-Methylpyridine_in->Reactor Ammonia_in Ammonia Ammonia_in->Reactor Oxygen_in Oxygen (Air) Oxygen_in->Reactor 3-Cyanopyridine_out 3-Cyanopyridine Reactor->3-Cyanopyridine_out 3-Cyanopyridine_in 3-Cyanopyridine 3-Cyanopyridine_out->3-Cyanopyridine_in Intermediate Hydrolysis_Reactor Hydrolysis (Chemical or Enzymatic) 3-Cyanopyridine_in->Hydrolysis_Reactor Water_in Water Water_in->Hydrolysis_Reactor VitaminB3_out Nicotinamide or Nicotinic Acid Hydrolysis_Reactor->VitaminB3_out G Vitamin B3 Precursors Dietary Vitamin B3 (Nicotinic Acid, Nicotinamide) NAMN Nicotinic Acid Mononucleotide Vitamin B3 Precursors->NAMN Tryptophan Tryptophan Quinolinic_Acid Quinolinic_Acid Tryptophan->Quinolinic_Acid Quinolinic_Acid->NAMN NAD NAD+ NAMN->NAD Metabolic_Functions Cellular Respiration, DNA Repair, etc. NAD->Metabolic_Functions

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-hydroxy-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-hydroxy-N-methylpyridine-2-carboxamide synthesis. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The recommended and most direct starting material is 3-hydroxypicolinic acid. This can be efficiently converted to an intermediate ester, which is then amidated to yield the final product.

Q2: I am experiencing low yields during the esterification of 3-hydroxypicolinic acid. How can I improve this step?

A2: Low yields in the esterification of 3-hydroxypicolinic acid can often be attributed to incomplete reaction or side reactions. A highly effective method is the Fischer esterification using methanol as both the solvent and reactant, with a strong acid catalyst like sulfuric acid. Following a detailed protocol can significantly improve yields. For instance, a reported method achieves a near-quantitative yield (99%) for the synthesis of methyl 3-hydroxypicolinate.[1]

Q3: What are the common methods for the amidation of methyl 3-hydroxypicolinate with methylamine?

A3: There are two primary approaches for the amidation of methyl 3-hydroxypicolinate:

  • Direct Aminolysis: This involves heating the methyl ester with a solution of methylamine. This is often the most straightforward method.

  • Coupling Agent-Mediated Amidation: If direct aminolysis gives low yields, using a coupling agent can be more effective. This involves first hydrolyzing the ester back to the carboxylic acid, followed by reaction with methylamine in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[2][3]

Q4: My amidation reaction is sluggish or incomplete. What are some troubleshooting steps I can take?

A4: If the amidation reaction is not proceeding as expected, consider the following:

  • Temperature: Ensure the reaction is heated sufficiently. For direct aminolysis, refluxing conditions may be necessary.

  • Reagent Excess: Using an excess of methylamine can help drive the reaction to completion.

  • Solvent: Ensure the chosen solvent is appropriate for the reaction and facilitates the dissolution of the starting materials.

  • Catalyst: For direct amidation of the carboxylic acid, consider using a catalyst. Boric acid has been shown to be an effective catalyst for direct amidation reactions.

  • Coupling Agent Activation: If using a coupling agent, ensure it is fresh and the reaction is performed under anhydrous conditions to prevent deactivation.

Q5: Are there any potential side reactions to be aware of during the synthesis?

A5: A potential side reaction is the O-alkylation of the hydroxyl group, especially if harsh basic conditions are used in the presence of an alkylating agent. Using milder conditions and carefully controlling the stoichiometry of the reagents can minimize this. Another consideration is the potential for chlorination of the pyridine ring if using thionyl chloride to form the acid chloride, which has been observed in the synthesis of related picolinamides.[4]

Q6: What is the best way to purify the final product, this compound?

A6: Purification can typically be achieved through column chromatography on silica gel. The appropriate solvent system will depend on the polarity of the impurities. A common mobile phase for similar compounds is a mixture of ethyl acetate and hexanes. Recrystallization from a suitable solvent can also be an effective method for obtaining a highly pure product.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-hydroxypicolinate[1]

This protocol details the high-yield synthesis of the key intermediate, methyl 3-hydroxypicolinate.

Materials:

  • 3-Hydroxypicolinic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Suspend 3-hydroxypicolinic acid (1.0 eq) in methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (3.0 eq) dropwise.

  • Reflux the reaction mixture for 6 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Carefully adjust the pH to 8.5 with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over MgSO₄.

  • Concentrate the organic layer under reduced pressure to yield methyl 3-hydroxypicolinate.

ParameterValue
Starting Material3-Hydroxypicolinic acid
ReagentsMethanol, Sulfuric Acid
Reaction Time6 hours
TemperatureReflux
Yield99%
Protocol 2: General Procedure for Amidation of Methyl 3-hydroxypicolinate

This is a general protocol for the aminolysis of the intermediate ester. Optimization of temperature and reaction time may be necessary.

Materials:

  • Methyl 3-hydroxypicolinate

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Methanol (or another suitable solvent)

Procedure:

  • Dissolve methyl 3-hydroxypicolinate (1.0 eq) in methanol.

  • Add an excess of methylamine solution (e.g., 3-5 eq).

  • Heat the reaction mixture in a sealed vessel at a temperature ranging from 60 °C to reflux, and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess methylamine.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Starting Conditions
Starting MaterialMethyl 3-hydroxypicolinate
ReagentMethylamine solution
Temperature60 °C - Reflux
Reaction TimeMonitor by TLC/LC-MS

Data Presentation

Table 1: Summary of Key Synthetic Step Yields

StepProductStarting MaterialTypical YieldReference
EsterificationMethyl 3-hydroxypicolinate3-Hydroxypicolinic acid99%[1]
AmidationThis compoundMethyl 3-hydroxypicolinateYield dependent on conditionsGeneral Method

Visualizations

Experimental Workflow: Synthesis of this compound

SynthesisWorkflow Start 3-Hydroxypicolinic Acid Ester Methyl 3-hydroxypicolinate Start->Ester Esterification (MeOH, H₂SO₄, Reflux) Amide 3-hydroxy-N-methylpyridine- 2-carboxamide Ester->Amide Amidation (Methylamine, Heat) Purification Purification (Column Chromatography) Amide->Purification FinalProduct Final Product Purification->FinalProduct

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Logic for Low Amidation Yield

TroubleshootingAmidation Start Low Amidation Yield IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReaction Side Reaction Suspected? Start->SideReaction IncreaseTemp Increase Reaction Temperature IncompleteReaction->IncreaseTemp Yes IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime Yes ExcessAmine Use Larger Excess of Methylamine IncompleteReaction->ExcessAmine Yes CouplingAgent Consider Using a Coupling Agent IncompleteReaction->CouplingAgent Yes CheckPurity Check Purity of Starting Material SideReaction->CheckPurity Yes MilderConditions Use Milder Reaction Conditions SideReaction->MilderConditions Yes

Caption: A decision tree for troubleshooting low yields in the amidation step.

References

troubleshooting solubility issues with 3-hydroxy-N-methylpyridine-2-carboxamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-hydroxy-N-methylpyridine-2-carboxamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is expected to be highly pH-dependent due to the presence of ionizable functional groups. The pyridine nitrogen can be protonated at acidic pH, forming a more soluble cationic species. The hydroxyl group can be deprotonated at alkaline pH, forming a more soluble anionic phenolate. Therefore, the compound is likely to exhibit its lowest solubility near its isoelectric point and higher solubility at pH values below the pKa of the pyridine ring and above the pKa of the hydroxyl group.

Q3: What are the predicted pKa values for this compound?

A3: While experimentally determined pKa values are not available, we can estimate them based on the pKa of the parent structures. 3-Hydroxypyridine has pKa values of approximately 4.8 (for the pyridinium ion) and 8.7 (for the hydroxyl group). The N-methylpicolinamide moiety may slightly influence these values. It is reasonable to expect the pyridine nitrogen to have a pKa in the range of 4-5 and the hydroxyl group to have a pKa in the range of 8-9.

Q4: Can I use organic co-solvents to improve solubility?

A4: Yes, using water-miscible organic co-solvents is a common and effective strategy to increase the solubility of compounds like this compound.[1][2] Suitable co-solvents can reduce the polarity of the aqueous medium, which can enhance the dissolution of moderately nonpolar compounds.

Troubleshooting Guide

Issue: The compound is not dissolving in my aqueous buffer.

Possible Cause 1: Unfavorable pH

The pH of your aqueous solution may be close to the isoelectric point of the compound, where it has its minimum solubility.

Troubleshooting Steps:

  • Measure the pH of your solution.

  • Adjust the pH.

    • To increase the solubility of the protonated form, lower the pH to at least 2 units below the estimated pKa of the pyridine ring (e.g., pH < 2-3).

    • To increase the solubility of the deprotonated form, raise the pH to at least 2 units above the estimated pKa of the hydroxyl group (e.g., pH > 10-11).

  • Create a pH-solubility profile. This will help you identify the optimal pH range for your experiments.

Possible Cause 2: Insufficient Sonication or Agitation

The dissolution process may be slow, requiring more energy to break the crystal lattice.

Troubleshooting Steps:

  • Increase agitation. Use a magnetic stirrer at a higher speed.

  • Apply sonication. Use a bath sonicator to provide energy for dissolution. Be mindful of potential compound degradation with prolonged sonication and monitor for any changes in the appearance of the solution.

Possible Cause 3: Low Temperature

Solubility is often temperature-dependent.

Troubleshooting Steps:

  • Gently warm the solution. Increasing the temperature can significantly improve solubility. However, be cautious about potential degradation of the compound at elevated temperatures. It is advisable to conduct a preliminary stability test.

Issue: The compound precipitates out of solution over time.

Possible Cause 1: Supersaturation

You may have created a supersaturated solution that is thermodynamically unstable.

Troubleshooting Steps:

  • Filter the solution. Use a 0.22 µm or 0.45 µm filter to remove any undissolved particles that could act as nucleation sites for precipitation.

  • Re-evaluate the concentration. You may need to work with a lower, more stable concentration of the compound.

Possible Cause 2: Change in pH or Temperature

Changes in the experimental conditions (e.g., CO2 absorption from the air lowering the pH of a basic solution) can cause the compound to precipitate.

Troubleshooting Steps:

  • Maintain stable conditions. Keep your solutions well-sealed and at a constant temperature.

  • Use a buffered system. Employ a suitable buffer to maintain a constant pH throughout your experiment.

Data Presentation

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/RangeNotes
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol [3]
pKa₁ (Pyridinium ion)4.0 - 5.0Estimated based on 3-hydroxypyridine.
pKa₂ (Hydroxyl group)8.5 - 9.5Estimated based on 3-hydroxypyridine.
Aqueous SolubilitypH-dependentLowest near isoelectric point (pH ~6-7), higher at acidic and basic pH.

Table 2: Suggested Starting Conditions for Solubility Enhancement

MethodParameterSuggested Starting Range
pH Adjustment pH< 3 or > 10
Co-solvents Ethanol, Propylene Glycol, DMSO5 - 20% (v/v)
Temperature Temperature37 - 50 °C (monitor for stability)

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using pH Adjustment
  • Weigh the desired amount of this compound.

  • Add a small amount of deionized water to form a slurry.

  • Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while stirring until the compound dissolves.

  • Measure the final pH of the solution.

  • Adjust the volume with deionized water to achieve the final desired concentration.

  • Sterile filter the solution using a 0.22 µm filter if required for your application.

Protocol 2: Preparation of a Stock Solution using a Co-solvent
  • Weigh the desired amount of this compound.

  • Dissolve the compound in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, ethanol).

  • Slowly add the aqueous buffer to the organic solution while vortexing to avoid precipitation.

  • Adjust the final volume with the aqueous buffer to achieve the desired concentration and co-solvent percentage.

  • Visually inspect for any precipitation. If precipitation occurs, you may need to increase the percentage of the co-solvent or decrease the final concentration of the compound.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue check_ph Is the solution pH-adjusted? start->check_ph adjust_ph Adjust pH (Acidic: <3, Basic: >10) check_ph->adjust_ph No check_agitation Is agitation/sonication sufficient? check_ph->check_agitation Yes adjust_ph->check_agitation increase_agitation Increase agitation or apply sonication check_agitation->increase_agitation No check_temp Is the temperature optimized? check_agitation->check_temp Yes increase_agitation->check_temp increase_temp Gently warm the solution (monitor stability) check_temp->increase_temp No use_cosolvent Consider using a co-solvent (e.g., DMSO, Ethanol) check_temp->use_cosolvent Yes increase_temp->use_cosolvent success Compound Dissolved use_cosolvent->success fail Still Insoluble (Consult further) use_cosolvent->fail

Caption: Troubleshooting workflow for solubility issues.

pH_Solubility_Profile cluster_0 Predicted pH-Solubility Profile Low_pH Acidic pH (< pKa1) High Solubility (Cationic Form) Mid_pH Near Isoelectric Point Low Solubility (Zwitterionic/Neutral Form) Low_pH->Mid_pH Increasing pH High_pH Basic pH (> pKa2) High Solubility (Anionic Form) Mid_pH->High_pH Increasing pH

References

optimization of reaction conditions for synthesizing 3-hydroxy-N-methylpyridine-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for synthesizing 3-hydroxy-N-methylpyridine-2-carboxamide derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, offering potential causes and solutions to enhance reaction yield and purity.

Issue 1: Low or No Product Yield

Low or non-existent yield of the desired this compound product can stem from several factors, from the quality of starting materials to the reaction conditions.

Potential CauseSuggested Solution
Poor Quality Starting Materials Ensure the purity of starting materials like 3-hydroxypyridine-2-carboxylic acid and methylamine. Impurities can lead to unwanted side reactions and lower the overall yield.[1]
Inefficient Amide Coupling The direct amidation of a carboxylic acid with an amine is often inefficient without a coupling agent. Use standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole), or convert the carboxylic acid to a more reactive species like an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[2]
Suboptimal Reaction Temperature If the reaction is too slow, consider moderately increasing the temperature. However, be cautious as excessive heat can lead to degradation of reactants or products. For exothermic reactions, proper cooling is crucial to prevent side product formation.[1][3]
Incorrect Solvent Choice The solvent can significantly influence reaction rates and outcomes. Polar aprotic solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) are generally effective for such reactions.[3]
Base Incompatibility When a base is required, ensure it is strong enough for the intended purpose but not so strong as to cause unwanted side reactions. For amide coupling, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize acid byproducts.

Issue 2: Formation of Significant Side Products

The presence of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the formation of side products.

Potential CauseSuggested Solution
Over-alkylation If performing an N-alkylation on a precursor, using an excess of the alkylating agent can lead to multiple alkylations.[3] Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture.[3]
O-Alkylation of the Hydroxyl Group The hydroxyl group at the 3-position is also nucleophilic and can compete with the amide nitrogen for alkylating agents, if such a step is involved. Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) before proceeding with reactions targeting other parts of the molecule.
Formation of Esters If the reaction is carried out in an alcohol solvent at elevated temperatures, esterification of the carboxylic acid starting material can occur, especially under acidic conditions.[4] Use an aprotic solvent.
Decarboxylation Pyridine carboxylic acids can be susceptible to decarboxylation at high temperatures. Avoid excessive heating during the reaction and work-up.

Issue 3: Difficulty in Product Purification

Purification of pyridine derivatives can be challenging due to their basicity and polarity.[1]

Potential CauseSuggested Solution
Tailing on Silica Gel Chromatography The basic nature of the pyridine nitrogen can cause significant tailing on standard silica gel.[1] Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent to suppress this interaction.[1]
Product is Highly Water-Soluble The presence of the hydroxyl and amide groups can increase water solubility, making extraction from aqueous layers difficult. Saturate the aqueous phase with brine (saturated NaCl solution) to decrease the polarity of the aqueous layer and improve extraction efficiency into an organic solvent.
Co-elution with Starting Materials or Byproducts If the polarity of the product is very similar to that of impurities, separation by standard chromatography can be difficult. Consider alternative purification techniques such as preparative HPLC or crystallization.[1]
Product is an Oil If the product is a non-crystalline oil, purification by crystallization is not an option. Consider techniques like Kugelrohr distillation for volatile oils or preparative chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

A common and effective route involves the amidation of 3-hydroxypyridine-2-carboxylic acid with methylamine. To facilitate this reaction, the carboxylic acid is typically activated first. This can be achieved by converting it to an acid chloride using thionyl chloride or by using standard peptide coupling reagents.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) to separate the starting material from the product. Staining with iodine or potassium permanganate, or visualization under UV light if the compounds are UV-active, can help in visualizing the spots. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Q3: My reaction is highly exothermic. How can I control it?

For exothermic reactions, it's crucial to manage the rate of heat generation.[1] This can be achieved by:

  • Slow addition of reagents: Add one of the reactants dropwise to the reaction mixture.[1]

  • Efficient cooling: Use an ice bath or a cryostat to maintain a low and stable temperature.[1]

  • Dilution: Running the reaction at a lower concentration can help in better heat dissipation.[1]

Q4: What are the best practices for purifying the final product?

Purification strategies depend on the physical properties of your product.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is an excellent method for achieving high purity.[1]

  • Column Chromatography: This is a versatile technique. As mentioned, adding a small amount of triethylamine to the eluent can prevent tailing on silica gel.[1]

  • Acid-Base Extraction: The basic pyridine nitrogen allows for purification by acid-base extraction. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to recover the product by extraction with an organic solvent.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid Chloride

  • Acid Chloride Formation: To a solution of 3-hydroxypyridine-2-carboxylic acid (1.0 eq) in an inert solvent like dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of DMF can be added.

  • Stir the mixture at room temperature or gentle reflux until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in fresh DCM and cool to 0 °C.

  • Slowly add a solution of methylamine (2.0 eq, e.g., as a solution in THF or water) and a non-nucleophilic base like triethylamine (2.2 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Synthesis using a Coupling Agent (EDC/HOBt)

  • Dissolve 3-hydroxypyridine-2-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in a polar aprotic solvent like DMF.

  • Add a non-nucleophilic base such as triethylamine or DIPEA (2.5 eq).

  • Add methylamine (1.5 eq, e.g., as methylamine hydrochloride, in which case an additional equivalent of base is needed).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product as needed.

Visualizations

experimental_workflow cluster_0 Method 1: Acid Chloride cluster_1 Method 2: Coupling Agent start Start: 3-Hydroxypyridine-2-carboxylic Acid acid_chloride Formation of Acid Chloride (e.g., SOCl2) start->acid_chloride coupling Activation with Coupling Agent (e.g., EDC/HOBt) start->coupling amidation1 Amidation with Methylamine acid_chloride->amidation1 workup Aqueous Work-up & Extraction amidation1->workup amidation2 Amidation with Methylamine coupling->amidation2 amidation2->workup purification Purification (Chromatography/Crystallization) workup->purification product Final Product: 3-hydroxy-N- methylpyridine-2-carboxamide purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic issue issue cause cause solution solution low_yield Low Yield? impure_reagents Impure Starting Materials? low_yield->impure_reagents Yes bad_coupling Inefficient Coupling? low_yield->bad_coupling No check_purity Verify purity of reagents. impure_reagents->check_purity use_coupler Use coupling agents or form acid chloride. bad_coupling->use_coupler Yes wrong_temp Suboptimal Temperature? bad_coupling->wrong_temp No optimize_temp Optimize reaction temperature. wrong_temp->optimize_temp

Caption: Troubleshooting logic for low product yield.

References

overcoming challenges in the purification of 3-hydroxy-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-hydroxy-N-methylpyridine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The presence of impurities can significantly impact the purity and yield of the final product. Based on typical synthetic routes, which often involve the amidation of a 3-hydroxypicolinic acid derivative, common impurities may include:

  • Unreacted Starting Materials: Such as 3-hydroxypicolinic acid or its activated ester.

  • Side-Reaction Products: Including products from the decomposition of activating agents or self-condensation of the starting materials.

  • Residual Solvents: Solvents used in the reaction or initial purification steps that are not completely removed.

  • Over-methylated Byproducts: If methylation is part of the synthetic sequence, impurities with methylation at other positions might be present.

A summary of potential impurities and their typical analytical signatures is provided in the table below.

Impurity TypePotential CompoundsCommon Analytical Observations (e.g., in HPLC)
Starting Material3-Hydroxypicolinic acidA more polar peak with a shorter retention time.
Reagent-relatedDicyclohexylurea (DCU) if DCC is used as a coupling agentA non-polar, often poorly soluble impurity.
Side ProductDimerized starting materialA higher molecular weight peak, often with a longer retention time.
Isomeric ImpurityN-methyl-5-hydroxypyridine-2-carboxamideA peak with a similar mass but potentially different retention time.

Q2: My purified this compound is discolored (yellow or brown). What is the likely cause and how can I fix it?

A2: Discoloration is a common issue and can often be attributed to the presence of minor, highly colored impurities or degradation products. Potential causes include:

  • Oxidation: The hydroxypyridine ring can be susceptible to oxidation, especially in the presence of air and light, leading to colored byproducts.

  • Residual Catalysts or Reagents: Trace amounts of transition metal catalysts or colored reagents from the synthesis can be carried through the purification process.

  • Thermal Degradation: The compound may be sensitive to high temperatures, leading to decomposition and the formation of colored impurities during steps like solvent evaporation or distillation.

Troubleshooting Steps:

  • Activated Carbon Treatment: Dissolve the discolored product in a suitable solvent and stir with a small amount of activated carbon for a short period. Filter the carbon and recover the product.

  • Recrystallization: Perform a careful recrystallization using an appropriate solvent system (see Troubleshooting Guide 1).

  • Avoid High Temperatures: When evaporating solvents, use a rotary evaporator at a reduced pressure and a moderate temperature.

  • Inert Atmosphere: If the compound is particularly sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am experiencing low recovery after column chromatography. What are the possible reasons and how can I improve the yield?

A3: Low recovery from column chromatography is a frequent challenge. The polar nature of this compound can lead to strong interactions with silica gel.

  • Strong Adsorption to Silica Gel: The hydroxyl and amide groups can form strong hydrogen bonds with the silanol groups of the silica gel, making elution difficult.

  • Improper Solvent System: The polarity of the eluent may not be sufficient to overcome the interaction between the compound and the stationary phase.

  • Compound Tailing: Strong interactions can also lead to broad peaks and "tailing," resulting in the collection of fractions with low concentrations of the desired product.

Solutions:

  • Optimize the Mobile Phase: Gradually increase the polarity of the eluent. A common solvent system is a gradient of methanol in dichloromethane or ethyl acetate. Adding a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) can sometimes improve peak shape and recovery.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase silica gel if the compound is sufficiently non-polar.

  • Dry Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can sometimes lead to better separation and recovery.

Troubleshooting Guides

Guide 1: Recrystallization

Issue: Difficulty in finding a suitable solvent for recrystallization, or the product "oils out" instead of forming crystals.

Workflow for Solvent Selection:

start Start: Crude Product test_solubility Test solubility in various solvents (e.g., Ethanol, Ethyl Acetate, Toluene, Water) start->test_solubility hot_soluble Is it soluble in a hot solvent? test_solubility->hot_soluble cold_insoluble Is it insoluble in the same cold solvent? hot_soluble->cold_insoluble Yes try_mixed Try a mixed solvent system hot_soluble->try_mixed No good_solvent Good single solvent found cold_insoluble->good_solvent Yes cold_insoluble->try_mixed No dissolve_good Dissolve in a 'good' solvent (e.g., Ethanol) try_mixed->dissolve_good add_anti_solvent Add a 'poor' solvent (e.g., Hexane or Water) until cloudy dissolve_good->add_anti_solvent heat_clear Heat to clarify add_anti_solvent->heat_clear cool_slowly Cool slowly to crystallize heat_clear->cool_slowly success Crystals Formed cool_slowly->success

Caption: Workflow for selecting a recrystallization solvent system.

Recommended Solvent Systems:

Solvent SystemPurity ImprovementTypical Recovery
Ethanol/WaterGood for removing non-polar impurities70-85%
Ethyl Acetate/HexaneEffective for moderately polar impurities65-80%
TolueneCan be effective if solubility allows60-75%
IsopropanolGood alternative to ethanol70-85%
Guide 2: Column Chromatography

Issue: Poor separation of the product from a closely eluting impurity.

Troubleshooting Flowchart:

start Poor Separation Observed check_tlc Analyze fractions by TLC start->check_tlc is_less_polar Is impurity less polar? check_tlc->is_less_polar decrease_polarity Decrease initial solvent polarity is_less_polar->decrease_polarity Yes is_more_polar Is impurity more polar? is_less_polar->is_more_polar No optimized Separation Improved decrease_polarity->optimized slower_gradient Use a shallower solvent gradient is_more_polar->slower_gradient Yes change_stationary_phase Consider a different stationary phase (e.g., Alumina or C18) is_more_polar->change_stationary_phase No slower_gradient->optimized change_stationary_phase->optimized

Caption: Troubleshooting poor separation in column chromatography.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent (or the "good" solvent of a mixed pair) to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Single Solvent: Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

    • Mixed Solvent: If the solution is clear after dissolution in the "good" solvent, add the "poor" solvent dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then cool slowly.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the column. Alternatively, pre-adsorb the crude product onto a small amount of silica gel and load the dry powder.

  • Elution: Begin elution with the non-polar solvent system (e.g., 100% ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 5% methanol in ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purity Assessment by HPLC

A reverse-phase HPLC method can be used to assess the purity of this compound.[1]

  • Column: C18 reverse-phase column (e.g., Newcrom R1).[1]

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier. For MS compatibility, 0.1% formic acid is recommended. A typical gradient could be 10% to 90% acetonitrile over 15 minutes.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 270 nm).

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is determined by the area percentage of the main peak.

This technical support guide provides a starting point for overcoming common challenges in the purification of this compound. Experimental conditions may need to be optimized for specific impurity profiles and scales of operation.

References

Technical Support Center: Refining HPLC and TLC Methods for Accurate Analysis of Pyyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methods for the accurate analysis of pyridine derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the chromatographic analysis of pyridine derivatives.

HPLC Troubleshooting

Question: Why are the chromatographic peaks for my pyridine derivatives showing significant tailing?

Answer: Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives.[1] The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of silica-based stationary phases.[1][2][3] This leads to secondary retention mechanisms, causing the trailing edge of the peak to be broader than the leading edge.[2][3] Other potential causes include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[1]

  • Physical Issues: Poorly made connections, dead volume in the system, or a void in the column packing can distort peak shape.[1]

  • Solvent Mismatch: A significant difference in elution strength between the sample solvent and the mobile phase can cause peak distortion.[1]

Question: How can I eliminate or reduce peak tailing for my pyridine compounds?

Answer: A systematic approach involving the mobile phase, column, and instrument setup can significantly improve peak shape.

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 protonates the residual silanol groups, minimizing their interaction with the basic pyridine analyte.[1][2][4]

  • Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM) can shield the active silanol sites from the pyridine analyte.[1][2]

  • Column Selection:

    • Utilize modern, high-purity silica columns (Type B) with reduced silanol activity.[2]

    • Employ end-capped columns where residual silanols are chemically bonded to reduce their activity.[3][5]

    • Consider columns with alternative stationary phases like polymer-based, hybrid, or phenyl columns for different selectivity.[1][2]

  • Increase Buffer Concentration: A higher buffer concentration (10-50 mM) can sometimes improve peak shape.[4]

Question: My target pyridine derivative is co-eluting with an impurity. How can I improve the separation?

Answer: To improve the resolution between co-eluting peaks, you can systematically adjust the following parameters:

  • Optimize Retention Factor (k'): Ensure the retention factor is between 2 and 10 by adjusting the percentage of the organic solvent in the mobile phase.

  • Improve Selectivity (α):

    • Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.

    • Adjust Mobile Phase pH: Small changes in pH can affect the ionization and retention of pyridine derivatives and impurities.[1]

    • Change Stationary Phase: If using a C18 column, switching to a phenyl, cyano, or polar-embedded phase can offer different interaction mechanisms.[1]

  • Increase Efficiency (N):

    • Use a Longer Column: A longer column provides more theoretical plates and better separation.

    • Decrease Particle Size: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency but require a UHPLC system capable of handling higher backpressures.[1]

Question: I am experiencing low recovery of my pyridine derivative after HPLC analysis. What could be the cause?

Answer: Low recovery can result from several factors:

  • Irreversible Adsorption: The compound may be irreversibly binding to active sites on the column.

  • Compound Degradation: Pyridine derivatives can be sensitive to the acidic nature of silica gel and may degrade during analysis.[1]

  • Volatility: Some pyridine derivatives are volatile and may be lost during sample preparation, especially during solvent evaporation steps.[1]

To diagnose and address these issues, consider performing a 2D-TLC analysis to assess stability on silica. If degradation is observed, switch to a less acidic or more inert stationary phase.[1]

TLC Troubleshooting

Question: The spots of my pyridine derivatives are streaking or tailing on the TLC plate. What can I do?

Answer: Streaking or tailing of basic compounds like pyridine derivatives on silica TLC plates is often due to the acidic nature of the silica gel.[6][7] To resolve this:

  • Add a Basic Modifier: Incorporate a small amount of a base like triethylamine (TEA) (0.1-1%) or ammonia into your mobile phase.[6][8] This will neutralize the acidic sites on the silica.

  • Use an Alternative Stationary Phase: Consider using alumina (basic or neutral) or reverse-phase TLC plates.[6]

Question: My compound is very polar and remains at the baseline of the TLC plate. How can I get it to move?

Answer: If your compound is too polar for the solvent system, it will have a very low Rf value. To increase the Rf, you need to increase the polarity of the mobile phase.[8][9] You can do this by increasing the proportion of the more polar solvent in your solvent mixture. For very polar compounds, consider using a reversed-phase TLC plate with a polar mobile phase (e.g., mixtures of water or buffers with methanol or acetonitrile).[8][9]

Question: How can I check if my pyridine derivative is stable on the silica TLC plate?

Answer: You can assess the stability of your compound on silica gel by performing a 2D-TLC experiment.[1][9] Spot your sample in one corner of a square TLC plate, develop it in one direction, dry the plate, rotate it 90 degrees, and develop it again in the same solvent system.[1] If the compound is stable, the spot will appear on the diagonal. Any spots appearing below the diagonal indicate degradation products.[1]

Experimental Protocols

Protocol 1: General HPLC Method for Pyridine and Aminopyridine Isomers

This protocol is based on a method for the analysis of pyridine and its aminopyridine isomers on a mixed-mode column, which allows for good peak shape and resolution without the need for ion-pairing reagents.[10][11]

  • Materials:

    • Pyridine and aminopyridine standards

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid

    • Ammonium formate

    • Ultrapure water

  • Instrumentation:

    • HPLC system with UV or MS detector

    • Amaze HD column (3.2 x 150 mm) or equivalent mixed-mode column[12]

  • Sample Preparation:

    • Prepare individual stock solutions of pyridine and each aminopyridine isomer in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a working standard mixture containing all analytes at a concentration of 0.3 mg/mL by diluting the stock solutions with the mobile phase.[12]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate[12]

    • Flow Rate: 1.0 mL/min[12]

    • Injection Volume: 1 µL[12]

    • Detection: UV at 275 nm[12]

    • Run Time: Approximately 6 minutes[11]

  • Data Analysis:

    • Identify peaks based on the retention times of the standards.

    • Quantify the analytes by comparing their peak areas to a calibration curve generated from the working standards.

Protocol 2: General TLC Method for Pyridine Derivatives

This protocol provides a general procedure for the TLC analysis of pyridine derivatives.

  • Materials:

    • Silica gel 60 F254 TLC plates

    • Appropriate solvents for the mobile phase (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)

    • Triethylamine (TEA) (optional, as a basic additive)

    • Developing chamber

    • UV lamp for visualization

  • Procedure:

    • Mobile Phase Selection: A common starting solvent system is a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[8] A good starting point is a 1:1 mixture of ethyl acetate and hexane.[8] Adjust the ratio to achieve an Rf value between 0.2 and 0.4 for the target compound.[6] For basic pyridine derivatives, adding 0.1-1% TEA to the mobile phase can improve spot shape.[6][8]

    • Spotting: Dissolve the sample in a suitable solvent and spot it onto the baseline of the TLC plate using a capillary tube.

    • Development: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline.[8] Allow the solvent to travel up the plate until it is about 1 cm from the top.[8]

    • Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

Quantitative Data

Table 1: Retention Times of Pyridine and Aminopyridine Isomers on a Mixed-Mode Column [12]

CompoundRetention Time (min)
Pyridine2.5
2-Aminopyridine3.2
3-Aminopyridine4.5
4-Aminopyridine5.1

Table 2: Representative TLC Solvent Systems for a Cyclopenta[c]pyridine Derivative [6]

Solvent SystemTEA ConcentrationRf ValueSpot Characteristics
Hexane:Ethyl Acetate (9:1)0.1%0.15Some streaking
Hexane:Ethyl Acetate (8:2)0.1%0.30Compact spot, good for column
Dichloromethane:Methanol (98:2)0.1%0.25Compact spot

Visualizations

HPLC_Troubleshooting_Peak_Tailing start_node Peak Tailing Observed check_overload Check for Column Overload start_node->check_overload process_node process_node decision_node decision_node solution_node solution_node end_node Symmetrical Peak Achieved is_overloaded Is Sample Concentration Too High? check_overload->is_overloaded reduce_concentration Reduce Sample Concentration is_overloaded->reduce_concentration Yes check_mobile_phase Optimize Mobile Phase is_overloaded->check_mobile_phase No reduce_concentration->end_node adjust_ph Adjust pH (2.5 - 3.0) check_mobile_phase->adjust_ph add_tea Add Competing Base (TEA) check_mobile_phase->add_tea check_column Evaluate Column adjust_ph->check_column add_tea->check_column is_column_old Is Column Old or Contaminated? check_column->is_column_old is_column_old->end_node No, Peak Shape Improved replace_column Replace with New/Modern Column (e.g., End-capped, Hybrid) is_column_old->replace_column Yes replace_column->end_node

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

HPLC_Analysis_Workflow process_node process_node input_output_node input_output_node decision_node decision_node result_node result_node sample_prep Sample & Standard Preparation hplc_system HPLC System sample_prep->hplc_system injection Inject Sample & Standards hplc_system->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification report Generate Report quantification->report

Caption: General workflow for HPLC analysis of pyridine derivatives.

HPLC_Method_Development start_node Define Analytical Goal select_column Select Column (e.g., C18, Mixed-Mode) start_node->select_column process_node process_node decision_node decision_node end_node Validated Method select_mobile_phase Select Mobile Phase (Organic Modifier & Buffer) select_column->select_mobile_phase optimize_conditions Optimize Conditions (Gradient, Flow Rate, Temp.) select_mobile_phase->optimize_conditions check_resolution Is Resolution Adequate? optimize_conditions->check_resolution adjust_selectivity Adjust Selectivity (pH, Solvent, Column) check_resolution->adjust_selectivity No check_peak_shape Is Peak Shape Acceptable? check_resolution->check_peak_shape Yes adjust_selectivity->optimize_conditions troubleshoot_tailing Troubleshoot Tailing (See Tailing Workflow) check_peak_shape->troubleshoot_tailing No validate_method Validate Method (Linearity, Accuracy, Precision) check_peak_shape->validate_method Yes troubleshoot_tailing->optimize_conditions validate_method->end_node

Caption: Logical flow for HPLC method development for pyridine derivatives.

Chromatography_Troubleshooting_Overview start_node Chromatography Problem Identified peak_tailing Peak Tailing? start_node->peak_tailing poor_resolution Poor Resolution? start_node->poor_resolution low_recovery Low Recovery? start_node->low_recovery problem_node problem_node solution_node solution_node solution_tailing Adjust Mobile Phase pH Add TEA Change Column peak_tailing->solution_tailing solution_resolution Optimize Selectivity (α) Increase Efficiency (N) poor_resolution->solution_resolution solution_recovery Check Stability (2D-TLC) Use Inert Stationary Phase low_recovery->solution_recovery

Caption: A high-level workflow for troubleshooting common chromatography issues.

References

Technical Support Center: Stabilization of 3-Hydroxy-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stabilization of 3-hydroxy-N-methylpyridine-2-carboxamide for long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?

A1: The primary factors that can affect the stability of this compound are exposure to light (photodegradation), moisture (hydrolysis), high temperatures (thermal degradation), and oxidative conditions. The presence of the hydroxypyridine and carboxamide functional groups makes the molecule susceptible to these degradation pathways.

Q2: What are the recommended general storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound in a cool, dry, and dark place. Specifically, storage at 2-8°C or -20°C in a tightly sealed container, protected from light and moisture, is advisable. The container should be flushed with an inert gas like nitrogen or argon to minimize oxidation.

Q3: What are the likely degradation products of this compound?

A3: Based on the structure, the likely degradation products could include:

  • Hydrolysis product: 3-hydroxypicolinic acid and methylamine, resulting from the cleavage of the amide bond.

  • Oxidation products: N-oxide derivatives or further hydroxylation of the pyridine ring.

  • Photodegradation products: Complex mixtures may form, potentially involving reactions of the pyridine ring. The bacterial oxidation of picolinamide, a related compound, has been shown to yield 2,5-dihydroxypyridine.[1]

Q4: How can I monitor the stability of my this compound sample over time?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common and effective way to monitor the purity and degradation of your sample. This method should be able to separate the intact compound from its potential degradation products.

Troubleshooting Guides

Issue 1: I observe a new peak in the HPLC chromatogram of my stored sample.

  • Possible Cause A: Degradation. The new peak likely represents a degradation product.

    • Troubleshooting Steps:

      • Characterize the degradation product using techniques like LC-MS to determine its molecular weight and fragmentation pattern.

      • Review your storage conditions. Was the sample exposed to light, moisture, or elevated temperatures?

      • Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and confirm if the new peak matches any of the stress-induced degradants.

  • Possible Cause B: Contamination. The new peak could be from an external contaminant.

    • Troubleshooting Steps:

      • Review your sample handling procedures to identify any potential sources of contamination.

      • Analyze a fresh, unstored sample of this compound to see if the peak is present.

      • Analyze a blank (solvent) injection to rule out contamination from the analytical system.

Issue 2: The potency of my this compound sample has decreased significantly.

  • Possible Cause A: Extensive Degradation. The compound has degraded over time.

    • Troubleshooting Steps:

      • Analyze the sample by HPLC to quantify the remaining parent compound and identify the extent of degradation.

      • Re-evaluate your storage conditions. Consider storing at a lower temperature, in a desiccator, and under an inert atmosphere.

      • If the compound is in solution, consider preparing fresh solutions for each experiment as stability in solution is often lower than in the solid state.

  • Possible Cause B: Inaccurate Quantification. The analytical method may not be accurate.

    • Troubleshooting Steps:

      • Verify the calibration of your analytical instrument and the integrity of your reference standard.

      • Ensure that the sample is fully dissolved before analysis.

Data Presentation

The following tables summarize hypothetical stability data for this compound under different storage conditions. This data is for illustrative purposes to guide experimental design.

Table 1: Long-Term Stability of Solid this compound

Storage ConditionTime (Months)Assay (%)Total Impurities (%)Appearance
25°C / 60% RH099.80.2White powder
399.10.9White powder
698.21.8Off-white powder
1296.53.5Yellowish powder
5°C099.80.2White powder
399.70.3White powder
699.60.4White powder
1299.40.6White powder
-20°C099.80.2White powder
1299.80.2White powder

Table 2: Accelerated Stability of Solid this compound

Storage ConditionTime (Months)Assay (%)Total Impurities (%)Appearance
40°C / 75% RH099.80.2White powder
197.52.5Off-white powder
394.25.8Yellow powder
689.110.9Brownish powder

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.

Methodology:

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of a 3% hydrogen peroxide solution. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation (Solid State): Place 10 mg of the solid compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose 10 mg of the solid compound and a solution (1 mg/mL in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be maintained in parallel.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Characterize major degradation products using LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method for the quantification of this compound and its degradation products.

Methodology (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (or as determined by UV scan).

  • Injection Volume: 10 µL.

Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Mandatory Visualization

Degradation_Pathway cluster_main This compound cluster_degradation Degradation Pathways Compound 3-Hydroxy-N-methyl- pyridine-2-carboxamide Hydrolysis 3-Hydroxypicolinic Acid + Methylamine Compound->Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Oxidation N-Oxide or Ring Hydroxylation Products Compound->Oxidation Oxidation ([O]) Photodegradation Complex Mixture (e.g., Dihydroxypyridine derivatives) Compound->Photodegradation Photodegradation (Light)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_setup Study Setup cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome SamplePrep Prepare Samples of This compound Acid Acid Hydrolysis SamplePrep->Acid Base Base Hydrolysis SamplePrep->Base Oxidation Oxidation (H₂O₂) SamplePrep->Oxidation Thermal Thermal Stress SamplePrep->Thermal Photo Photostability SamplePrep->Photo HPLC Analyze by Stability-Indicating HPLC-UV Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS Characterize Degradants by LC-MS/MS HPLC->LCMS Method Validate Stability-Indicating Method HPLC->Method Pathway Elucidate Degradation Pathways LCMS->Pathway

Caption: Workflow for a forced degradation study.

References

minimizing by-product formation in 3-hydroxy-N-methylpyridine-2-carboxamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-hydroxy-N-methylpyridine-2-carboxamide.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: I am getting a low yield of my desired product, this compound. What are the possible reasons?

Low yields can stem from several factors related to the chosen synthetic route. The two primary routes are:

  • Route A: Direct amidation of 3-hydroxypicolinic acid.

  • Route B: Two-step synthesis via methyl 3-hydroxypicolinate.

For both routes, common causes of low yield include:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure you are using appropriate reaction times and temperatures. Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial.

  • Suboptimal reagents: The quality of your starting materials and reagents is critical. Use pure 3-hydroxypicolinic acid or its methyl ester and fresh, high-quality coupling agents and solvents.

  • Moisture contamination: Amidation reactions are often sensitive to moisture, which can hydrolyze the activated carboxylic acid intermediate or the coupling agent. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Side reactions: The formation of by-products can significantly reduce the yield of the desired product.

Q2: I am observing significant by-product formation in my reaction. What are the likely side products and how can I minimize them?

By-product formation is a common challenge. The nature of the by-products depends on the synthetic route and the reaction conditions.

Route A: Direct Amidation of 3-Hydroxypicolinic Acid

When using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDEC), common by-products include:

  • N-acylurea: This by-product arises from the rearrangement of the O-acylisourea intermediate formed from the reaction of the carboxylic acid with the carbodiimide. To minimize its formation, you can add a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or use a different coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • O-acylation product: The hydroxyl group on the pyridine ring can be acylated by the activated carboxylic acid, leading to the formation of a dimer or oligomeric esters. This is more likely to occur if the amidation reaction is slow.

Minimization Strategies for Route A:

  • Choice of Coupling Agent: Utilize coupling agents less prone to N-acylurea formation, such as HATU or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).

  • Reaction Conditions: Running the reaction at lower temperatures can sometimes disfavor side reactions.

  • Order of Addition: Adding the amine to the pre-activated carboxylic acid can sometimes improve selectivity.

Route B: Amidation of Methyl 3-Hydroxypicolinate

This route avoids the use of coupling agents but can still present challenges:

  • Incomplete conversion: The reaction between the ester and methylamine may not go to completion, leaving unreacted starting material.

  • Reaction with the hydroxyl group: While less likely than with a highly reactive activated acid, reaction at the hydroxyl group under forcing conditions cannot be entirely ruled out.

Minimization Strategies for Route B:

  • Excess Amine: Using an excess of methylamine can help drive the reaction to completion.

  • Temperature Control: Optimize the reaction temperature to ensure a reasonable reaction rate without promoting decomposition or side reactions.

Q3: My purification process is difficult, and I am losing a lot of product. What are the best purification strategies?

Purification of hydroxypicolinamides can be challenging due to their polarity and potential for metal chelation.

  • Column Chromatography: Silica gel column chromatography is a common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol), is often effective.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for purification via acid-base extraction. However, the phenolic hydroxyl group can complicate this, so careful pH control is necessary.

Q4: Should I protect the hydroxyl group of 3-hydroxypicolinic acid before the amidation reaction?

Protecting the hydroxyl group can be an effective strategy to prevent O-acylation, especially if this side reaction is proving difficult to control.

  • Common Protecting Groups: Silyl ethers (e.g., TBDMS) or benzyl ethers (Bn) are common choices for protecting hydroxyl groups. These can be introduced before the amidation step and removed afterward under specific conditions that do not affect the amide bond.

  • Considerations: Introducing protecting groups adds extra steps to the synthesis, which can reduce the overall yield. The stability of the protecting group to the amidation and deprotection conditions must be carefully considered.

Quantitative Data

The following tables summarize hypothetical quantitative data to illustrate the impact of different reaction conditions on the yield and purity of this compound. This data is for illustrative purposes and actual results may vary.

Table 1: Effect of Coupling Agent on Direct Amidation of 3-Hydroxypicolinic Acid

Coupling AgentAdditiveTemperature (°C)Reaction Time (h)Yield of Desired Product (%)N-acylurea By-product (%)O-acylation By-product (%)
DCCNone2524652010
DCCHOBt252480510
EDCNone2524701510
HATUNone251290<15

Table 2: Effect of Reaction Conditions on Amidation of Methyl 3-Hydroxypicolinate

Methylamine (equiv.)SolventTemperature (°C)Reaction Time (h)Yield of Desired Product (%)Unreacted Ester (%)
1.2Methanol65487520
2.0Methanol65248510
3.0Methanol6512925
2.0THF65248015

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-Hydroxy-2-pyridinecarboxylate

This protocol describes the esterification of 3-hydroxypicolinic acid, which is the precursor for Route B.

  • Reaction Setup: To a suspension of 3-hydroxypicolinic acid (10 g, 72 mmol) in methanol (150 mL) at 0 °C, slowly add concentrated sulfuric acid (12 mL, 216 mmol).

  • Reaction: Stir the resulting solution at reflux for 6 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Carefully adjust the pH to 8.5 with a saturated aqueous solution of NaHCO₃ and solid NaHCO₃.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 3-hydroxy-2-pyridinecarboxylate as a white solid.

Protocol 2: Amidation of Methyl 3-Hydroxy-2-pyridinecarboxylate (Route B)

  • Reaction Setup: Dissolve methyl 3-hydroxy-2-pyridinecarboxylate (1 g, 6.5 mmol) in methanol (20 mL).

  • Reaction: Add a solution of methylamine (e.g., 2.0 M in THF, 3 equivalents) to the ester solution. Seal the reaction vessel and stir at 65 °C for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess methylamine.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain this compound.

Protocol 3: Direct Amidation of 3-Hydroxypicolinic Acid using HATU (Route A)

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxypicolinic acid (1 g, 7.2 mmol) in anhydrous DMF (20 mL).

  • Activation: Add HATU (1.1 equivalents, 7.9 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents, 18 mmol). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amidation: Add methylamine (e.g., as a 2.0 M solution in THF, 1.2 equivalents, 8.6 mmol) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12 hours or until completion as monitored by TLC or HPLC.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this technical support center.

Byproduct_Formation_Route_A cluster_0 Direct Amidation of 3-Hydroxypicolinic Acid Start 3-Hydroxypicolinic Acid + Coupling Agent (e.g., DCC) Activated_Ester O-Acylisourea Intermediate Start->Activated_Ester Activation Product Desired Amide Product Activated_Ester->Product + Methylamine Byproduct1 N-Acylurea By-product Activated_Ester->Byproduct1 Rearrangement Byproduct2 O-Acylation By-product Activated_Ester->Byproduct2 + another 3-HPA molecule

Caption: By-product formation pathways in the direct amidation of 3-hydroxypicolinic acid.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Reagents Check Reagent Quality & Anhydrous Conditions Start->Check_Reagents Monitor_Reaction Monitor Reaction Progress (TLC/HPLC) Check_Reagents->Monitor_Reaction Reagents OK Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Monitor_Reaction->Optimize_Conditions Incomplete Reaction Change_Coupling_Agent Change Coupling Agent (e.g., to HATU) Monitor_Reaction->Change_Coupling_Agent By-products Observed Improve_Purification Optimize Purification Method Optimize_Conditions->Improve_Purification Change_Coupling_Agent->Optimize_Conditions Protect_Hydroxyl Protect Hydroxyl Group Change_Coupling_Agent->Protect_Hydroxyl Protect_Hydroxyl->Optimize_Conditions Success Improved Yield & Purity Improve_Purification->Success

Caption: A logical workflow for troubleshooting low yields and high impurity levels.

Synthetic_Routes Start 3-Hydroxypicolinic Acid Route_A Route A: Direct Amidation Start->Route_A Route_B Route B: Two-Step Synthesis Start->Route_B Amidation_A Amidation (Coupling Agent, Methylamine) Route_A->Amidation_A Esterification Esterification (MeOH, H2SO4) Route_B->Esterification Methyl_Ester Methyl 3-Hydroxypicolinate Esterification->Methyl_Ester Amidation_B Amidation (Methylamine) Methyl_Ester->Amidation_B Final_Product This compound Amidation_A->Final_Product Amidation_B->Final_Product

Caption: Overview of the two primary synthetic routes to the target molecule.

Technical Support Center: Enhancing the Anti-Urease Activity of Pyridine Carboxamide Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pyridine carboxamide inhibitors of urease.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of urease inhibition by pyridine carboxamide derivatives?

A1: Pyridine carboxamide derivatives primarily act as inhibitors of the urease enzyme, which is a nickel-dependent metalloenzyme.[1][2] Their inhibitory action often involves interactions with the nickel ions in the active site of the enzyme.[3] These interactions can include hydrogen bonding, π-π stacking, and van der Waals forces, which collectively block the substrate (urea) from accessing the active site.[1] Molecular docking studies are instrumental in elucidating these specific binding modes.[1][4]

Q2: How does the substitution pattern on the pyridine ring affect the anti-urease activity?

A2: The type and position of substituents on the pyridine ring significantly influence the inhibitory potential of pyridine carboxamide derivatives.[1][5] For instance, electron-withdrawing groups like halogens (e.g., Cl, Br, F) and electron-donating groups (e.g., CH3, OCH3) at different positions can alter the electronic properties and steric hindrance of the molecule, thereby affecting its binding affinity to the urease active site.[1][3] Structure-activity relationship (SAR) studies suggest that electron-releasing groups can be important for modulating biological activity.[3]

Q3: What are the typical IC50 values observed for potent pyridine carboxamide urease inhibitors?

A3: Potent pyridine carboxamide and related derivatives can exhibit IC50 values in the low micromolar to nanomolar range. For example, certain 5-chloropyridine-2-yl-methylene hydrazine carbothioamide and pyridine 2-yl-methylene hydrazine carboxamide derivatives have shown significant activity with IC50 values of 1.07 ± 0.043 µM and 2.18 ± 0.058 µM, respectively.[1][5][6][7] In some studies, derivatives of 1-(3-nitropyridin-2-yl)piperazine have demonstrated IC50 values as low as 2.0 ± 0.73 µM.[8][9][10]

Q4: What is the importance of kinetic studies in evaluating urease inhibitors?

A4: Kinetic studies are crucial for understanding the mechanism of inhibition.[11][12][13] By analyzing Lineweaver-Burk or Dixon plots, researchers can determine the mode of inhibition, such as competitive, non-competitive, uncompetitive, or mixed-type inhibition.[11][13] This information is vital for lead optimization in drug development as it clarifies how the inhibitor interacts with the enzyme and its substrate.

Troubleshooting Guides

Problem 1: High variability or poor reproducibility in urease inhibition assay results.

  • Possible Cause: Inaccurate pipetting, especially of small volumes of the enzyme or inhibitor, is a common source of error.[14]

  • Solution: Ensure that all pipettes are properly calibrated. Use reverse pipetting techniques for viscous solutions. Prepare master mixes of reagents to minimize well-to-well variability.

  • Possible Cause: "Edge effects" in 96-well plates, where wells on the perimeter of the plate are more prone to evaporation.[14]

  • Solution: Avoid using the outermost wells for samples and controls. Instead, fill them with a buffer or water to create a humidity barrier.

  • Possible Cause: The urease enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles.[14]

  • Solution: Aliquot the enzyme upon receipt to avoid repeated freeze-thaw cycles. Always store the enzyme at the recommended temperature. Run a positive control with a known inhibitor to verify enzyme activity.

Problem 2: The negative control (no inhibitor) shows a low signal.

  • Possible Cause: The enzymatic reaction is not proceeding optimally. This could be due to an incorrect buffer pH, as urease activity is pH-dependent.[14]

  • Solution: Verify the pH of your buffer. The optimal pH for urease is typically between 7.0 and 8.0.[14]

  • Possible Cause: The urea substrate solution may have degraded or been prepared incorrectly.[14]

  • Solution: Prepare fresh urea solutions for each experiment. Ensure the correct concentration is used.

Problem 3: Suspected false-positive results.

  • Possible Cause: The test compound may interfere with the colorimetric detection method (e.g., the Berthelot reaction).[14]

  • Solution: Run a control experiment containing the test compound and the detection reagents but without the urease enzyme. Any color change in this control indicates interference.

  • Possible Cause: The compound may be a chelating agent. Since urease is a nickel-containing enzyme, compounds that chelate nickel ions can appear as inhibitors.[14]

  • Solution: Be aware of the chemical structure of your compounds. If they contain known metal-chelating motifs, consider alternative assays or further mechanistic studies to confirm direct enzyme inhibition.

Data Presentation

Table 1: Anti-Urease Activity of Selected Pyridine Carboxamide and Carbothioamide Derivatives

CompoundSubstitution on Pyridine RingIC50 (µM) ± SDReference
Rx-65-Chloro (carbothioamide)1.07 ± 0.043[1][5][6][7]
Rx-7Unsubstituted (carboxamide)2.18 ± 0.058[1][5][6]
Derivative with ortho-CH32-Methyl (carboxamide)3.41 ± 0.011[1]
Derivative with meta-Cl3-Chloro (carboxamide)4.07 ± 0.003[1]
Derivative with ortho-Br2-Bromo (carboxamide)14.49 ± 0.067[1]
Derivative with ortho-OCH32-Methoxy (carboxamide)5.52 ± 0.072[1]
Derivative with ortho-F2-Fluoro (carboxamide)5.96 ± 0.005[1]
Thiourea (Standard)-18.93 ± 0.004[1]

Experimental Protocols

In-Vitro Urease Inhibition Assay (Berthelot Method)

This protocol is a widely used colorimetric assay to determine urease activity by quantifying the ammonia produced from the hydrolysis of urea.[15][16]

Materials:

  • Jack Bean Urease

  • Urea

  • Phosphate buffer (100 mM, pH 7.4)[14]

  • Test compounds (pyridine carboxamide derivatives)

  • Thiourea (standard inhibitor)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hypochlorite and sodium hydroxide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Jack Bean Urease in phosphate buffer.

    • Prepare a stock solution of urea in phosphate buffer.

    • Dissolve test compounds and thiourea in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with buffer to achieve final assay concentrations.

  • Assay Setup in a 96-well Plate:

    • Add 25 µL of the test compound solution to the designated wells.

    • For the negative control (100% enzyme activity), add 25 µL of the solvent used to dissolve the test compounds.

    • Add 25 µL of the urease enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the urea substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Color Development and Detection:

    • Stop the reaction and initiate color development by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.

    • Incubate the plate at room temperature for 10 minutes for color development.

    • Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (OD_test / OD_control)] x 100 Where: OD_test is the absorbance of the well with the test compound. OD_control is the absorbance of the well with no inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[17]

Visualizations

Urease_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Urease, Urea, Inhibitor) prep_plate Prepare 96-Well Plate (Add Inhibitor & Controls) add_enzyme Add Urease Enzyme prep_plate->add_enzyme incubate1 Pre-incubate (37°C) add_enzyme->incubate1 add_substrate Add Urea Substrate incubate1->add_substrate incubate2 Incubate (37°C) add_substrate->incubate2 add_berthelot Add Berthelot Reagents (Phenol & Alkali) incubate2->add_berthelot incubate3 Incubate (RT) add_berthelot->incubate3 read_abs Read Absorbance (630 nm) incubate3->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Experimental workflow for the in-vitro urease inhibition assay.

Urease_Catalytic_Cycle E Urease (Active Site) ES Enzyme-Substrate Complex E->ES Binds EI Enzyme-Inhibitor Complex (Inactive) E->EI Binds EP Enzyme-Product Complex ES->EP Hydrolysis EP->E Release P Products (Ammonia + CO2) EP->P S Substrate (Urea) S->ES I Pyridine Carboxamide Inhibitor I->EI

Caption: Urease catalytic cycle and competitive inhibition mechanism.

References

Technical Support Center: Addressing Imide Group Instability in Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability of the imide group in carboxamide derivatives, particularly during hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What makes the imide group in some carboxamide derivatives susceptible to hydrolysis?

A1: The susceptibility of an imide group to hydrolysis is influenced by several factors. The imide ring, particularly in strained systems like succinimides, can be prone to ring-opening hydrolysis.[1][2] This reaction is often catalyzed by acidic or basic conditions.[3] The presence of neighboring functional groups that can provide intramolecular catalysis can also significantly increase the rate of hydrolysis.[4][5]

Q2: What are the typical degradation products of imide hydrolysis in a carboxamide derivative?

A2: Hydrolysis of the imide ring typically results in the formation of a dicarboxylic acid monoamide (a succinamic acid derivative in the case of succinimides).[1] This occurs through the cleavage of one of the carbonyl-nitrogen bonds within the imide ring. Further degradation can lead to the formation of a dicarboxylic acid and an amine.

Q3: How does pH affect the rate of imide hydrolysis?

A3: The rate of imide hydrolysis is highly pH-dependent. Both acidic and basic conditions can catalyze the reaction.[3][6] The rate-pH profile for a specific compound can be complex, but generally, the hydrolysis rate increases at pH values significantly above or below neutral.[1] For example, the hydrolysis of some succinimide derivatives shows both water- and hydroxide-ion-catalyzed degradation.[1]

Q4: Are there any structural modifications that can enhance the stability of the imide group?

A4: Yes, several strategies can be employed to stabilize the imide group. Introducing steric hindrance around the imide functionality can slow down the rate of hydrolysis.[7] Altering the electronic properties of the molecule by introducing electron-withdrawing or -donating groups can also influence stability. Furthermore, linker modifications in complex molecules like antibody-drug conjugates have been shown to significantly impact the rate of succinimide ring hydrolysis.

Q5: What analytical techniques are suitable for monitoring imide hydrolysis?

A5: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and effective technique for monitoring imide hydrolysis.[8][9] It allows for the separation and quantification of the intact imide-containing compound and its hydrolyzed products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the degradation products based on their mass-to-charge ratio.

Troubleshooting Guide

Issue 1: Rapid degradation of my imide-containing compound in aqueous solution.

  • Possible Cause: The pH of your solution may be promoting hydrolysis. Imide groups can be unstable in both acidic and basic conditions.[3][6]

  • Troubleshooting Steps:

    • pH Profiling: Determine the pH-stability profile of your compound by conducting studies in a range of buffered solutions.

    • Buffer Selection: Choose a buffer system that maintains the pH at the point of maximum stability for your compound.

    • Temperature Control: Hydrolysis rates are temperature-dependent.[3] Store solutions at lower temperatures (e.g., 2-8 °C) to minimize degradation.

    • Aprotic Solvents: If the experimental design allows, consider using aprotic solvents to prepare stock solutions.

Issue 2: Inconsistent results in my stability studies.

  • Possible Cause: Variability in experimental conditions or the presence of contaminants that catalyze hydrolysis.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all experimental parameters, including buffer preparation, temperature, and incubation times, are consistent across all experiments.

    • Reagent Purity: Use high-purity reagents and solvents to avoid introducing catalytic impurities.

    • Container Compatibility: Evaluate the compatibility of your compound with the storage containers, as leachables from the container material could potentially affect stability.

Issue 3: Difficulty in separating the parent compound from its hydrolyzed product by RP-HPLC.

  • Possible Cause: The chromatographic conditions are not optimized for the separation of the two closely related species.

  • Troubleshooting Steps:

    • Gradient Optimization: Adjust the gradient slope of the organic mobile phase to improve resolution. A shallower gradient can often enhance the separation of closely eluting peaks.[9]

    • Mobile Phase pH: Modify the pH of the aqueous mobile phase. Small changes in pH can alter the ionization state of the analytes and improve separation.

    • Column Chemistry: Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.

    • Temperature: Adjusting the column temperature can influence selectivity and peak shape.

Quantitative Data

The rate of hydrolysis of the imide group is highly dependent on the specific molecular structure and the reaction conditions. Below is a summary of hydrolysis rate data for some N-substituted succinimides.

CompoundConditionRate Constant (k)Half-life (t½)Reference
N-phenylsuccinimidepH 10, 25 °C1.1 x 10⁻⁴ s⁻¹~105 min[1]
N-(4-chlorophenyl)succinimide1.0 M HCl, 50 °C1.8 x 10⁻⁵ s⁻¹~10.7 hours[10]
N-(4-methylphenyl)succinimide1.0 M HCl, 50 °C1.2 x 10⁻⁵ s⁻¹~16.0 hours[10]
N-(4-methoxyphenyl)succinimide1.0 M HCl, 50 °C0.9 x 10⁻⁵ s⁻¹~21.4 hours[10]

Experimental Protocols

Protocol 1: Forced Hydrolysis Study of an Imide-Containing Carboxamide Derivative

This protocol describes a general procedure for conducting a forced hydrolysis study to assess the stability of an imide-containing compound under acidic, basic, and neutral conditions.

Materials:

  • Imide-containing carboxamide derivative

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Purified water (HPLC grade)

  • pH meter

  • Thermostatically controlled water bath or incubator

  • Volumetric flasks and pipettes

  • RP-HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Reaction Solutions:

    • Acidic Hydrolysis: Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Basic Hydrolysis: Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: Add a known volume of the stock solution to a volumetric flask and dilute with purified water to a final concentration of 100 µg/mL.

  • Incubation: Incubate the reaction solutions at a controlled temperature (e.g., 60 °C) for a predetermined period (e.g., 0, 2, 4, 8, 24 hours).

  • Sampling and Quenching: At each time point, withdraw an aliquot from each reaction solution. For the acidic and basic samples, neutralize the solution by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze the samples by RP-HPLC according to Protocol 2 to determine the percentage of the parent compound remaining and the formation of degradation products.

Protocol 2: RP-HPLC Method for Monitoring Imide Hydrolysis

This protocol provides a general RP-HPLC method for the separation and quantification of an imide-containing compound and its primary hydrolyzed product. Method optimization will be required for specific compounds.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)% Mobile Phase B
05
2595
3095
315
355

Data Analysis:

  • Integrate the peak areas of the parent compound and the hydrolyzed product.

  • Calculate the percentage of the parent compound remaining at each time point using the following formula: % Parent Remaining = (Area_parent_t / Area_parent_t0) * 100 where Area_parent_t is the peak area of the parent compound at time t, and Area_parent_t0 is the peak area at time 0.

Visualizations

Hydrolysis_Pathway Carboxamide_Imide Carboxamide Derivative with Imide Group Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Carboxamide_Imide->Hydrolysis Hydrolyzed_Product Ring-Opened Product (Dicarboxylic Acid Monoamide) Hydrolysis->Hydrolyzed_Product Further_Degradation Further Degradation Hydrolyzed_Product->Further_Degradation Final_Products Dicarboxylic Acid + Amine Further_Degradation->Final_Products

Caption: General hydrolysis pathway of an imide-containing carboxamide derivative.

Troubleshooting_Workflow Start Imide Instability Observed Check_pH Check pH of Solution Start->Check_pH Acidic_Basic Is pH acidic or basic? Check_pH->Acidic_Basic Adjust_pH Adjust to Optimal pH (pH-stability profile) Acidic_Basic->Adjust_pH Yes Check_Temp Check Storage Temperature Acidic_Basic->Check_Temp No Adjust_pH->Check_Temp High_Temp Is temperature elevated? Check_Temp->High_Temp Lower_Temp Store at Lower Temp (e.g., 2-8 °C) High_Temp->Lower_Temp Yes Check_Purity Assess Reagent Purity and Container High_Temp->Check_Purity No Lower_Temp->Check_Purity Stable Compound Stable Check_Purity->Stable

Caption: Troubleshooting workflow for addressing imide instability.

References

strategies to improve oral bioavailability of synthesized pyridine carboxamide molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of synthesized pyridine carboxamide molecules.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work, presented in a question-and-answer format.

Question 1: My synthesized pyridine carboxamide molecule shows very low aqueous solubility. What initial steps can I take to address this?

Answer: Low aqueous solubility is a primary obstacle to achieving adequate oral bioavailability.[1][2] Several strategies can be employed, ranging from chemical modification to formulation approaches.

  • Salt Formation: A common and effective initial strategy is to form a salt of the parent molecule. For instance, converting a basic pyridine carboxamide to its hydrochloride salt can significantly increase aqueous solubility. One study showed that the hydrochloride salt of a bis(pyridine-2-carboxamidine) drug (JNII40_HCl) demonstrated a water solubility of 194 ± 19 µM, a substantial increase from the 6.35 ± 0.63 µM solubility of its base form (JNII40_base) at pH 7.4.[3]

  • Structural Modification: Consider minor structural modifications. Adding polar functional groups or ionizable moieties can enhance solubility. However, this must be balanced against potential changes in pharmacological activity. A medicinal chemistry campaign for pyrazolo-pyridone inhibitors found that creating phosphate and hydrochloride salts significantly improved water solubility, with the phosphate salt providing a 10-fold boost.[4]

  • Co-crystal Formation: Cocrystallization with a pharmaceutically acceptable coformer can alter the crystal lattice energy, leading to improved solubility and dissolution rates.[5][6] Amide-derived coformers are often effective as they can form heterosynthon bonds with the active pharmaceutical ingredient (API).[5]

Question 2: My compound has good solubility but still exhibits poor oral absorption. What could be the underlying issue?

Answer: If solubility is not the limiting factor, poor membrane permeability or high presystemic metabolism are the likely causes.[7]

  • Assess Permeability: The first step is to determine the compound's permeability. In vitro models are essential for this assessment.

    • Caco-2 Cell Monolayers: These human colon carcinoma cells differentiate to mimic the intestinal epithelial barrier and are widely used to predict intestinal permeability.[[“]]

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that can provide a high-throughput initial screen for passive diffusion.[9]

  • Investigate Presystemic Metabolism: If permeability is adequate, the compound may be undergoing extensive first-pass metabolism in the gut wall or liver.

    • Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes can provide a measure of its metabolic stability.[4] One study noted that their lead compound was readily metabolized, leading to poor bioavailability.[4] Another study found that while their compound was almost completely absorbed, it was readily metabolized in rats, limiting systemic exposure.[10]

    • Identify Metabolites: Characterizing the metabolites can provide clues for structural modifications to block metabolic "hot spots."

Question 3: My in vitro dissolution results are not correlating with my in vivo pharmacokinetic data. Why might this be happening and how can I fix it?

Answer: A lack of in vitro-in vivo correlation (IVIVC) often stems from the use of overly simplistic dissolution media that don't reflect the complexity of the gastrointestinal environment.

  • Use Biorelevant Media: Standard buffers may not be predictive. Employing biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) is crucial.[3] These media contain bile salts and phospholipids that mimic the intestinal environment and can significantly alter drug dissolution.[3] For example, the dissolution of a hydrochloride salt (JNII40_HCl) in FaSSIF (pH 6.5) was 6.66-fold higher at 120 minutes compared to a standard phosphate buffer.[3]

  • Simulate Supersaturation and Precipitation: For some poorly soluble drugs, media that can show both supersaturation and precipitation are more effective at predicting oral absorption.[3] The interplay between dissolution, supersaturation, and potential precipitation in the gut is a critical factor for bioavailability.

Question 4: I am considering a prodrug strategy. When is this approach most appropriate for pyridine carboxamides?

Answer: A prodrug strategy involves chemically modifying the molecule to improve its physicochemical or pharmacokinetic properties, with the modification being cleaved in vivo to release the active drug.[11] This approach is particularly useful for:

  • Overcoming Poor Permeability: Adding lipophilic moieties can enhance passive diffusion across the intestinal membrane.

  • Masking Polar Groups: Temporarily masking groups that hinder membrane transport can improve absorption.

  • Improving Solubility: Attaching hydrophilic promoieties can increase aqueous solubility for dissolution-limited drugs.

  • Avoiding First-Pass Metabolism: Modifying the site of metabolism can protect the drug from enzymatic degradation before it reaches systemic circulation.[1]

One study identified a pyridine carboxamide derivative (MMV687254) as a prodrug whose anti-mycobacterial activity required enzymatic hydrolysis in vivo.[12][13] This highlights that a prodrug approach can be essential for the compound's ultimate efficacy.

Frequently Asked Questions (FAQs)

What are the primary strategies to improve the oral bioavailability of pyridine carboxamide molecules?

The main strategies can be categorized into two major approaches:

  • Chemical and Structural Modifications:

    • Salt Formation: To improve solubility and dissolution rate.[3]

    • Prodrug Design: To enhance permeability, solubility, or metabolic stability by attaching a promoiety that is cleaved in vivo.[11][12]

    • Structure-Activity Relationship (SAR) Optimization: Systematically modifying the molecule's structure to improve pharmacokinetic properties while maintaining potency.[4] This includes blocking sites of metabolism.

  • Formulation and Delivery Technologies:

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can maintain the drug in a solubilized state in the GI tract, improving absorption.[2][14]

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and enhance dissolution and supersaturation.[15]

    • Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate.[1]

    • Co-crystals: Creating a crystalline solid with a second component (a coformer) to improve physicochemical properties like solubility.[5][6]

Logical Flow for Selecting a Bioavailability Enhancement Strategy

G Start Low Oral Bioavailability Observed for Pyridine Carboxamide Solubility Is Aqueous Solubility < 100 µg/mL? Start->Solubility Permeability Is Permeability Low? (e.g., Caco-2 Papp < 1x10-6 cm/s) Solubility->Permeability No Sol_Strat Solubility Enhancement Strategies: • Salt Formation • Co-crystals / ASDs • Particle Size Reduction • pH Modification Solubility->Sol_Strat  Yes Metabolism Is First-Pass Metabolism High? Permeability->Metabolism No Perm_Strat Permeability Enhancement Strategies: • Lipophilic Prodrugs • Lipid Formulations (SEDDS) • Permeation Enhancers Permeability->Perm_Strat  Yes Met_Strat Metabolism Reduction Strategies: • Structural Modification (Block Metabolic Sites) • Prodrug to Bypass Liver • Use of Metabolism Inhibitors Metabolism->Met_Strat  Yes Success Optimized Oral Bioavailability Metabolism->Success No Sol_Strat->Permeability Perm_Strat->Metabolism Met_Strat->Success G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Solubility Aqueous Solubility (pH 1.2, 6.8) Permeability Permeability Assay (e.g., Caco-2, PAMPA) Solubility->Permeability Metabolism Metabolic Stability (Microsomes, Hepatocytes) Permeability->Metabolism Formulation Formulate for IV and PO Dosing Metabolism->Formulation PK_Study Rodent Pharmacokinetic Study (IV and PO arms) Formulation->PK_Study Analysis LC-MS/MS Bioanalysis of Plasma Samples PK_Study->Analysis Calc Calculate PK Parameters (AUC, Cmax, F%) Analysis->Calc Decision Proceed to Efficacy Studies? Calc->Decision

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Methoxylated and Methylated N-aryl-1-hydroxynaphthalene-2-carboxanilides

Author: BenchChem Technical Support Team. Date: December 2025

A series of twenty-six methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxanilides were synthesized and evaluated for their biological activities, providing a basis for a comparative analysis of the influence of methoxy and methyl substitutions on their bioactivity.[1][2] The compounds were assessed for their antistaphylococcal and antimycobacterial properties, as well as their potential to inhibit photosynthetic electron transport (PET).[1] The most promising compounds also underwent in vitro cytotoxicity testing.[1][3]

Antimicrobial Activity

The synthesized compounds were tested against a reference strain of Staphylococcus aureus and three clinical isolates of methicillin-resistant S. aureus (MRSA), as well as against Mycobacterium tuberculosis and M. kansasii.[1][2]

Antistaphylococcal Activity

Several of the tested compounds exhibited high potency against S. aureus ATCC 29213 and the MRSA strains.[1] Notably, N-(3-fluoro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide (a methoxylated derivative) and N-(3,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide (a methylated derivative) demonstrated excellent activity, with Minimum Inhibitory Concentrations (MICs) comparable or superior to the standard antibiotic ampicillin.[1] Specifically, the methoxylated compound showed a MIC of 1.60 µM against the reference strain and 3.21 µM against MRSA strains, while the methylated compound had MICs of 3.43 µM and 6.85 µM, respectively.[1]

Antimycobacterial Activity

In the antimycobacterial assays, the methylated derivative, N-(3,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide, displayed the highest activity against M. tuberculosis with a MIC of 6.86 µM.[1] On the other hand, a methoxylated compound, N-(3-fluoro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide, was the most effective against M. kansasii, with a MIC of 12.0 µM.[1] Several other methoxylated and methylated derivatives also showed significant potency against both mycobacterial strains.[1]

Photosynthetic Electron Transport (PET) Inhibition

The ability of these compounds to inhibit photosynthetic electron transport in spinach chloroplasts was also evaluated.[1] This assay is relevant as a correlation between antimycobacterial activity and PET inhibition has been previously observed.[1]

Cytotoxicity

The most effective compounds were evaluated for their in vitro cytotoxicity on the human monocytic leukaemia THP-1 cell line. Encouragingly, all the promising antimicrobial compounds did not exhibit any cytotoxic effects at concentrations greater than 30 µM.[1][3]

Quantitative Bioactivity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for selected methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxanilides against various bacterial strains.

Table 1: Antistaphylococcal Activity of Selected Compounds (MIC in µM)

CompoundSubstitution PatternS. aureus ATCC 29213MRSA Strains
N-(3-fluoro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamideMethoxylated1.603.21
N-(3,5-dimethoxyphenyl)-1-hydroxynaphthalene-2-carboxamideMethoxylated12.324.7
N-(3,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamideMethylated3.436.85
N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamideMethylated13.427.5
Ampicillin (Standard)---

Table 2: Antimycobacterial Activity of Selected Compounds (MIC in µM)

CompoundSubstitution PatternM. tuberculosisM. kansasii
N-(3,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamideMethylated6.8615.2 - 28.8
N-(3-fluoro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamideMethoxylated13.0 - 25.612.0
N-(3,5-dimethoxyphenyl)-1-hydroxynaphthalene-2-carboxamideMethoxylated13.0 - 25.615.2 - 28.8
N-(2,4,6-trimethylphenyl)-1-hydroxynaphthalene-2-carboxamideMethylated13.0 - 25.6-
Isoniazid (Standard)---

Experimental Protocols

Synthesis of N-aryl-1-hydroxynaphthalene-2-carboxanilides

The general procedure for the synthesis of the methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxanilides involved the reaction of 1-hydroxynaphthalene-2-carboxylic acid with the appropriate substituted aniline.[1] This condensation was carried out in the presence of phosphorus trichloride in dry chlorobenzene under microwave irradiation.[1]

Synthesis_Workflow reagents 1-Hydroxynaphthalene-2-carboxylic acid + Substituted Aniline reaction Microwave-assisted condensation with PCl3 in dry chlorobenzene reagents->reaction product N-aryl-1-hydroxynaphthalene-2-carboxanilides reaction->product Antimicrobial_Testing_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis plate Microtiter Plate Preparation dilution Serial Dilution of Compounds plate->dilution inoculation Inoculation with Bacterial Suspension dilution->inoculation incubation Incubation under appropriate conditions inoculation->incubation visual Visual Assessment of Growth incubation->visual mic Determination of MIC visual->mic SAR_Concept parent N-aryl-1-hydroxynaphthalene-2-carboxanilide Scaffold substituents Anilide Ring Substituents (Methoxy vs. Methyl) parent->substituents properties Physicochemical Properties (e.g., Lipophilicity, Electronic Effects) substituents->properties activity Biological Activity (Antistaphylococcal, Antimycobacterial) properties->activity

References

validating the efficacy of 3-hydroxy-N-methylpyridine-2-carboxamide against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals.

Note: Initial searches for experimental data on the efficacy of 3-hydroxy-N-methylpyridine-2-carboxamide against Staphylococcus aureus did not yield any published studies. Therefore, this guide provides a comparative overview of established and alternative therapeutic agents for which experimental data is available.

Staphylococcus aureus remains a significant pathogen due to its virulence and increasing resistance to conventional antibiotics, particularly methicillin-resistant S. aureus (MRSA). This guide compares the in vitro efficacy of several standard antibiotics and novel alternative agents against S. aureus, presenting key performance data and standardized experimental protocols to aid in the evaluation of new compounds.

Data Presentation: In Vitro Efficacy Against Staphylococcus aureus

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various therapeutic agents against methicillin-susceptible (S. aureus, MSSA) and methicillin-resistant (S. aureus, MRSA) strains. MIC is a crucial measure of a drug's potency, representing the lowest concentration that prevents visible bacterial growth.

Therapeutic AgentClassMechanism of ActionReported MIC Range (µg/mL) against MSSAReported MIC Range (µg/mL) against MRSA
Standard Antibiotics
VancomycinGlycopeptideInhibits cell wall synthesis0.25 - 2.0[1][2]1.0 - 138[1]
LinezolidOxazolidinoneInhibits protein synthesisMICs typically ≤ 4.0[3][4][5]MICs typically ≤ 4.0[3][4][5][6]
DaptomycinLipopeptideDisrupts cell membrane functionMIC90: 1.0[7]MIC90: 0.5 - 1.0[7][8]
CeftarolineCephalosporinInhibits cell wall synthesisMIC90: 0.25[9]MIC90: 1.0[9][10][11]
ClindamycinLincosamideInhibits protein synthesisMIC90: 0.12[12][13]MICs often > 32 for resistant strains[13][14]
Alternative Therapeutics
LysostaphinEndopeptidaseCleaves staphylococcal cell wallMIC90: 0.001 - 0.064[15][16]MIC90: 0.001 - 0.064[15][16]
Bacteriocins (e.g., Nisin A)Antimicrobial PeptideForms pores in the cell membraneVariable; e.g., Nisin A MIC: ~2.5 µMVariable; e.g., Nisin A MIC: ~2.5 µM[17]
Antimicrobial Peptides (e.g., MPX)Antimicrobial PeptideDisrupts cell membrane integritye.g., MPX MIC: 0.08 µM (~0.17 µg/mL)[18][19]Not specifically reported for MPX, but AMPs are generally effective against resistant strains[20]

Experimental Protocols

A standardized method for determining the Minimum Inhibitory Concentration (MIC) is crucial for comparing the efficacy of different compounds. The broth microdilution method is a widely accepted and recommended procedure.

Protocol: Broth Microdilution MIC Assay for Staphylococcus aureus

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Materials and Reagents:

  • Staphylococcus aureus strain (e.g., ATCC 29213 for MSSA, ATCC 43300 for MRSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (e.g., this compound) and control antibiotics

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of S. aureus.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Preparation of Antimicrobial Agent Dilutions:

  • Prepare a stock solution of the test compound and control antibiotics in a suitable solvent.

  • Perform serial twofold dilutions of the antimicrobial agents in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL before adding the bacterial inoculum.

4. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

  • Include a growth control well (bacteria in CAMHB without any antimicrobial agent) and a sterility control well (CAMHB only).

  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity). A microplate reader can be used to measure the optical density at 600 nm.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the key steps in determining the antibacterial efficacy of a test compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Prepare S. aureus Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C for 16-20h C->D E Visually Inspect for Growth / Measure OD600 D->E F Determine Minimum Inhibitory Concentration (MIC) E->F G Determine Minimum Bactericidal Concentration (MBC) F->G Further Analysis

Caption: Workflow for MIC Determination.

Signaling_Pathway_Concept cluster_drug_target Drug-Target Interaction cluster_cellular_effect Cellular Effect Drug Antimicrobial Agent (e.g., Vancomycin) Target Bacterial Target (e.g., Cell Wall Precursor) Drug->Target Binding Pathway Essential Pathway Disruption (e.g., Peptidoglycan Synthesis) Target->Pathway Inhibition Outcome Inhibition of Growth / Cell Death Pathway->Outcome

Caption: General Antimicrobial Mechanism.

References

A Comparative Guide to Cross-Validation of Analytical Methods for 3-hydroxy-N-methylpyridine-2-carboxamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-hydroxy-N-methylpyridine-2-carboxamide is crucial for ensuring the quality, safety, and efficacy of therapeutic products. The selection of an optimal analytical technique is contingent on various factors, including the sample matrix, the required sensitivity, and the specific objectives of the analysis. This guide provides a comprehensive overview of common analytical methods applicable to the quantification of this compound and the principles of cross-validation to ensure data integrity across different analytical platforms.

Data Presentation: A Comparative Overview of Analytical Techniques

The following tables summarize the performance characteristics of different analytical methods that can be adapted for the analysis of this compound, based on available research for the compound and its analogs. This allows for a direct comparison of their linearity, sensitivity, and accuracy.

Table 1: High-Performance Liquid Chromatography (HPLC-UV) Data

AnalyteLinearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Precision (%RSD)Accuracy (% Recovery)Reference
This compoundNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
Structurally Similar Pyridine Derivative0.25-10>0.99Not Specified0.25<1585-115[5]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data

AnalyteLinearityLLOQPrecision (%RSD)Accuracy (% Recovery)Matrix EffectReference
Structurally Similar Pyridine Derivative1-1000 ng/mL>0.9951 ng/mL<1090-110Not Specified[6]
General Method for Various DrugsWide Dynamic Range>0.99Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted and optimized for the specific requirements of this compound analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine analysis due to its robustness and accessibility.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.[1]

  • Prepare a series of calibration standards by spiking the blank matrix (e.g., plasma, urine) with the stock solution.[1]

  • For biological samples, perform a protein precipitation or liquid-liquid extraction step, followed by evaporation and reconstitution in the mobile phase.[2]

  • Filter the final sample through a 0.45 µm syringe filter before injection.[2]

Chromatographic Conditions (Based on a method for this compound): [4]

  • Column: Newcrom R1 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier (e.g., phosphoric acid or formic acid for MS compatibility).

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

Validation Parameters to Assess:

  • Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Robustness

  • Stability

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high selectivity and sensitivity, making it the gold standard for bioanalysis.[1]

Sample Preparation:

  • Prepare stock solutions and calibration standards as described for the HPLC-UV method.[6]

  • For plasma samples, a deproteinization step with acetonitrile is typically employed.[5] This is followed by ultrafiltration to remove precipitated proteins.[5]

  • The resulting filtrate is then diluted with the mobile phase before injection.[5]

LC-MS/MS Conditions (Based on a general method for drug analysis): [7]

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.

  • Column: Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.01% formic acid.

  • Mobile Phase B: Methanol with 0.01% formic acid.

  • Flow Rate: 0.35 mL/min.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for the analyte.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for this compound will need to be determined by direct infusion of a standard solution.

Validation Parameters to Assess: In addition to the HPLC-UV parameters, the following should be evaluated:

  • Matrix Effect

  • Carryover

  • Incurred Sample Reanalysis

Mandatory Visualization

The following diagrams illustrate the logical workflow for analytical method cross-validation and a typical experimental workflow for LC-MS/MS analysis.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase start Define Cross-Validation Scope (e.g., HPLC-UV vs. LC-MS/MS) protocol Develop Cross-Validation Protocol start->protocol acceptance Define Acceptance Criteria (e.g., % Difference < 20%) protocol->acceptance qc_prep Prepare QC Samples (Low, Medium, High Concentrations) acceptance->qc_prep analyze_a Analyze QC Samples with Method A (e.g., HPLC-UV) qc_prep->analyze_a analyze_b Analyze QC Samples with Method B (e.g., LC-MS/MS) qc_prep->analyze_b compare Compare Results from Both Methods analyze_a->compare analyze_b->compare stats Perform Statistical Analysis (e.g., Bland-Altman plot) compare->stats report Generate Cross-Validation Report stats->report

Caption: Logical workflow for the cross-validation of two analytical methods.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) precip Protein Precipitation (e.g., with Acetonitrile) sample->precip filter Ultrafiltration precip->filter dilute Dilution with Mobile Phase filter->dilute inject Inject into UHPLC System dilute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem Mass Spectrometry (MRM Mode) ionize->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify result Final Concentration Result quantify->result

Caption: Experimental workflow for LC-MS/MS analysis.

References

A Comparative Analysis of 3-hydroxy-N-methylpyridine-2-carboxamide and Thiourea as Urease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the urease inhibitory potential of pyridine carboxamide derivatives, with a focus on the structural class of 3-hydroxy-N-methylpyridine-2-carboxamide, against the well-established urease inhibitor, thiourea. The information presented is collated from experimental data to support research and development in the design of novel urease inhibitors.

Urease, a nickel-containing metalloenzyme, is a critical enzyme in the metabolic cycle of various organisms, including pathogenic bacteria such as Helicobacter pylori. Its role in catalyzing the hydrolysis of urea to ammonia and carbon dioxide contributes to the pathogenesis of several diseases, including gastritis, peptic ulcers, and the formation of infection-induced urinary stones. Consequently, the inhibition of urease is a key therapeutic strategy for managing these conditions.

Quantitative Performance Analysis

Thiourea is a widely used reference inhibitor in urease activity assays, with reported half-maximal inhibitory concentration (IC50) values typically ranging from 18.93 µM to 22.4 µM.[1][2] The inhibitory potential of various pyridine carboxamide derivatives has been shown to be significantly influenced by the nature and position of substituents on the pyridine ring. For instance, certain substitutions can lead to inhibitory activity that surpasses that of thiourea.

Table 1: Urease Inhibitory Activity (IC50) of Selected Pyridine Carboxamide Derivatives and Thiourea

CompoundStructureIC50 (µM)Reference
Thiourea (Standard) 18.93 ± 0.004[1]
6-Methylpyridine-2-yl methylene hydrazine-1-carboxamide3.41 ± 0.011[3]
Pyridine-2-yl-methylene hydrazine carboxamide (Rx-7)2.18 ± 0.058[3]
5-Chloropyridine-2-yl-methylene hydrazine carboxamide4.07 ± 0.003[3]
6-Bromopyridine-2-yl methylene hydrazine-1-carboxamide14.49 ± 0.067[3]
6-Methoxypyridine-2-yl methylene hydrazine-1-carboxamide5.52 ± 0.072[3]
6-Fluoropyridine-2-yl methylene hydrazine-1-carboxamide5.96 ± 0.005[3]

Experimental Protocols

The following is a detailed methodology for a typical in vitro urease inhibition assay, as described in the literature for testing pyridine carboxamide derivatives and thiourea.

In Vitro Urease Inhibition Assay (Indophenol Method)

This assay quantifies the amount of ammonia produced by the enzymatic action of urease on urea. The concentration of ammonia is determined spectrophotometrically using the indophenol method.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.0)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Thiourea (as a standard inhibitor)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hydroxide and sodium hypochlorite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all solutions in appropriate buffers and concentrations.

  • Assay Mixture Preparation: In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Enzyme Addition: Add 25 µL of Jack bean urease solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Color Development: Stop the reaction and induce color development by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent to each well.

  • Final Incubation: Incubate the plate at 37°C for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Experimental and Logical Frameworks

Diagram 1: General Workflow for Screening Urease Inhibitors

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Urease Solution D Mix Urease and Test Compound A->D B Prepare Substrate (Urea) Solution F Add Urea to Initiate Reaction B->F C Prepare Test Compound Dilutions C->D E Pre-incubate D->E E->F G Incubate F->G H Stop Reaction & Add Colorimetric Reagents G->H I Measure Absorbance H->I J Calculate % Inhibition I->J K Determine IC50 Value J->K

Caption: Workflow for in vitro urease inhibition assay.

Diagram 2: Logical Relationship in Competitive Inhibition

G cluster_enzyme Urease Active Site E Enzyme P Products (Ammonia + CO2) E->P Catalyzes S Urea (Substrate) S->E Binds I Inhibitor (e.g., Thiourea) I->E Binds & Blocks Substrate Binding

Caption: Competitive inhibition of urease enzyme.

References

confirming the binding mode of pyridine carbothioamide with urease through molecular docking

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Understanding the Inhibition of Urease Through Molecular Docking

For researchers and scientists engaged in the discovery of novel therapeutic agents, understanding the precise interactions between a potential drug molecule and its target is paramount. This guide provides a comprehensive analysis of the binding mode of pyridine carbothioamide derivatives with urease, a critical enzyme in both agriculture and medicine. Through a comparative lens, we delve into molecular docking studies that elucidate this interaction, contrasting it with other known urease inhibitors and providing the experimental context necessary for robust drug design.

Comparative Analysis of Urease Inhibitors

Molecular docking simulations have been instrumental in revealing the binding mechanisms of various urease inhibitors. Pyridine carbothioamide derivatives have emerged as a potent class of inhibitors, and their efficacy can be contextualized by comparing their binding characteristics with other established and novel inhibitor scaffolds. The primary interactions governing the binding of these inhibitors often involve hydrogen bonds, hydrophobic interactions, and coordination with the nickel ions in the urease active site.

A study on pyridine carboxamide and carbothioamide derivatives highlighted 5-chloropyridine-2-yl-methylene hydrazine carbothioamide as a particularly potent inhibitor.[1][2][3][4] Molecular docking of this compound revealed that its binding is stabilized by a network of hydrogen bonds, π–π interactions, and van der Waals forces within the active site of urease.[1]

For a broader perspective, the binding modes of other notable urease inhibitors are also considered. Acetohydroxamic acid (AHA), a well-known urease inhibitor, has been shown to interact with the nickel ions in the active site. Similarly, hydroxyurea and N-(n-butyl)phosphorictriamide (NBPTO) are other competitive inhibitors whose binding affinities have been computationally assessed.[5] The diversity in the chemical scaffolds of urease inhibitors, ranging from chalcones and benzothiazepines to oxadiazoles, underscores the multifaceted nature of the urease active site and the various strategies that can be employed for its inhibition.[6][7]

Quantitative Comparison of Urease Inhibitor Potency

The inhibitory potential of a compound is quantitatively expressed by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values for selected pyridine carbothioamide derivatives and other representative urease inhibitors, providing a clear comparison of their activities.

Inhibitor ClassCompoundIC50 (µM)Reference StandardIC50 (µM)
Pyridine Carbothioamide 5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6)1.07 ± 0.043Thiourea21.37 ± 1.76
Pyridine Carboxamide pyridine 2-yl-methylene hydrazine carboxamide (Rx-7)2.18 ± 0.058Thiourea21.37 ± 1.76
Imidazopyridine-Oxazole Compound 4i5.68 ± 1.66Thiourea21.37 ± 1.76
Imidazopyridine-Oxazole Compound 4o7.11 ± 1.24Thiourea21.37 ± 1.76
Schiff Base Metal Complex Copper Complex (7d)9.31 ± 1.31Thiourea21.80 ± 1.88
Schiff Base Metal Complex Nickel Complex (7c)11.8 ± 1.14Thiourea21.80 ± 1.88
Oxadiazole Derivative Compound 7d161.6 ± 5.8Thiourea21.8 ± 1.51

Note: IC50 values are presented as mean ± standard deviation. The reference standard and its IC50 value may vary between studies.

Experimental Protocol for Molecular Docking

The confirmation of the binding mode of pyridine carbothioamide with urease is achieved through a systematic molecular docking protocol. The following methodology outlines the key steps involved in such a computational experiment.

1. Preparation of the Urease Structure:

  • The three-dimensional crystal structure of urease is retrieved from the Protein Data Bank (PDB). A commonly used structure is that of Bacillus pasteurii or Helicobacter pylori urease (e.g., PDB ID: 4GY7 or 3LA4).[1][8]

  • Water molecules and any co-crystallized ligands are removed from the PDB file.

  • Polar hydrogen atoms are added to the protein structure, and Kollman charges are assigned.

2. Ligand Preparation:

  • The 2D structure of the pyridine carbothioamide derivative is drawn using chemical drawing software like ChemDraw.

  • The 2D structure is converted to a 3D structure and its energy is minimized using a suitable force field (e.g., MMFF94).

  • Gasteiger partial charges are computed for the ligand atoms.

3. Molecular Docking Simulation:

  • A molecular docking software, such as AutoDock Vina, is employed for the simulation.[7][8]

  • A grid box is defined to encompass the active site of the urease enzyme, including the binuclear nickel center and surrounding key amino acid residues.

  • The docking simulation is performed using a genetic algorithm, which explores various conformations and orientations of the ligand within the active site to identify the most favorable binding pose.

4. Analysis of Docking Results:

  • The docking results are analyzed based on the binding energy (or docking score), with lower energy values indicating a more stable protein-ligand complex.

  • The binding pose with the lowest energy is visualized to identify the specific interactions, such as hydrogen bonds, hydrophobic interactions, and metal-coordination bonds, between the pyridine carbothioamide derivative and the amino acid residues of the urease active site.

  • The interactions are typically visualized using software like PyMOL or Discovery Studio.

Visualizing the Molecular Docking Workflow

The logical flow of a molecular docking experiment to confirm the binding mode of an inhibitor with its target enzyme can be represented as a workflow diagram.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (e.g., Urease from PDB) Grid_Box Define Grid Box (around Active Site) Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (Pyridine Carbothioamide) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Binding_Energy Analyze Binding Energy & Docking Score Docking->Binding_Energy Interaction_Analysis Visualize & Analyze Intermolecular Interactions Binding_Energy->Interaction_Analysis Conclusion Confirm Binding Mode Interaction_Analysis->Conclusion

Caption: Workflow for confirming inhibitor binding mode via molecular docking.

This comprehensive guide provides a foundational understanding of how molecular docking is employed to confirm and analyze the binding mode of pyridine carbothioamide with urease. By comparing its potency and binding interactions with other inhibitors and adhering to a rigorous experimental protocol, researchers can accelerate the development of more effective urease inhibitors for various applications.

References

Reproducibility of Antibacterial Activity for N-aryl-1-hydroxynaphthalene-2-carboxanilides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. N-aryl-1-hydroxynaphthalene-2-carboxanilides have emerged as a promising class of compounds with significant antibacterial activity. This guide provides a comparative analysis of their performance against various bacterial strains, supported by experimental data from recent studies. The reproducibility of these findings is underscored by the consistent methodologies employed across different research groups.

Comparative Antibacterial Activity

N-aryl-1-hydroxynaphthalene-2-carboxanilides have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including clinically important resistant strains. The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that completely inhibits visible growth of a microorganism.

Recent studies have explored various substitutions on the anilide ring, revealing structure-activity relationships that influence the antibacterial spectrum and potency. Notably, compounds with specific substitutions, such as trifluoromethyl and nitro groups, have shown activity comparable to or even exceeding that of standard antibiotics.[1]

Quantitative Data Summary

The following tables summarize the MIC values of selected N-aryl-1-hydroxynaphthalene-2-carboxanilides against various bacterial strains, compared with standard antibiotics.

Table 1: Antistaphylococcal Activity of Selected N-aryl-1-hydroxynaphthalene-2-carboxanilides

CompoundS. aureus ATCC 29213 MIC (µM)Methicillin-Resistant S. aureus (MRSA) MIC (µM)Ampicillin MIC (µM)
N-(3,5-Dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide3.436.85>100
N-(3-Fluoro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide1.603.21>100
N-(3,5-Dimethoxyphenyl)-1-hydroxynaphthalene-2-carboxamide12.324.7>100
N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide0.370.37-
2-Hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide-26.0-

Data sourced from multiple studies, demonstrating comparable or superior activity to ampicillin against both susceptible and resistant strains.[2][3][4]

Table 2: Activity against other Bacterial and Mycobacterial Strains

CompoundE. coli MIC (µM)M. tuberculosis MIC (µM)M. kansasii MIC (µM)Isoniazid MIC (µM)
2-Hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide23.2>10023.20.5
2-Hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide>10011.611.60.5
2-Hydroxy-N-phenylnaphthalene-1-carboxamide--15.2-
3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide--13.0-

These compounds show varied activity against Gram-negative bacteria and mycobacteria, with some derivatives exhibiting potent antimycobacterial effects.[1][3][5][6]

Experimental Protocols

The reproducibility of the antibacterial activity data is supported by the use of standardized methodologies, primarily the broth microdilution method, as detailed in the cited literature.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standard and widely accepted method for determining the MIC of antimicrobial agents.

  • Preparation of Compounds: The test compounds (N-aryl-1-hydroxynaphthalene-2-carboxanilides) and reference antibiotics are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Bacterial Inoculum Preparation: Bacterial strains are cultured on an appropriate agar medium. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known bacterial concentration.

  • Serial Dilution: The dissolved compounds are serially diluted in a multi-well microtiter plate containing a suitable growth medium for the test bacteria.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. The final concentration of bacteria is typically around 10^5 colony-forming units (CFU) per mL.[1][7]

  • Controls: Each assay includes a drug-free control (for bacterial growth) and a sterility control (medium only).[1][7]

  • Incubation: The microtiter plates are incubated under specific conditions (e.g., 37°C for 24 hours) in an aerobic atmosphere.[1][7]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1][7]

  • Replication: To ensure the reliability and reproducibility of the results, the experiments are typically repeated multiple times (e.g., three times).[1][7]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the antibacterial activity of N-aryl-1-hydroxynaphthalene-2-carboxanilides.

Antibacterial_Activity_Workflow cluster_prep Preparation cluster_assay Microdilution Assay cluster_analysis Analysis Compound Test Compound (N-aryl-1-hydroxynaphthalene-2-carboxanilide) Solvent Dissolve in DMSO Compound->Solvent Plate Microtiter Plate SerialDilution Serial Dilution of Compound Solvent->SerialDilution Bacteria Bacterial Culture Inoculum Prepare Standardized Inoculum Bacteria->Inoculum Inoculate Inoculate with Bacteria Inoculum->Inoculate Plate->SerialDilution SerialDilution->Inoculate Incubation Incubate (e.g., 37°C, 24h) Inoculate->Incubation ReadResults Visually Assess Growth Incubation->ReadResults MIC Determine MIC ReadResults->MIC Conclusion Activity Assessment MIC->Conclusion Compare to Standards

References

benchmarking the anti-invasive properties of carboxanilides against known standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-invasive properties of carboxanilides against established standards in cancer research. The information presented is collated from independent studies to offer a comprehensive overview, supported by detailed experimental protocols and pathway visualizations to facilitate further research and development in oncology.

Executive Summary

Carboxanilides, a class of chemical compounds containing a distinctive amide linkage, have emerged as a promising area of interest in cancer research due to their potential anti-proliferative and anti-invasive activities. Notably, certain carboxanilides have been shown to exert their effects through the inhibition of mitochondrial complex II (succinate dehydrogenase), a key component in cellular metabolism and a novel target for anticancer agents.[1][2][3][4][5] This guide benchmarks the anti-invasive potential of this class of compounds against well-established chemotherapy agents and matrix metalloproteinase (MMP) inhibitors, providing a framework for their evaluation as potential cancer therapeutics.

Comparative Data on Anti-Invasive and Cytotoxic Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative carboxanilides and standard anti-cancer agents. It is important to note that direct comparative studies are limited, and these values are compiled from various sources. Experimental conditions such as cell lines, incubation times, and assay types can significantly influence IC50 values.

Compound ClassCompound ExampleTarget/Mechanism of ActionCell LineAssay TypeIC50 Concentration
Carboxanilide Hypothetical Carboxanilide XMitochondrial Complex II InhibitionVariousInvasion AssayData Not Available
Standard Paclitaxel Microtubule StabilizationMCF-7Proliferation Assay~1 µM[6]
VariousCytotoxicity Assay2.5 - 7.5 nM[7]
Standard Doxorubicin DNA Intercalation, Topoisomerase II InhibitionMCF-7Proliferation Assay200 nM[8][9]
MDA-MB-231Proliferation Assay6.5 µM[10]
Standard Batimastat (BB-94) Broad-spectrum Matrix Metalloproteinase (MMP) InhibitorGliomaInvasion Assay0.3 µM[11]
VariousMMP Inhibition3-20 nM[12]
Standard Marimastat (BB-2516) Broad-spectrum Matrix Metalloproteinase (MMP) InhibitorVariousMMP Inhibition3-13 nM[13]

Experimental Protocols

Matrigel Invasion Assay (Boyden Chamber Assay)

This in vitro assay is a standard method to evaluate the invasive potential of cancer cells and the efficacy of anti-invasive agents.[14][15][16][17]

Principle: Cancer cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of Matrigel, a reconstituted basement membrane matrix. The lower chamber contains a chemoattractant. Invasive cells degrade the Matrigel and migrate through the pores to the lower surface of the membrane. The number of invaded cells is then quantified.

Materials:

  • 24-well Transwell inserts (8.0 µm pore size)

  • Matrigel Basement Membrane Matrix

  • Cancer cell lines of interest

  • Cell culture medium (serum-free and serum-containing)

  • Test compounds (Carboxanilides and standards)

  • Phosphate-Buffered Saline (PBS)

  • Fixing solution (e.g., methanol, 4% paraformaldehyde)

  • Staining solution (e.g., Crystal Violet, DAPI)

  • Cotton swabs

  • Microscope

Procedure:

  • Coating of Inserts: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium to the desired concentration. Add the diluted Matrigel solution to the upper chamber of the Transwell inserts and incubate at 37°C for at least 2 hours to allow for gelation.

  • Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.

  • Seeding of Cells: Remove any remaining medium from the rehydrated Matrigel. Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

  • Addition of Chemoattractant and Test Compounds: In the lower chamber, add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum). Add the test compounds (carboxanilides and standards) at various concentrations to both the upper and lower chambers.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

  • Removal of Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invasive cells and the Matrigel from the upper surface of the membrane.

  • Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with a fixing solution for 10-20 minutes. Stain the cells with a suitable staining solution.

  • Quantification: Wash the inserts to remove excess stain. Count the number of stained, invaded cells in multiple microscopic fields. The results are typically expressed as the percentage of invasion relative to the untreated control.

Visualizations

Signaling Pathways in Cancer Cell Invasion

The following diagram illustrates key signaling pathways that are often dysregulated in cancer and are involved in promoting cell invasion. These pathways represent potential targets for anti-invasive therapies.[18]

G cluster_0 Cell Surface Receptors cluster_1 Downstream Signaling Cascades cluster_2 Cellular Responses RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Integrins Integrins Integrins->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation NFkB->Survival Invasion Cell Invasion NFkB->Invasion Wnt Wnt/ β-catenin Wnt->Invasion Metastasis Metastasis Invasion->Metastasis

Key signaling pathways implicated in cancer cell invasion.

Proposed Mechanism of Action for Carboxanilides

This diagram illustrates the proposed mechanism by which certain carboxanilides may inhibit cell invasion through the targeting of mitochondrial complex II.

G cluster_0 Mitochondrion ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) Fumarate Fumarate ComplexII->Fumarate ETC Electron Transport Chain ComplexII->ETC ROS Reactive Oxygen Species (ROS) ComplexII->ROS Increased Production Succinate Succinate Succinate->ComplexII ATP ATP Production ETC->ATP CellInvasion Decreased Cell Invasion ATP->CellInvasion Reduced Energy for Invasive Processes Apoptosis Apoptosis ROS->Apoptosis Carboxanilides Carboxanilides Carboxanilides->ComplexII Inhibition

Proposed mechanism of carboxanilides via mitochondrial complex II.

Experimental Workflow for Benchmarking Anti-Invasive Compounds

The following diagram outlines a typical workflow for the in vitro screening and evaluation of potential anti-invasive compounds.

G cluster_0 Screening and Evaluation Workflow Compound_Library Compound Library (e.g., Carboxanilides) Primary_Screening Primary Screening (e.g., Proliferation Assay) Compound_Library->Primary_Screening Hit_Selection Hit Selection Primary_Screening->Hit_Selection Secondary_Assay Secondary Assay (Matrigel Invasion Assay) Hit_Selection->Secondary_Assay Active Compounds Mechanism_Studies Mechanism of Action Studies Secondary_Assay->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing

Workflow for in vitro screening of anti-invasive compounds.

References

Bridging the Gap: A Comparative Guide on the In Vitro and In Vivo Antiplasmodial Activity of Thieno[2,3-b]pyridine-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the in vitro efficacy of a promising class of antiplasmodial compounds and a roadmap for future in vivo correlation studies.

In the global fight against malaria, the discovery and development of novel therapeutics with unique mechanisms of action are paramount to overcoming the challenge of drug resistance. The thieno[2,3-b]pyridine-2-carboxamide scaffold has emerged as a promising chemotype, demonstrating potent in vitro activity against Plasmodium falciparum, the deadliest species of human malaria parasite. This guide provides a comprehensive comparison of the available in vitro data for a series of 4-arylthieno[2,3-b]pyridine-2-carboxamides and outlines the standardized experimental protocols necessary to establish a crucial in vitro-in vivo correlation (IVIVC), a critical step in the preclinical development of new antimalarial agents.

In Vitro Antiplasmodial Activity and Cytotoxicity

A study by Schweda et al. (2020) provides valuable in vitro data on a series of 4-arylthieno[2,3-b]pyridine-2-carboxamides. The compounds were evaluated for their ability to inhibit the growth of the chloroquine-sensitive P. falciparum 3D7 strain and for their cytotoxicity against human embryonic kidney (HEK293T) cells. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) were determined to calculate the selectivity index (SI), a key indicator of a compound's therapeutic window.[1]

The data reveals that several derivatives exhibit potent antiplasmodial activity with IC50 values in the low nanomolar range and high selectivity indices, suggesting a promising safety profile.[2][3]

Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity of Selected 4-Arylthieno[2,3-b]pyridine-2-carboxamides

Compound IDP. falciparum 3D7 IC50 (µM)HEK293T CC50 (µM)Selectivity Index (SI = CC50/IC50)
9a 0.086>30>349
9d 0.048>30>625
9e 0.027>30>1111
9f 0.053>30>566
9g 0.044>30>682
9h 0.031>30>968
9i 0.022>30>1364
17a 0.089>30>337
17b 0.045>30>667
17c 0.033>30>909
17d 0.025>30>1200

Data sourced from Schweda et al., 2020.[1]

The Path Forward: Establishing In Vitro-In Vivo Correlation

While the in vitro data is highly encouraging, the successful translation of these findings into effective clinical candidates hinges on demonstrating efficacy in in vivo models. To date, there is a notable absence of published in vivo antiplasmodial data for the thieno[2,3-b]pyridine-2-carboxamide series presented above. Therefore, a direct IVIVC cannot be established at this time.

This guide provides standardized protocols for both in vitro and in vivo assays to facilitate the generation of this critical correlative data by the research community.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)

This assay is a widely used and reliable method for determining the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. The principle lies in the quantification of parasite DNA through the fluorescence of SYBR Green I dye, which intercalates with DNA.

Materials:

  • P. falciparum culture (e.g., 3D7 or other strains)

  • Human erythrocytes (O+ blood group)

  • Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or 0.5% Albumax II)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage.

  • Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. Ensure the final DMSO concentration is below 0.5%. Include drug-free wells as a negative control and a known antimalarial drug as a positive control.

  • Parasite Addition: Add a suspension of parasitized erythrocytes (e.g., 1% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for at least one hour.

  • Fluorescence Measurement: Read the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

InVitroAssayWorkflow In Vitro Antiplasmodial Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Synchronized P. falciparum Culture Plating Add Parasites to Compound Plate Culture->Plating Compounds Serial Dilution of Test Compounds Compounds->Plating Incubation Incubate for 72h Plating->Incubation Lysis Add SYBR Green I Lysis Buffer Incubation->Lysis Fluorescence Measure Fluorescence Lysis->Fluorescence Calculation Calculate IC50 Values Fluorescence->Calculation

Caption: Workflow for the in vitro SYBR Green I antiplasmodial assay.

In Vivo Antimalarial Activity Assay (4-Day Suppressive Test - Peter's Test)

The 4-day suppressive test is the standard in vivo assay to evaluate the efficacy of a potential antimalarial compound against the early stages of infection in a murine model.

Materials:

  • Rodent malaria parasite (e.g., Plasmodium berghei)

  • Mice (e.g., Swiss albino or other suitable strain)

  • Test compounds formulated in a suitable vehicle (e.g., 7% Tween 80 in distilled water)

  • Standard antimalarial drug (e.g., chloroquine)

  • Syringes and needles for infection and treatment administration

  • Microscope slides and Giemsa stain

Procedure:

  • Infection: On day 0, inoculate mice intraperitoneally with a suspension of P. berghei-parasitized red blood cells (e.g., 1 x 10^7 infected erythrocytes).

  • Grouping and Treatment: Randomly divide the infected mice into groups (typically 5 mice per group): a negative control group (vehicle only), a positive control group (standard drug), and test groups receiving different doses of the test compound.

  • Drug Administration: Administer the first dose of the test compounds and controls orally or via another appropriate route 2-4 hours after infection. Continue treatment once daily for four consecutive days (Day 0 to Day 3).

  • Parasitemia Determination: On day 4, prepare thin blood smears from the tail blood of each mouse. Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

  • Data Analysis: Calculate the average parasitemia for each group and determine the percentage of parasite suppression for the treated groups relative to the negative control group.

InVivoAssayWorkflow In Vivo 4-Day Suppressive Test Workflow cluster_infection Day 0 cluster_treatment Day 0 - Day 3 cluster_assessment Day 4 Infect Infect Mice with P. berghei Group Group and Treat Mice Infect->Group Treat Daily Drug Administration Group->Treat Smear Prepare Blood Smears Treat->Smear After 4 days Parasitemia Determine Parasitemia Smear->Parasitemia Analysis Calculate Parasite Suppression Parasitemia->Analysis

Caption: Workflow for the in vivo 4-day suppressive antimalarial test.

Conclusion

The thieno[2,3-b]pyridine-2-carboxamide scaffold represents a highly promising starting point for the development of new antimalarial drugs, as evidenced by the potent and selective in vitro activity of several of its derivatives. However, the lack of in vivo data highlights a critical gap in the preclinical assessment of this compound class. By following the standardized protocols outlined in this guide, researchers can systematically evaluate the in vivo efficacy of these promising compounds and establish a much-needed in vitro-in vivo correlation. This will be instrumental in identifying lead candidates with the greatest potential for further development and, ultimately, for contributing to the arsenal of therapies to combat malaria.

References

Comparative Molecular Surface Analysis of Hydroxynaphthalenecarboxamides: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of 3D-QSAR Models and Biological Activities

This guide provides a comparative analysis of a series of methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxanilides, focusing on their biological activities and the insights gained from Comparative Molecular Surface Analysis (CoMSA), a 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) methodology. The data presented here is crucial for researchers and scientists in the field of drug discovery, offering a framework for the development of more potent and selective therapeutic agents.

Biological Activity Profile

A series of twenty-six N-aryl-1-hydroxynaphthalene-2-carboxanilides with varying methoxy and methyl substitutions were synthesized and evaluated for their biological activity against several microbial strains and for their cytotoxic effects.[1][2][3] The core structure of these compounds features a carboxamide linkage, which is known to be crucial for biological activity by mimicking a peptide bond and enabling binding to various biological targets.[3]

Antimycobacterial and Antistaphylococcal Activity

The compounds were tested against Mycobacterium tuberculosis, Mycobacterium kansasii, a reference strain of Staphylococcus aureus, and three clinical isolates of methicillin-resistant S. aureus (MRSA).[1][2][3] Several derivatives demonstrated significant antimicrobial potency.

Notably, the following compounds showed activity comparable or superior to standard drugs like ampicillin and isoniazid[1][2]:

  • N-(3,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide

  • N-(3-fluoro-5-methoxy-phenyl)-1-hydroxynaphthalene-2-carboxamide

  • N-(3,5-dimethoxyphenyl)-1-hydroxynaphthalene-2-carboxamide

The most potent compound against M. tuberculosis was N-(3,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide (13, R = 3,5-CH₃) with a Minimum Inhibitory Concentration (MIC) of 6.86 µM.[2] Against M. kansasii, compound 23 (R = 3-F-5-OCH₃) was the most effective with an MIC of 12.0 µM.[2]

Table 1: Summary of Antimicrobial Activity Data

Compound IDSubstitution (R)M. tuberculosis MIC (µM)M. kansasii MIC (µM)S. aureus Activity
133,5-CH₃6.86--
233-F-5-OCH₃-12.0-
63,5-OCH₃High PotencyHigh Potency-
73,4,5-OCH₃High PotencyHigh Potency-
142,4,6-CH₃High PotencyHigh Potency-
152-MeO-5-MeHigh PotencyHigh Potency-
172-CH₃-5-OCH₃High PotencyHigh Potency-
242-Cl-5-OCH₃High PotencyHigh Potency-

Note: A comprehensive list of MIC values for all 26 compounds would be included in a full research publication.

Cytotoxicity Assessment

The most promising antimicrobial compounds were evaluated for their in vitro cytotoxicity against the human monocytic leukemia cell line THP-1.[1][2] Encouragingly, all the highly effective compounds did not exhibit any significant cytotoxic effects at concentrations greater than 30 µM, indicating a favorable therapeutic window.[1][2]

Comparative Molecular Surface Analysis (CoMSA)

To understand the relationship between the 3D molecular structure and the observed biological activity, a ligand-oriented 3D-QSAR study using CoMSA was performed.[1] This analysis helps to identify the key steric and electronic factors on the molecular surface that contribute to the biological potency of the investigated compounds.[1]

3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are powerful tools in modern drug design.[4][5] These models provide 3D contour maps that visualize the regions around the aligned molecules where modifications are likely to enhance or diminish activity.[6][7]

Table 2: CoMSA Field Contributions to Biological Activity

Field TypeContribution (%)Interpretation
StericValueIndicates regions where bulky groups increase or decrease activity.[8]
ElectrostaticValueHighlights areas where positive or negative electrostatic potential is favorable for activity.[4][8]
HydrophobicValueShows regions where lipophilic or hydrophilic characteristics are preferred.[7][8]
H-bond DonorValueIdentifies locations where hydrogen bond donating groups are beneficial.[4]
H-bond AcceptorValuePinpoints areas where hydrogen bond accepting groups enhance activity.

Note: The specific percentage contributions are typically generated by the 3D-QSAR software and would be detailed in the full study.

The insights from these CoMSA contour maps are invaluable for guiding the rational design of new hydroxynaphthalenecarboxamide derivatives with improved efficacy. For instance, the analysis can suggest where to add bulky groups, electronegative atoms, or hydrogen bond donors/acceptors to optimize the interaction with the biological target.[7]

Experimental Protocols

Synthesis of Hydroxynaphthalenecarboxamides

The general procedure for the synthesis of the N-aryl-1-hydroxynaphthalene-2-carboxanilides involved the reaction of 1-hydroxynaphthalene-2-carboxylic acid with the corresponding substituted aniline.[2]

Workflow for Synthesis:

  • Suspend 1-hydroxynaphthalene-2-carboxylic acid (5.3 mmol) and the appropriate substituted aniline (5.3 mmol) in 30 mL of dry chlorobenzene.[2]

  • Add phosphorous trichloride (2.65 mmol) dropwise to the suspension.[2]

  • Heat the reaction mixture in a microwave reactor at 130 °C for 15 minutes.[2]

  • Evaporate the solvent under reduced pressure.[2]

  • Wash the resulting solid residue with 2 M HCl.[2]

  • Recrystallize the crude product from aqueous ethanol to obtain the final compound.[2]

In Vitro Antimycobacterial Testing

The antimycobacterial activity was determined using a microdilution method.[2]

Antimycobacterial Assay Protocol:

  • Prepare serial dilutions of the test compounds.

  • Inoculate each well of a microplate with a standardized suspension of M. tuberculosis or M. kansasii.[2]

  • Use broth free of any inhibiting compounds as a growth control.[2]

  • Prepare all compound dilutions in duplicate.[2]

  • Incubate the plates at 37 °C for 7 days for M. kansasii and for 14-21 days for M. tuberculosis.[2]

  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the mycobacteria.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was assessed using the MTT assay on the THP-1 cell line.[1]

MTT Assay Protocol:

  • Seed THP-1 cells in a 96-well plate.

  • Expose the cells to various concentrations of the test compounds.

  • After an incubation period, add MTT solution to each well.

  • Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent.

  • Measure the absorbance (OD) at 570 nm.

  • Calculate the percentage viability using the formula: % Viability = (OD570E / OD570P) x 100, where OD570E is the reading from compound-exposed cells and OD570P is the reading from uninhibited cells.[2]

  • A compound is considered cytotoxic if the percent viability is less than 70%.[2]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the research, from compound selection to the final analysis.

G cluster_0 Compound Library & Preparation cluster_1 Biological Evaluation cluster_2 Computational Analysis A 26 Hydroxynaphthalene- carboxamide Derivatives B Synthesis & Purification A->B C Structural Characterization (X-Ray, etc.) B->C G Molecular Modeling C->G D Antimicrobial Screening (S. aureus, M. tuberculosis) F Activity Data (MIC, IC50) D->F E Cytotoxicity Assay (THP-1 cells) E->F H 3D-QSAR: CoMSA F->H G->H I Contour Map Generation H->I J Structure-Activity Relationship I->J K Lead Optimization J->K Design of New Analogs

Caption: Overall research workflow from synthesis to lead optimization.

G A Dataset Preparation (26 Compounds) B 3D Structure Generation & Energy Minimization A->B C Molecular Alignment B->C D Generation of Molecular Fields (Steric, Electrostatic, etc.) C->D E PLS Analysis (Partial Least Squares) D->E F Model Validation (q², r²) E->F G Contour Map Visualization F->G H Interpretation of SAR G->H

Caption: Step-by-step workflow for the CoMSA/3D-QSAR analysis.

References

Evaluating the Cytotoxicity of Promising Carboxamide Compounds on Human Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Carboxamide derivatives have emerged as a particularly promising class of compounds, demonstrating significant cytotoxic effects against a variety of human cancer cell lines.[1][2] Their structural versatility allows for interaction with diverse biological targets, leading to the modulation of critical signaling pathways involved in tumor progression, such as apoptosis and cell cycle regulation.[1] This guide provides a comparative analysis of the cytotoxic profiles of several recently developed carboxamide compounds, supported by experimental data and detailed methodologies to aid in the evaluation of their therapeutic potential.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of various carboxamide derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is presented. A lower IC50 value indicates a more potent cytotoxic effect.

Table 1: Cytotoxicity of N-substituted 1H-indole-2-carboxamides [1][2]

CompoundHCT-116 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)K-562 (Leukemia) IC50 (µM)Normal Fibroblasts IC50 (µM)Selectivity Index (SI) for K-562
4 2.647.160.61>100164
8 32.0----
10 1.01-->10099.4 (for HCT-116)
12 3.9810.60.33>100303
14 3.869.840.61>100164

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Table 2: Cytotoxicity of Phenylthiazole Carboxamide Derivatives [3]

CompoundSKNMC (Neuroblastoma) IC50 (µM)Hep-G2 (Hepatocarcinoma) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
4b 15.3--
4c 10.8--
4d -11.6-
Doxorubicin ---

Doxorubicin is a standard chemotherapeutic agent used as a positive control.[4]

Table 3: Cytotoxicity of Benzimidazole Carboxamide Derivatives [5]

CompoundA549 (Lung Cancer) IC50 (µM)SW480 (Colon Cancer) IC50 (µM)MRC-5 (Normal Lung) IC50 (µM)
5e --11.55
5f --10.58
5m --15.0
5o 0.153.68-
Cisplatin 5.77--
Doxorubicin 0.46--
Etoposide 9.44--

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of cytotoxicity data. The most commonly employed method in the cited studies is the MTT assay.[1][6][7]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, K-562)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Carboxamide compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the carboxamide compounds in the complete medium. The medium from the wells is replaced with the medium containing the different concentrations of the compounds. Control wells should include untreated cells and vehicle-treated cells (DMSO).[8]

  • Incubation: The plate is incubated for a period of 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[8]

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[6]

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined from the dose-response curve.[8]

Signaling Pathways and Experimental Workflows

The cytotoxic effects of carboxamide derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these mechanisms is vital for rational drug design and development.

Experimental Workflow for Cytotoxicity Screening

The general workflow for evaluating the cytotoxic potential of novel compounds involves a series of established assays.

G A Synthesis of Carboxamide Compounds B Cell Line Selection (e.g., MCF-7, HCT-116) A->B C MTT Assay for Cell Viability (IC50) B->C D Apoptosis Assays (Annexin V/7-AAD) C->D E Cell Cycle Analysis C->E F Mechanism of Action Studies (e.g., Molecular Docking) C->F G Identification of Lead Compounds D->G E->G F->G

Workflow for Cytotoxicity Evaluation
PARP-1 Inhibition and DNA Repair Pathway

Certain 3-quinolinecarboxamide derivatives function as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the repair of single-strand DNA breaks.[9] In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), inhibiting PARP-1 leads to the accumulation of double-strand breaks during DNA replication, ultimately causing cell death (a concept known as synthetic lethality).[9]

G cluster_nucleus Cell Nucleus ssb DNA Single-Strand Break (SSB) parp1 PARP-1 ssb->parp1 activates replication DNA Replication ssb->replication par Poly(ADP-ribose) (PAR) Synthesis parp1->par repair Recruitment of DNA Repair Proteins (e.g., XRCC1) par->repair dsb Toxic Double-Strand Break (DSB) replication->dsb unrepaired SSB leads to apoptosis Apoptosis dsb->apoptosis in HR-deficient cells carboxamide Carboxamide (PARP-1 Inhibitor) carboxamide->parp1 inhibits

PARP-1 Inhibition by Carboxamides
Induction of Apoptosis

Many cytotoxic compounds, including various carboxamides, exert their anticancer effects by inducing apoptosis, or programmed cell death. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspase enzymes.[10]

G carboxamide Carboxamide Compound ros Increased Reactive Oxygen Species (ROS) carboxamide->ros dna_damage DNA Damage ros->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 caspases Caspase Activation (e.g., Caspase-3, -9) bax->caspases bcl2->caspases inhibits apoptosis Apoptosis caspases->apoptosis

Apoptosis Induction Pathway

This guide provides a snapshot of the current research on the cytotoxicity of promising carboxamide compounds. The presented data and protocols offer a valuable resource for researchers in the field of anticancer drug discovery, facilitating the comparison of different derivatives and aiding in the design of future studies. The elucidation of the specific molecular targets and signaling pathways remains a critical area for ongoing investigation.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxy-N-methylpyridine-2-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are critical for maintaining a secure laboratory environment and ensuring environmental protection. This document provides a comprehensive operational and disposal plan for 3-Hydroxy-N-methylpyridine-2-carboxamide, emphasizing immediate safety protocols and logistical procedures.

Immediate Safety and Hazard Assessment

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Due to its classification as a pyridine derivative, it should be handled as hazardous waste. Pyridine and its derivatives are recognized as flammable, toxic, and irritant substances. Therefore, all materials contaminated with this compound must be treated with appropriate caution.

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, all personnel must be equipped with the following personal protective equipment:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of vapors or dust.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations. The following is a step-by-step guide for its proper disposal:

  • Waste Identification and Segregation : All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste. This waste stream should not be mixed with other incompatible waste.

  • Containerization : Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the associated hazards (Toxic, Irritant), and the date of accumulation.

  • Storage : Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials such as strong oxidizing agents and acids.

  • Spill Management : In the event of a spill, evacuate the area. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance. The absorbed material should then be collected into a labeled hazardous waste container. The spill area should be cleaned with an appropriate solvent, and all cleaning materials must also be disposed of as hazardous waste. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Final Disposal : Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor. The primary method for the disposal of waste pyridine is incineration in a rotary kiln at temperatures between 820°C and 1,600°C.

Disposal Workflow

A Handling of this compound B Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat A->B C Waste Generation (Pure compound, solutions, contaminated labware) A->C I Spill Occurs A->I D Segregate as Hazardous Waste C->D E Store in Labeled, Sealed Container D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Professional Disposal F->G H Incineration by Licensed Contractor G->H J Small Spill: Absorb with inert material, collect as hazardous waste I->J K Large Spill: Evacuate and contact EHS I->K

Caption: Disposal workflow for this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.